Penta-N-acetylchitopentaose
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H67N5O26 |
|---|---|
分子量 |
1034.0 g/mol |
IUPAC 名称 |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56) |
InChI 键 |
DPTYILOGADPXRZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Structural Elucidation of Penta-N-acetylchitopentaose: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Penta-N-acetylchitopentaose, a significant oligosaccharide, plays a crucial role in various biological processes, including functioning as a key component of lipo-chitooligosaccharides involved in plant nodulation.[1] This technical guide provides a detailed overview of its chemical structure, supported by representative quantitative data and methodologies for its characterization.
Core Chemical Structure
This compound is a linear homopolymer composed of five N-acetyl-D-glucosamine (GlcNAc) monosaccharide units. These units are linked sequentially by β(1→4)-glycosidic bonds. The molecular formula of this compound is C40H67N5O26, with a molecular weight of approximately 1033.98 g/mol .[1]
The fundamental structure can be represented as:
(GlcNAc)β(1→4)(GlcNAc)β(1→4)(GlcNAc)β(1→4)(GlcNAc)β(1→4)(GlcNAc)
A two-dimensional representation of this structure is provided in the diagram below.
Quantitative Structural Data
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for the constituent N-acetylglucosamine residues of chitooligosaccharides. It is important to note that the exact chemical shifts for this compound may vary slightly.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~4.42 | - |
| H-2 | ~2.62 | - |
| H-3, H-4, H-5, H-6 | ~3.26 - 3.79 | - |
| Methyl Protons (N-acetyl) | ~1.91 | ~22.22 |
| Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Chitooligosaccharides.[2] |
Experimental Protocols for Structural Elucidation
The determination of the structure of complex carbohydrates like this compound relies on a combination of advanced analytical techniques, primarily NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. For oligosaccharides, it provides information on the monosaccharide composition, anomeric configuration (α or β), glycosidic linkages, and the number of sugar residues.
A General Protocol for NMR Analysis of Oligosaccharides:
-
Sample Preparation:
-
The oligosaccharide sample is lyophilized to remove any residual solvents.
-
The dried sample is then dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
A one-dimensional (1D) ¹H NMR spectrum is first acquired to identify key proton signals, such as those from anomeric protons and N-acetyl groups.
-
Two-dimensional (2D) NMR experiments are then performed to establish connectivity and spatial relationships between atoms. These include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide ring.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, effectively identifying all protons belonging to a single monosaccharide unit.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D conformation of the oligosaccharide.
-
-
-
Data Analysis:
-
The acquired spectra are processed and analyzed to assign all proton and carbon chemical shifts.
-
The coupling constants (J-values) from the ¹H NMR spectrum are used to determine the relative stereochemistry of the protons.
-
The connectivities observed in the HMBC spectrum confirm the β(1→4) linkages.
-
NOESY/ROESY data is used to build a 3D model of the molecule.
-
The logical workflow for NMR-based structural elucidation can be visualized as follows:
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. Tandem mass spectrometry (MS/MS) is particularly useful for elucidating the fragmentation patterns, which provides information about the glycosidic linkages.
A General Protocol for MS Analysis of Oligosaccharides:
-
Sample Preparation and Ionization:
-
The oligosaccharide sample is dissolved in a suitable solvent, often a mixture of water and acetonitrile.
-
The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
MS Analysis:
-
A full scan MS spectrum is acquired to determine the molecular weight of the parent ion.
-
The parent ion of interest is then selected for fragmentation.
-
-
Tandem MS (MS/MS) Analysis:
-
The selected parent ion is subjected to Collision-Induced Dissociation (CID) or other fragmentation methods.
-
The resulting fragment ions are analyzed to generate an MS/MS spectrum.
-
The fragmentation pattern, including the masses of the fragment ions, is used to deduce the sequence of the monosaccharide units and the positions of the glycosidic linkages. Cross-ring fragmentation can provide more detailed information about the linkage positions.
-
The general principle of tandem mass spectrometry for sequencing is illustrated below:
References
Penta-N-acetylchitopentaose: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Penta-N-acetylchitopentaose, a significant oligosaccharide in various biological processes. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, biological roles, and relevant experimental protocols.
Core Molecular Data
This compound is a well-defined chitooligosaccharide with the following key characteristics:
| Property | Value | References |
| Molecular Formula | C40H67N5O26 | [1][2][3][4] |
| Molecular Weight | 1033.98 g/mol | [1][2][3] |
| Alternate Names | N,N',N'',N''',N''''-Pentaacetylchitopentaose, Chitinpentaose | [1][2][4][5] |
| CAS Number | 36467-68-2 | [3][6][4] |
Biological Significance and Signaling Pathways
This compound, as a chitin (B13524) fragment, plays a crucial role as a Pathogen-Associated Molecular Pattern (PAMP) in plant immunity. Its perception triggers a cascade of defense responses.
Plant Defense Signaling Pathway
The recognition of chitin fragments like this compound is a key event in the plant's innate immune system to detect fungal pathogens. This recognition initiates a signaling cascade known as PAMP-triggered immunity (PTI). The central components of this pathway include cell surface receptors and downstream kinase cascades, culminating in the activation of defense-related genes.
Experimental Protocols
The following sections outline the general methodologies for the preparation, purification, and analysis of this compound.
Preparation from Chitin
This compound can be prepared by the controlled hydrolysis of chitin, a naturally abundant polysaccharide.
Materials:
-
Crude chitin (e.g., from shrimp or crab shells)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Chitinase (B1577495) enzyme complex
-
Acetic anhydride (B1165640)
-
Sodium bicarbonate
Procedure:
-
Deproteinization and Demineralization of Chitin: Crude chitin is treated with an alkaline solution (e.g., 1 M NaOH) to remove proteins, followed by an acid treatment (e.g., 1 M HCl) to eliminate minerals such as calcium carbonate. The resulting purified chitin is then washed extensively with distilled water until a neutral pH is achieved and dried.[7]
-
Enzymatic Hydrolysis: The purified chitin is subjected to enzymatic hydrolysis using a chitinase enzyme complex. The reaction conditions (enzyme concentration, temperature, pH, and incubation time) are optimized to favor the production of chitopentaose.
-
N-acetylation: The resulting mixture of chitooligosaccharides is fully N-acetylated using acetic anhydride in a sodium bicarbonate solution to ensure all glucosamine (B1671600) units are converted to N-acetylglucosamine.
-
Termination and Neutralization: The reaction is stopped by adjusting the pH, and the product is neutralized.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the purification of oligosaccharides.
Instrumentation:
-
HPLC system with a preparative or semi-preparative column
-
Reversed-phase C18 column
-
UV detector
Mobile Phase:
-
A gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) for better separation of oligosaccharides.[8]
Procedure:
-
Sample Preparation: The crude this compound mixture is dissolved in the initial mobile phase and filtered through a 0.45 µm filter.
-
Chromatographic Separation: The sample is injected onto the HPLC column. A shallow gradient of increasing acetonitrile concentration is used to elute the different oligosaccharides. The separation is monitored by UV absorbance, typically at a low wavelength (e.g., 210-220 nm) where the amide bonds of the N-acetyl groups absorb.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under vacuum to yield the purified product.
Structural Analysis
The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
3.3.1. Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: The purified sample is dissolved in an appropriate solvent (e.g., water/acetonitrile mixture for ESI).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. For this compound (C40H67N5O26), the expected monoisotopic mass is approximately 1033.4 g/mol . Adducts with sodium ([M+Na]+) or potassium ([M+K]+) are commonly observed.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: The lyophilized sample is dissolved in deuterium (B1214612) oxide (D2O).
-
Data Acquisition: 1H and 13C NMR spectra are acquired. The chemical shifts and coupling constants of the signals are compared with published data for this compound to confirm its structure and anomeric configurations. For quantitative analysis, a known amount of an internal standard can be added.[9]
Conclusion
This compound is a key molecule in the study of plant-pathogen interactions and holds potential for applications in agriculture and beyond. The methodologies described in this guide provide a framework for its preparation and characterization, enabling further research into its biological functions and applications.
References
- 1. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 6. Chitin signaling and plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dupont.com [dupont.com]
- 9. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
Penta-N-acetylchitopentaose: A Key Elicitor of Plant Innate Immunity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Penta-N-acetylchitopentaose, a chitin (B13524) oligomer of five N-acetyl-D-glucosamine units, serves as a potent Pathogen-Associated Molecular Pattern (PAMP) in the plant kingdom. Derived from the cell walls of fungi, this molecule is a critical signal perceived by plants to initiate a robust innate immune response, often referred to as PAMP-Triggered Immunity (PTI). This technical guide provides an in-depth overview of the biological role of this compound in plants, detailing the molecular recognition, signal transduction pathways, and downstream defense responses. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and experimental workflows to facilitate research and development in plant science and agriculture.
Introduction: Chitin Oligosaccharides as PAMPs
Plants lack a mobile, adaptive immune system and instead rely on an innate immune system to defend against pathogens. The first line of this defense involves the recognition of conserved microbial molecules, known as PAMPs.[1][2] Chitin, a polymer of β-(1→4)-linked N-acetyl-D-glucosamine, is a major structural component of fungal cell walls and is absent in plants.[3][4] During fungal infection, plant-secreted chitinase (B1577495) enzymes can degrade fungal cell walls, releasing chitin fragments (chitooligosaccharides).[3] These oligosaccharides, particularly those with a degree of polymerization (DP) between five and eight, are potent elicitors of plant defense responses.[5] this compound ((GlcNAc)₅) is a well-characterized elicitor that triggers a comprehensive defense cascade, enhancing plant resistance against a broad spectrum of pathogens.[3][5]
Molecular Recognition and Receptor Complex Formation
The perception of this compound occurs at the plant cell surface via a sophisticated receptor system. This recognition is primarily mediated by high-affinity binding proteins containing Lysin Motifs (LysM), which are known to bind N-acetylglucosamine-containing glycans.[5][6]
-
Receptor-Like Kinases (RLKs) and Proteins (RLPs): The primary receptors for chitin fragments belong to the LysM-RLK and LysM-RLP families.[6][7]
-
In the model plant Arabidopsis thaliana, the key receptor is Chitin Elicitor Receptor Kinase 1 (CERK1) , an LysM-RLK that is crucial for chitin signaling.[3][6]
-
In rice (Oryza sativa), the perception system involves a two-component complex: the LysM-RLP Chitin Elicitor Binding Protein (CEBiP) , which binds the oligosaccharide, and the LysM-RLK OsCERK1 , which is required for transmembrane signal transduction.[5]
-
Upon binding of this compound, these receptors form a complex, often involving dimerization, which initiates a series of phosphorylation events, thereby activating downstream signaling cascades.[6][8] This receptor activation is a critical first step in translating the external threat signal into an internal cellular response.
Signal Transduction Pathway
Following receptor activation, the signal is transduced intracellularly, primarily through a Mitogen-Activated Protein Kinase (MAPK) cascade. This signaling pathway is a conserved mechanism in plant immunity.[3][9][10]
-
Receptor Complex Activation: Binding of this compound to the LysM-receptor complex (e.g., CERK1) leads to its phosphorylation.
-
Activation of Cytoplasmic Kinases: The activated receptor complex then phosphorylates downstream Receptor-Like Cytoplasmic Kinases (RLCKs), such as BIK1.[8]
-
MAPK Cascade Phosphorylation: This initiates a sequential phosphorylation cascade involving MAPK Kinase Kinases (MAPKKKs), MAPK Kinases (MAPKKs), and finally MAP Kinases (MAPKs).[9][11] This cascade amplifies the initial signal.
-
Transcription Factor Activation: Activated MAPKs translocate to the nucleus where they phosphorylate and activate transcription factors (TFs), such as members of the NAC family.[12][13]
-
Gene Expression: These activated TFs then regulate the expression of a wide array of defense-related genes.
Caption: Chitin-induced signaling pathway in plants.
Downstream Defense Responses
The activation of the signaling cascade culminates in a multi-pronged defense response designed to thwart fungal invasion.
-
Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of ROS, such as superoxide (B77818) and hydrogen peroxide (H₂O₂), in the apoplast.[14][15] This oxidative burst has a direct antimicrobial effect and also acts as a secondary signal to activate further defenses.[10]
-
Ion Fluxes: Changes in ion fluxes across the plasma membrane, particularly an influx of Ca²⁺, are observed and are critical for signaling.[10]
-
Defense Gene Upregulation: Hundreds of genes are transcriptionally upregulated, including those encoding:
-
Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the cell wall, particularly at the site of attempted pathogen entry. These callose papillae serve as physical barriers to reinforce the cell wall.[18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of chitooligosaccharides in plants.
Table 1: Effective Concentrations of Chitooligosaccharides for Plant Treatment
| Plant System | Chitooligosaccharide | Concentration | Observed Effect | Reference |
| Rice Cell Culture | (GlcNAc)₇ | 1 µg/mL | Induction of CEBiP gene expression | [5] |
| Cucumber Seeds | Chitin oligosaccharides | 40 ppm | Improved germination vigor, rate, and index | [19] |
| Cucumber Seedlings | Chitin oligosaccharides | 60 ppm | Increased root length, plant height, and biomass | [19] |
| Pepper Seedlings | Chitin oligosaccharides | 40 ppm | Increased root length, plant height, and biomass | [19] |
| Arabidopsis Seedlings | Chitosan (B1678972) oligosaccharides | 0.25 - 1 mg/mL | Stimulated root growth by up to 40% | [20] |
| Wheat Seedlings | Chitin oligosaccharides | 100 mg/L | Induced salt resistance | [21] |
Table 2: Quantitative Defense Responses to Chitooligosaccharide Elicitation
| Plant System | Elicitor | Response Measured | Time Point | Magnitude of Response | Reference |
| Arabidopsis Leaf Discs | flg22 (PAMP) | ROS Burst (RLU) | 5-10 min | Peak luminescence | [15] |
| Sycamore Cell Culture | Chitosan | H₂O₂ Accumulation | 30-60 min | ~2-3 µmol/g FW | [14] |
| Wounded Apples | Chitosan | H₂O₂ Content | 1-3 days | ~1.5-fold increase vs. control | [22] |
| Wounded Apples | Chitosan | Superoxide Production | 1-3 days | ~1.5-fold increase vs. control | [22] |
| Cotton Plants | Elicitors | Chitinase Activity | Not specified | Significant increase over control | [16] |
Note: Data for specific this compound is often grouped with other chitooligosaccharides (COS). RLU = Relative Luminescent Units; FW = Fresh Weight.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to study the effects of this compound.
Protocol: Measurement of PAMP-Induced ROS Burst
This protocol is adapted for measuring the rapid production of ROS in leaf tissue following elicitor treatment, using a luminol-based chemiluminescence assay.[15]
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
-
4 mm biopsy punch or cork borer
-
White 96-well microplate
-
Luminometer with injectors
-
This compound stock solution (1 mM in water)
-
Luminol stock solution (e.g., 34 mg/mL in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)
-
Deionized water
Procedure:
-
Plant Preparation: Use leaves from healthy, 4-6 week old plants.
-
Leaf Disc Preparation: Excise 4 mm leaf discs using a biopsy punch, avoiding the midvein.
-
Incubation: Transfer one leaf disc per well into a white 96-well plate containing 100 µL of deionized water. Incubate overnight at room temperature to allow wound stress to subside.
-
Assay Solution Preparation: On the day of the experiment, prepare the 2x assay solution. For a final volume of 5 mL, mix:
-
Luminol: to a final concentration of 40 µM
-
HRP: to a final concentration of 20 ng/mL
-
This compound: to the desired final concentration (e.g., 2 µM for a 1 µM final concentration)
-
Bring to volume with deionized water.
-
-
Measurement:
-
Carefully remove the water from the wells.
-
Place the plate into the luminometer.
-
Program the luminometer to inject 100 µL of the 2x assay solution into each well and immediately begin reading luminescence (Relative Light Units, RLU) every 1-2 minutes for a period of 30-60 minutes.
-
A control treatment using water instead of the elicitor should always be included.
-
Protocol: In-Gel Kinase Assay for MAPK Activation
This assay visualizes the activity of specific protein kinases, such as MAPKs, after separation by SDS-PAGE.[9][23]
Materials:
-
Plant tissue (e.g., seedlings, cell culture) treated with this compound or a mock control.
-
Protein extraction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM EDTA, 5 mM EGTA, 10 mM DTT, protease and phosphatase inhibitors).
-
SDS-PAGE equipment.
-
Myelin Basic Protein (MBP) as a generic MAPK substrate.
-
Renaturation and kinase reaction buffers.
-
[γ-³²P]ATP (radioactive).
-
Autoradiography equipment.
Procedure:
-
Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract total proteins using the extraction buffer. Quantify protein concentration (e.g., Bradford assay).
-
Substrate-Containing Gel: Prepare a 10% or 12% SDS-polyacrylamide gel containing MBP (e.g., 0.25 mg/mL) co-polymerized within the resolving gel matrix.
-
Electrophoresis: Load equal amounts of protein extract (e.g., 20-40 µg) per lane and run the SDS-PAGE at 4°C.
-
Denaturation and Renaturation:
-
After electrophoresis, wash the gel with a buffer containing 1% Triton X-100 to remove SDS (e.g., 2-3 washes, 30 min each).
-
Denature the proteins by incubating the gel in a buffer containing 6 M guanidine-HCl.
-
Renature the kinases by slowly removing the denaturant with a series of washes in a buffer with decreasing concentrations of guanidine-HCl, followed by incubation in a cold renaturation buffer overnight.
-
-
Kinase Reaction:
-
Equilibrate the gel in a kinase reaction buffer (e.g., 40 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Incubate the gel in 10-20 mL of kinase reaction buffer containing 50 µM cold ATP and 50-100 µCi of [γ-³²P]ATP for 1-2 hours at room temperature.
-
-
Washing: Stop the reaction and wash the gel extensively with a solution of 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate to remove unincorporated [γ-³²P]ATP.
-
Visualization: Dry the gel and expose it to an X-ray film or a phosphor screen. Activated kinases will appear as radioactive bands at their corresponding molecular weights, indicating phosphorylation of the embedded MBP substrate.
Protocol: Colorimetric Chitinase Activity Assay
This protocol measures the activity of chitinase, a key PR protein, by quantifying the release of N-acetyl-D-glucosamine (GlcNAc) from a colloidal chitin substrate.[16][24]
Materials:
-
Plant protein extract (as prepared for the kinase assay).
-
Colloidal chitin substrate (prepared from purified chitin).
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0).
-
Dinitrosalicylic acid (DNS) reagent.
-
Spectrophotometer.
-
GlcNAc standard solution.
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of colloidal chitin in 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 300 µL of the colloidal chitin solution with 100-200 µL of the plant protein extract.
-
Incubate the reaction at 37-40°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 600 µL of DNS reagent.
-
Color Development: Boil the mixture for 10-20 minutes to develop the color. The DNS reagent reacts with the reducing sugars (GlcNAc) released by chitinase activity.
-
Measurement: Cool the tubes and centrifuge to pellet any insoluble chitin. Measure the absorbance of the supernatant at 585 nm.
-
Quantification: Create a standard curve using known concentrations of GlcNAc to determine the amount of product released in your samples. Chitinase activity can be expressed as µmol of GlcNAc released per minute per mg of protein.
Experimental Workflow Visualization
Caption: Workflow for studying plant responses to this compound.
Conclusion and Future Directions
This compound is a cornerstone molecule in the study of plant-fungal interactions and plant innate immunity. Its recognition by specific cell surface receptors triggers a rapid and robust defense cascade, highlighting a conserved mechanism for pathogen detection. Understanding this pathway in detail opens significant opportunities for agricultural and biotechnological applications. Future research should focus on identifying novel components of the signaling pathway, understanding the specificity of different chitin oligomer lengths, and exploring how this PAMP-triggered immunity can be harnessed to develop novel, non-toxic crop protection strategies. The development of stable and effective chitin-based elicitors could lead to a new generation of biopesticides that enhance a plant's natural defenses, contributing to more sustainable agricultural practices.
References
- 1. MAMP (microbe-associated molecular pattern) triggered immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay for pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI) in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant cells recognize chitin fragments for defense signaling through a plasma membrane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A molecular roadmap to the plant immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferroptosis in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. A NAC family gene PmNAC32 associated with photoperiod promotes flower induction in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The membrane associated NAC transcription factors ANAC060 and ANAC040 are functionally redundant in the inhibition of seed dormancy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. berthold.com [berthold.com]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Pathogen Associated Molecular Pattern (PAMP)-Triggered Immunity Is Compromised under C-Limited Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN102283201A - Chitin oligosaccharide plant growth regulator and application thereof in agriculture - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Post-harvest chitosan treatment suppresses oxidative stress by regulating reactive oxygen species metabolism in wounded apples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. purdue.edu [purdue.edu]
- 24. researchgate.net [researchgate.net]
Penta-N-acetylchitopentaose: A Technical Guide for its Application as a Chitinase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose, a well-defined chitooligosaccharide, serves as a crucial tool in the study of chitinases, a class of enzymes implicated in a myriad of biological processes, from fungal pathogenesis to immune responses. This technical guide provides an in-depth overview of its properties, its application as a chitinase (B1577495) substrate, detailed experimental protocols, and its role in relevant signaling pathways. The precise structure and defined length of this compound make it an ideal substrate for kinetic studies and for the screening of chitinase inhibitors, offering a significant advantage over heterogeneous substrates like colloidal chitin (B13524).
Chemical and Physical Properties
This compound is a pentamer of N-acetylglucosamine (GlcNAc) linked by β-1,4-glycosidic bonds. Its well-defined chemical structure is essential for reproducible kinetic and inhibition studies.
| Property | Value |
| Molecular Formula | C40H67N5O26 |
| Molecular Weight | 1033.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Purity | Typically >95% for research applications |
| Storage | Store at -20°C, hygroscopic |
This compound as a Chitinase Substrate
This compound is a specific substrate for endochitinases, which cleave internal glycosidic bonds within the chitin chain. The enzymatic hydrolysis of this substrate yields smaller chitooligosaccharides, the profile of which can provide insights into the specific cleavage patterns of different chitinases. For instance, a study on a family GH-19 barley chitinase using a 4-nitrophenyl-labeled derivative of this compound revealed that the enzyme predominantly produced tri- and di-saccharide products, indicating specific binding subsites.[1]
Quantitative Data on Chitinase Hydrolysis of Chitooligosaccharides
While specific kinetic data for the unlabeled this compound is not extensively available in the public domain, data from similar chitooligosaccharide substrates can provide valuable context for experimental design. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters for characterizing enzyme-substrate interactions.
| Chitinase Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Barley Chitinase | 4-Methylumbelliferyl β-N,N',N''-triacetylchitotrioside | 33 | 0.0055 | 167 |
| Trichoderma harzianum (Chit42) | Colloidal Chitin | 1.7 (mg/mL) | 5 | 2.94 (mg/mL)⁻¹s⁻¹ |
| Paenibacillus pabuli (PpChi) | Partially Acetylated Chitosan | - | 67.2 | - |
Note: The data presented is from various sources and for different, though related, substrates. Direct comparison should be made with caution.
Experimental Protocols
Chitinase Activity Assay using this compound
This protocol describes a colorimetric method to determine chitinase activity by measuring the release of reducing sugars upon the hydrolysis of this compound. The 3,5-dinitrosalicylic acid (DNS) method is commonly employed for this purpose.
Materials:
-
This compound
-
Chitinase enzyme solution
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (GlcNAc) standard solution
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., 1 mg/mL in 50 mM sodium phosphate buffer, pH 6.0).
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with 100 µL of the chitinase enzyme solution (diluted in the same buffer).
-
Prepare a substrate blank by adding 100 µL of buffer instead of the enzyme solution.
-
Prepare an enzyme blank by adding 100 µL of a heat-inactivated enzyme solution.
-
Incubate the reactions at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 200 µL of DNS reagent to each tube.
-
Boil the tubes for 5-10 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GlcNAc.
-
Determine the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the standard curve. One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.
-
High-Throughput Screening (HTS) of Chitinase Inhibitors
This protocol outlines a workflow for screening potential chitinase inhibitors using this compound in a 96-well plate format.
Materials:
-
This compound
-
Chitinase enzyme
-
Compound library of potential inhibitors
-
Appropriate buffer
-
DNS reagent or a fluorogenic substrate system (e.g., 4-methylumbelliferyl-chitooligosaccharides)
-
96-well microplates
-
Microplate reader
Procedure:
-
Assay Setup:
-
In each well of a 96-well plate, add a small volume of the test compound from the library (e.g., 1 µL of a 10 mM stock). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the chitinase enzyme solution to each well (except the negative control) and briefly incubate.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
-
Incubation: Incubate the plate at the optimal temperature for the desired time.
-
Detection:
-
Colorimetric: Add DNS reagent, heat, and read the absorbance at 540 nm.
-
Fluorometric: If using a fluorogenic substrate, stop the reaction (e.g., by adding a high pH buffer) and read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive control.
Signaling Pathways Involving Chitooligosaccharides
Chitooligosaccharides like this compound are recognized as Microbe-Associated Molecular Patterns (MAMPs) in plants and can trigger immune responses. They are also integral to the signaling process in nitrogen-fixing symbiosis between legumes and rhizobia.
Plant Defense Signaling Pathway
The recognition of chitooligosaccharides by plant cell surface receptors initiates a signaling cascade leading to the activation of defense mechanisms.
Caption: Plant defense signaling initiated by chitooligosaccharide recognition.
Rhizobium Nod Factor Signaling Pathway
In the symbiotic relationship between legumes and rhizobia, lipo-chitooligosaccharides (Nod factors), which share a structural backbone with this compound, act as key signaling molecules.
References
Penta-N-acetylchitopentaose: A Technical Guide to its Discovery, Origin, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penta-N-acetylchitopentaose, a well-defined chitooligosaccharide, is emerging as a molecule of significant interest in biomedical research. Derived from chitin (B13524), the second most abundant polysaccharide in nature, this oligosaccharide demonstrates a range of biological activities, including anti-inflammatory and potential anti-tumor effects. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.
Discovery and Origin
This compound is a pentamer of N-acetylglucosamine (GlcNAc) units linked by β-(1→4) glycosidic bonds. Its origin is intrinsically linked to chitin, a major structural component of crustacean exoskeletons and fungal cell walls. While the precise first isolation or synthesis of pure this compound is not extensively documented in early literature, its existence as a constituent of chitin hydrolysates has been known for decades. The advancement of enzymatic and chemical synthesis techniques has enabled the production of this specific oligosaccharide for research purposes.
Enzymatic Synthesis
The primary method for producing this compound is through the enzymatic hydrolysis of chitin or the enzymatic polymerization of GlcNAc. A key enzyme in its targeted synthesis is chitooligosaccharide synthase (NodC), particularly from nitrogen-fixing bacteria such as Azorhizobium caulinodans. Recombinant E. coli strains expressing the nodC gene can be cultured to produce gram-scale quantities of this compound.
Chemical Synthesis
Chemical synthesis of this compound is a more complex process involving multiple protection and deprotection steps. While offering precise control over the final structure, these methods are often less scalable than enzymatic approaches.
Biological Activities and Quantitative Data
This compound exhibits promising biological activities, primarily anti-inflammatory and anti-tumor effects.
Anti-inflammatory Activity
Table 1: Anti-inflammatory Activity of N-acetylated Chitooligosaccharides
| Compound | Biological Effect | Cell Line | Notes |
| This compound | Inhibition of Nitric Oxide (NO) production | RAW 264.7 macrophages | Potency was noted, but a specific IC50 value was not provided in the primary literature.[1] |
| Highly N-acetylated COS | Suppression of TNF-α and IL-6 expression | RAW 264.7 macrophages | Demonstrates the general anti-inflammatory potential of N-acetylated chitooligosaccharides.[2] |
Anti-tumor Activity
Research on the direct anti-tumor activity of this compound is emerging. However, compelling evidence comes from studies on its deacetylated counterpart, chitopentaose ((GlcN)₅). Chitopentaose has been shown to have the most potent anti-proliferative effect on hepatocellular carcinoma (HepG2) cells among chitooligosaccharides of varying degrees of polymerization (DP2-5). This activity is mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.
Table 2: Anti-proliferative Activity of Chitopentaose on HepG2 Cells
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Control | 0 | 100 |
| Chitobiose ((GlcN)₂) | 200 | ~90 |
| Chitotriose ((GlcN)₃) | 200 | ~85 |
| Chitotetraose ((GlcN)₄) | 200 | ~75 |
| Chitopentaose ((GlcN)₅) | 200 | ~60 |
Data adapted from a study on the anti-tumor effects of chitooligosaccharides. The study indicates that (GlcN)₅ has the best anti-proliferation effect.
Experimental Protocols
Enzymatic Synthesis of this compound using NodC
This protocol is based on the chemo-enzymatic synthesis method using recombinant E. coli.
-
Culture of Recombinant E. coli: Culture E. coli cells harboring the nodC gene from Azorhizobium caulinodans in a suitable growth medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic for plasmid maintenance.
-
Induction of Gene Expression: Induce the expression of the NodC enzyme by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture medium once the optimal cell density is reached.
-
Cell Lysis and Enzyme Extraction: Harvest the E. coli cells by centrifugation and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT).
-
Enzymatic Reaction: Incubate the crude or purified NodC enzyme with the substrate, UDP-N-acetylglucosamine, in the reaction buffer at an optimal temperature (e.g., 30°C) for a specified duration.
-
Purification of this compound: Terminate the reaction and purify the resulting this compound from the reaction mixture using techniques such as size-exclusion chromatography and high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory activity of this compound.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of this compound.
Apoptosis Induction Assay in Cancer Cells (Adapted from Chitopentaose Studies)
This protocol, adapted from studies on chitopentaose, can be used to evaluate the potential anti-tumor activity of this compound on a cancer cell line (e.g., HepG2).
-
Cell Culture and Treatment: Culture the selected cancer cell line in the appropriate medium. Seed the cells in 6-well plates and treat them with various concentrations of this compound for 24-48 hours.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining):
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathways and Mechanisms of Action
Plant Defense Signaling
Chitooligosaccharides, including this compound, are well-known elicitors of plant defense responses. They act as Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by plant cell surface receptors, triggering a signaling cascade that leads to the activation of defense genes and enhanced resistance to pathogens.
Anti-inflammatory Signaling in Mammalian Cells (Proposed)
The inhibition of nitric oxide production in macrophages suggests that this compound may interfere with inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are key regulators of pro-inflammatory gene expression.
Apoptosis Induction in Cancer Cells (Proposed)
Based on studies of chitopentaose, this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and caspase activation.
Conclusion
This compound is a promising bioactive compound with demonstrated anti-inflammatory properties and strong potential for anti-tumor applications. Its well-defined structure and origin from the abundant biopolymer chitin make it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into the therapeutic potential of this fascinating molecule. Further studies are warranted to elucidate the precise molecular targets and to obtain specific quantitative data on its biological activities.
References
An In-depth Technical Guide to the Penta-N-acetylchitopentaose Signaling Pathway in Plant Immunity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants have evolved a sophisticated innate immune system to defend against a myriad of potential pathogens. The first line of this defense, known as Pattern-Triggered Immunity (PTI), relies on the recognition of conserved microbial molecules called Microbe-Associated Molecular Patterns (MAMPs). Chitin (B13524), a polymer of N-acetyl-d-glucosamine and a major component of fungal cell walls, is a well-recognized MAMP that plants do not produce themselves.[1][2] During fungal infection, plant-secreted chitinases degrade the fungal cell wall, releasing chitin fragments (chitooligosaccharides).[1][3] Oligomers of specific lengths, such as penta-N-acetylchitopentaose ((GlcNAc)₅) and longer chains (hexamer to octamer), act as potent elicitors, triggering a cascade of defense responses.[4] This guide provides a detailed technical overview of the signaling pathway initiated by the perception of these chitin oligomers, focusing on the core molecular mechanisms from cell surface reception to downstream immune activation.
Perception: The LysM Receptor Complex
The perception of chitin oligosaccharides at the cell surface is mediated by a sophisticated receptor complex composed of Lysin Motif (LysM)-containing proteins. These proteins are categorized as either receptor-like kinases (LYKs), which possess an intracellular kinase domain, or receptor-like proteins (LYPs), which lack one.[5][6]
In the model plant Arabidopsis thaliana, the primary high-affinity receptor for chitin is LYK5 .[7] While another key component, CERK1 (Chitin Elicitor Receptor Kinase 1), can bind to chitin, its affinity is significantly lower.[7] Upon perception of a chitin fragment, LYK5 physically interacts with the co-receptor CERK1.[7][8] This ligand-induced association is crucial for initiating downstream signaling. While LYK5 is the primary receptor, it shares overlapping functions with a related protein, LYK4 .[7] Double mutants lacking both LYK4 and LYK5 show a complete loss of response to chitin.[7]
In rice (Oryza sativa), the perception system involves a different configuration. The high-affinity chitin-binding protein is CEBiP (Chitin Elicitor Binding Protein), which lacks an intracellular kinase domain.[7][9] Upon binding chitin, OsCEBiP forms a complex with the co-receptor OsCERK1 to transduce the signal across the plasma membrane.[7][9]
This two-component receptor system, involving a high-affinity binding protein and a co-receptor with kinase activity, is a central paradigm in chitin perception.
Signal Transduction: From Membrane to Nucleus
The formation of the chitin-receptor complex triggers a rapid series of intracellular signaling events, starting with the activation of the receptor's kinase domain.
-
Receptor Phosphorylation: Chitin binding to LYK5 is indispensable for the subsequent phosphorylation of the CERK1 kinase domain in Arabidopsis.[7] This trans-phosphorylation event activates the complex.
-
RLCK Activation: The activated CERK1 receptor complex then recruits and phosphorylates Receptor-Like Cytoplasmic Kinases (RLCKs). Specifically, PBL27 has been identified as a key RLCK that directly connects the receptor complex to the downstream MAPK cascade.[8][10] PBL27 physically interacts with CERK1 at the plasma membrane.[8]
-
MAPK Cascade: Phosphorylated PBL27, in turn, phosphorylates and activates MAPKKK5 (a Mitogen-Activated Protein Kinase Kinase Kinase).[8] This initiates a canonical three-tiered MAPK cascade, where MAPKKK5 activates MKK4 and MKK5 , which then activate MPK3 and MPK6 .[1] This MAPK cascade is a central signaling hub, converging signals from different MAMPs.[1][5]
-
Early Cellular Responses: Concurrent with the phosphorylation cascade, other rapid defense responses are initiated:
These early events are critical for activating downstream defense mechanisms.
Downstream Responses and Transcriptional Reprogramming
The activation of the MAPK cascade and other early signals culminates in a massive reprogramming of the plant cell's transcriptome and metabolism to mount an effective defense.
-
Activation of Transcription Factors: Activated MPK3/MPK6 phosphorylate and activate various transcription factors, such as those from the WRKY family, which are critical regulators of defense gene expression.[1][13]
-
Defense Gene Expression: This leads to the large-scale induction of defense-related genes.[12] Microarray analyses have shown that hundreds of genes are upregulated in Arabidopsis in response to chitin.[5][14] These include genes encoding:
-
Pathogenesis-Related (PR) Proteins: A diverse family of proteins with antimicrobial activities.[1]
-
Chitinases: Enzymes that degrade fungal cell walls, creating a positive feedback loop by releasing more chitin elicitors.
-
Phytoalexin Biosynthesis Enzymes: Production of antimicrobial secondary metabolites.[12]
-
-
Hormonal Crosstalk: The chitin signaling pathway does not operate in isolation. It integrates with major defense hormone pathways, including those regulated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), to fine-tune the immune response against different types of pathogens.[12]
-
Physiological Responses: The ultimate outputs of the signaling cascade are physiological changes that restrict pathogen growth, such as the deposition of callose to reinforce the cell wall at sites of attempted infection and enhanced resistance against subsequent pathogen challenges.[15][16]
Quantitative Data Summary
The following table summarizes quantitative data related to the chitin signaling pathway, extracted from relevant literature.
| Parameter | Organism/System | Value/Observation | Reference |
| Elicitor Concentration | Arabidopsis thaliana | Gene induction observed with as low as 1 nM chitin octamer. | [4] |
| Arabidopsis thaliana | Maximum gene induction at 100 mg/L crab-shell chitin. | [4] | |
| Arabidopsis thaliana | Threefold gene induction at 10⁻⁴ mg/L chitin. | [4] | |
| Gene Expression Fold-Change | Mangrove species (B. gymnorrhiza) | CHI I gene expression up to 55.23 times higher than control under heavy metal stress. | [17] |
| Cannabis sativa | Pathogenesis-related (PR) gene expression increased 3-5 times by chitosan (B1678972) treatment. | [18] | |
| Receptor Binding Affinity | Arabidopsis thaliana | AtLYK5 has a much higher binding affinity for chitin than AtCERK1. | [7] |
| Signaling Kinetics | Arabidopsis thaliana | The phosphorylation event required for signal transmission is completed within the first 20 minutes of chitin addition. | [4] |
| Transcriptome Regulation | Arabidopsis thaliana | Nearly 900 genes show significant induction or repression in response to chitooctaose. | [5][14] |
Key Experimental Protocols
Investigating the this compound signaling pathway involves a variety of molecular and biochemical assays. Detailed protocols for the most common experiments are provided below.
Protocol 1: MAP Kinase (MAPK) Activation Assay by Immunoblotting
This protocol detects the activation of MAPKs (e.g., MPK3/MPK6) by identifying their phosphorylation state using a specific antibody.[19][20]
Materials:
-
Arabidopsis thaliana leaf discs
-
Elicitor solution (e.g., 1 µM chitooctaose)
-
Liquid nitrogen
-
Microcentrifuge tubes with glass beads
-
Protein extraction buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence detection reagent
Methodology:
-
Excise leaf discs (e.g., 4 mm) from 4-5 week old Arabidopsis plants and float them on distilled water overnight to reduce wound-induced MAPK activation.[19]
-
Replace the water with the elicitor solution (or a mock solution for control) and incubate for the desired time (e.g., 15 minutes).[19]
-
Rapidly harvest the leaf discs, place them in a pre-chilled microcentrifuge tube with glass beads, and flash-freeze in liquid nitrogen to halt cellular activity.[19]
-
Grind the frozen tissue to a fine powder using a tissue homogenizer.
-
Add protein extraction buffer, vortex thoroughly, and centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. This antibody recognizes the dually phosphorylated T-x-Y motif of activated MAPKs.[20]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the chemiluminescence reagent. Detect the signal using an imaging system. An increased signal in the elicitor-treated samples compared to the mock control indicates MAPK activation.
Protocol 2: Reactive Oxygen Species (ROS) Burst Assay
This assay quantifies the production of extracellular ROS using a luminol-based chemiluminescence reaction.[21][22]
Materials:
-
Arabidopsis thaliana leaf discs (4 mm)
-
96-well white luminometer plate
-
Reaction solution: 100 µM luminol, 10-20 µg/mL horseradish peroxidase (HRP)
-
Elicitor solution (e.g., chitooctaose)
-
Plate luminometer
Methodology:
-
Collect leaf discs and float them on distilled water in a 96-well plate overnight with the adaxial side facing up.[21]
-
The next day, carefully replace the water with 100 µL of the reaction solution containing the desired concentration of the chitin elicitor.[21][22]
-
Immediately place the plate into a microplate luminometer.
-
Measure light emission (chemiluminescence) at regular intervals (e.g., every 2 minutes) for a period of 40-60 minutes.[21]
-
The data is typically plotted as Relative Light Units (RLU) over time. A sharp peak in RLU following elicitor addition indicates a classic ROS burst.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the transcript levels of defense-related genes induced by chitin.[23]
Materials:
-
Plant tissue treated with chitin elicitor and mock control
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit (reverse transcriptase)
-
qPCR instrument and SYBR Green master mix
-
Gene-specific primers for target genes (e.g., a PR gene) and a reference gene (e.g., Actin or EF1α)
Methodology:
-
Harvest plant tissue at desired time points after elicitor treatment and flash-freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit, followed by DNase I treatment to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from an equal amount of total RNA for all samples using a reverse transcriptase kit.
-
Set up the qPCR reaction in a 96-well plate using SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers. Include reactions for the target gene(s) and a stably expressed reference gene.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[23]
-
Analyze the data using the ΔΔCT method to calculate the relative fold change in gene expression in the elicitor-treated samples compared to the mock control, after normalizing to the reference gene.[24]
Conclusion
The this compound signaling pathway is a fundamental and highly conserved component of plant innate immunity. It begins with the precise recognition of fungal-derived chitin fragments by a LysM-receptor complex at the cell surface. This perception event initiates a rapid and robust intracellular signaling cascade, centrally involving RLCKs and a MAPK phosphorylation pathway, which translates the external signal into a massive transcriptional reprogramming. The resulting synthesis of defense proteins and antimicrobial compounds, coupled with physiological modifications, establishes a state of heightened resistance to fungal pathogens. A thorough understanding of this pathway, facilitated by the experimental protocols detailed herein, is not only crucial for fundamental plant science but also offers promising avenues for the development of novel strategies to enhance crop resilience and ensure global food security.
References
- 1. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 4. Characterization of early, chitin-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LysM Proteins TaCEBiP and TaLYK5 are Involved in Immune Responses Mediated by Chitin Coreceptor TaCERK1 in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabidopsis CERK1‐associated kinase PBL27 connects chitin perception to MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin-induced activation of immune signaling by the rice receptor CEBiP relies on a unique sandwich-type dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Understanding the Molecular Recognition of Fungal Chitin and Activation of the Plant Defense Mechanism in Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The Arabidopsis thaliana LysM‐containing Receptor‐Like Kinase 2 is required for elicitor‐induced resistance to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cloning and Expression of Class I Chitinase Genes from Four Mangrove Species under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of chitin and chitosan on root growth, biochemical defense response and exudate proteome of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 20. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of reactive oxygen species (ROS) burst and pathogen assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Chitinase mRNA Levels by Quantitative PCR Using the Single Standard DNA: Acidic Mammalian Chitinase Is a Major Transcript in the Mouse Stomach - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Penta-N-acetylchitopentaose in the Architecture and Signaling of Fungal Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a dynamic and essential organelle, is a complex mosaic of polysaccharides, with chitin (B13524) playing a fundamental structural role. While high-molecular-weight chitin provides rigidity and strength, the functions of its smaller oligomeric components are multifaceted, bridging structural dynamics with intricate signaling pathways. This technical guide delves into the core functions of a specific chitin oligomer, penta-N-acetylchitopentaose ((GlcNAc)₅), within the fungal cell wall. Although often overshadowed by its longer, immunologically active counterparts, (GlcNAc)₅ and other short-chain chito-oligomers are integral to the processes of cell wall remodeling, morphogenesis, and potentially, intracellular signaling. This document synthesizes current knowledge, presents quantitative data, details experimental protocols for the analysis of these oligomers, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of their significance in fungal biology and as potential targets for novel antifungal therapies.
Introduction: The Fungal Cell Wall and the Significance of Chitin Oligomers
The fungal cell wall is a highly organized and dynamic structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[1] It is primarily composed of β-glucans, mannoproteins, and chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc).[2] Chitin is synthesized by a family of enzymes known as chitin synthases and is integral to the wall's structural integrity.[3]
The degradation and modification of chitin by endogenous fungal enzymes, such as chitinases and chitin deacetylases, generate a spectrum of chito-oligomers of varying lengths. These oligomers are not merely byproducts of polymer turnover; they are active participants in the life of the fungus. While longer-chain oligomers (≥6 GlcNAc units) are well-characterized as potent elicitors of host immune responses, the roles of shorter oligomers like this compound are more subtle and intrinsic to fungal physiology.[4] This guide focuses on the endogenous functions of (GlcNAc)₅, exploring its involvement in the perpetual process of cell wall remodeling and its potential as a signaling molecule within the fungal kingdom.
Endogenous Functions of this compound in Fungi
While specific data on the endogenous concentration and direct signaling roles of this compound are still emerging, its functions can be inferred from the broader understanding of short-chain chito-oligomers in fungal biology.
Cell Wall Remodeling and Morphogenesis
Fungal growth, particularly hyphal extension and branching, necessitates a plastic yet robust cell wall. This is achieved through a delicate balance of polymer synthesis and enzymatic modification. Endogenous chitinases play a crucial role in this process by cleaving existing chitin chains, thereby allowing for the insertion of new material and changes in cell shape.[5] The products of this enzymatic activity include a range of chito-oligomers. It is hypothesized that short oligomers, including (GlcNAc)₅, may act as primers for chitin synthases or as substrates for transglycosylases that form cross-links between different cell wall components, thereby strengthening the wall.
Potential Signaling Roles
In some fungi, the monomer of chitin, N-acetylglucosamine (GlcNAc), is a known signaling molecule that can induce morphological transitions, such as the yeast-to-hyphal switch in Candida albicans, and regulate virulence gene expression. Lipo-chitooligosaccharides (LCOs), which are acylated chitin oligomers, have also been identified as signaling molecules that regulate fungal growth and development.[4] This raises the possibility that unmodified short-chain chito-oligomers like (GlcNAc)₅ could also have signaling functions, perhaps in a concentration-dependent manner, to coordinate developmental processes within a fungal colony.
Interaction with the Host Immune System: A Role Defined by Size
A critical aspect of chito-oligomer function is their size-dependent interaction with the host immune system. This is a key consideration for drug development professionals targeting fungal cell wall components.
-
Immunologically Active Oligomers (DP ≥ 6): Chito-oligomers with a degree of polymerization (DP) of six or more are recognized as Microbe-Associated Molecular Patterns (MAMPs) by the host's innate immune system. They bind directly to Toll-like receptor 2 (TLR2), triggering a pro-inflammatory signaling cascade.
-
Immunologically Inactive Oligomers (DP ≤ 5): In contrast, shorter oligomers, including this compound, are generally considered immunologically inert or may even act as antagonists to the TLR2-mediated recognition of longer chains. This size-dependent recognition is a conserved feature across kingdoms, also observed in plants.
This differential recognition has significant implications. Fungi must carefully regulate the size of the chito-oligomers they release to avoid triggering a host immune response. Conversely, therapeutic strategies could be designed to either block the recognition of immunogenic oligomers or to manipulate the fungal enzymes that generate them.
Quantitative Data on Fungal Cell Wall Composition
Precise quantification of cell wall components is essential for understanding fungal biology and the effects of antifungal agents. The following table summarizes the typical polysaccharide composition of the cell walls of several key fungal species. It is important to note that these values can vary depending on the growth form (yeast vs. hyphae) and environmental conditions.
| Fungal Species | β-Glucan (%) | Chitin (%) | Mannan/Galactomannan (%) | Reference(s) |
| Candida albicans (yeast) | 47 - 60 | 0.6 - 9 | ~40 | [2] |
| Candida albicans (hyphae) | 47 - 60 | 3x higher than yeast | ~40 | [6] |
| Aspergillus fumigatus | 10 - 20 | 10 - 20 | 20 - 30 (glycoproteins) | [7] |
| Cryptococcus neoformans | - | >66% deacetylated to chitosan | - | |
| Neurospora crassa | - | - | - | [3] |
Note: Data for specific oligomer concentrations is not widely available and represents a significant area for future research.
Experimental Protocols
A variety of techniques are employed to study the composition and function of fungal cell wall components. Below are detailed methodologies for key experiments.
Isolation and Quantification of Chito-oligomers from Fungal Cell Walls
This protocol outlines a general procedure for the extraction and analysis of chito-oligomers.
Objective: To isolate and quantify chito-oligomers, including this compound, from fungal cell walls.
Methodology:
-
Fungal Culture and Cell Wall Isolation:
-
Culture the fungal species of interest under desired conditions.
-
Harvest mycelia or yeast cells by filtration or centrifugation.
-
Wash the biomass extensively with distilled water.
-
Disrupt the cells mechanically (e.g., bead beating) or enzymatically.
-
Isolate the cell wall fraction by differential centrifugation.
-
-
Enzymatic or Chemical Hydrolysis:
-
Enzymatic Hydrolysis: Resuspend the isolated cell walls in a suitable buffer and treat with a specific chitinase (B1577495) or a cocktail of cell wall degrading enzymes. The choice of enzyme will influence the size distribution of the resulting oligomers.
-
Chemical Hydrolysis: For total chitin quantification, perform acid hydrolysis (e.g., with 6M HCl) to break down the polymer into its monomeric components (GlcNAc and glucosamine).[7]
-
-
Separation of Chito-oligomers by HPLC:
-
Utilize High-Performance Liquid Chromatography (HPLC) with an amine-bonded column for the separation of N-acetylchito-oligosaccharides.
-
A gradient elution with acetonitrile (B52724) and water is typically used to resolve oligomers of different lengths.[8]
-
-
Quantification and Characterization by Mass Spectrometry:
-
Couple the HPLC system to a mass spectrometer (LC-MS/MS) for sensitive detection and quantification.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Identify this compound and other oligomers by their specific mass-to-charge ratios.
-
For absolute quantification, use isotopically labeled internal standards.[9]
-
Chitinase Activity Assay
Objective: To measure the activity of endogenous or purified chitinases and determine their product specificity.
Methodology:
-
Substrate Preparation: Use colloidal chitin or commercially available chito-oligomers of defined lengths as substrates.
-
Enzyme Reaction: Incubate the chitinase preparation with the substrate in a suitable buffer at the optimal temperature and pH.
-
Detection of Released Reducing Sugars:
-
Stop the reaction at various time points.
-
Quantify the amount of reducing sugars released using the dinitrosalicylic acid (DNS) method or by HPLC analysis of the reaction products.
-
-
Product Profile Analysis: Analyze the reaction mixture by HPLC or TLC to determine the size distribution of the chito-oligomers produced, which provides information on the endo- or exo-acting nature of the enzyme.
Visualizing Key Pathways and Workflows
Fungal Cell Wall Remodeling
Caption: Overview of chitin synthesis and remodeling in the fungal cell wall.
Host Immune Recognition of Chitin Oligomers
References
- 1. Frontiers | Structural Polymorphism of Chitin and Chitosan in Fungal Cell Walls From Solid-State NMR and Principal Component Analysis [frontiersin.org]
- 2. Cell Wall and Secreted Proteins of Candida albicans: Identification, Function, and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin synthase 1 plays a major role in cell wall biogenesis in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipo-chitooligosaccharides as regulatory signals of fungal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitosan and Chitooligosaccharides: Antifungal Potential and Structural Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Quantitative enzymatic-mass spectrometric analysis of the chitinous polymers in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
Penta-N-acetylchitopentaose: A Microbe-Associated Molecular Pattern (MAMP) in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose, a chitin (B13524) pentamer with the structure (GlcNAc)5, is a significant microbe-associated molecular pattern (MAMP). As a constituent of fungal cell walls and the exoskeletons of insects and crustaceans, it is recognized as a non-self molecule by both plant and animal innate immune systems, triggering a cascade of defense responses. This technical guide provides a comprehensive overview of the role of this compound as a MAMP, focusing on its recognition, signaling pathways, and the experimental methodologies used to study its effects.
This compound as a MAMP in Plants
In plants, chitin oligomers are potent elicitors of pattern-triggered immunity (PTI), a foundational layer of defense against pathogenic fungi.
Recognition and Receptor Binding
| Ligand | Receptor | Dissociation Constant (Kd) | Method |
| Chitooctaose (B12847682) ((GlcNAc)8) | AtLYK5 | 1.72 µM | Isothermal Titration Calorimetry (ITC) |
| Chitooctaose ((GlcNAc)8) | AtCERK1 | 455 µM | Isothermal Titration Calorimetry (ITC) |
Signaling Pathway
Upon binding of this compound, LYK5 and CERK1 form a heterodimer, leading to the trans-phosphorylation of their intracellular kinase domains. This initiates a phosphorylation cascade, starting with the receptor-like cytoplasmic kinase (RLCK) PBL27. Activated PBL27 then phosphorylates the MAP kinase kinase kinase, MAPKKK5, which in turn activates a downstream MAP kinase cascade involving MKK4/MKK5 and MPK3/MPK6. This signaling pathway ultimately leads to the activation of transcription factors and the expression of defense-related genes.
Downstream Immune Responses
The activation of the chitin signaling pathway leads to a range of physiological and transcriptional responses, including:
-
Reactive Oxygen Species (ROS) Burst: A rapid production of ROS in the apoplast.
-
Calcium Ion Influx: A transient increase in cytosolic Ca2+ concentration.
-
Defense Gene Expression: Upregulation of a large number of genes, including those encoding Pathogenesis-Related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds.
| Gene | Plant | Fold Change (approx.) | Time Post-Treatment | Elicitor Concentration |
| PR1 | Arabidopsis | >10 | 24h | 100 µg/ml chitin |
| PDF1.2 | Arabidopsis | >5 | 24h | 100 µg/ml chitin |
| WRKY33 | Arabidopsis | >8 | 1h | 100 µg/ml chitin |
| PAL | Rice | >4 | 6h | 10 µg/ml chitin oligomers |
This compound as a MAMP in Animals
The recognition of chitin and its derivatives as MAMPs is also a feature of the innate immune system in animals, from insects to mammals. However, specific quantitative data and detailed signaling pathways for this compound are less well-defined compared to plants.
Recognition in Mammals
In mammals, chitin fragments of varying sizes are recognized by several pattern recognition receptors (PRRs), including Toll-like receptor 2 (TLR2) and Dectin-1.[1] This recognition primarily occurs on innate immune cells such as macrophages and dendritic cells.[2] The size of the chitin fragment can influence the nature of the immune response, with smaller oligomers potentially having different effects than larger particles.[2]
Recognition in Insects
Insects possess a well-developed innate immune system that recognizes chitin as a non-self molecule, which is particularly relevant in the context of fungal infections and entomopathogenic nematodes.[3] Peptidoglycan recognition proteins (PGRPs) and Gram-negative binding proteins (GNBPs) are among the key PRRs in insects that can recognize microbial cell wall components.[3][4] While direct binding of this compound to these receptors has not been extensively characterized, it is plausible that it is recognized by one or more of these PRRs.
Signaling Pathways
The signaling pathways downstream of chitin recognition in animals are not as clearly elucidated for specific oligomers like the pentamer. In mammals, TLR2 activation by chitin fragments can lead to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that involves IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5]
Experimental Protocols
Preparation of this compound
This compound can be prepared by the partial acid or enzymatic hydrolysis of chitin.
-
Acid Hydrolysis: Chitin is dissolved in concentrated hydrochloric acid and incubated at a controlled temperature (e.g., 40°C). The reaction is stopped by neutralization, and the resulting oligomers are precipitated with an organic solvent like acetone.
-
Enzymatic Hydrolysis: Chitin is treated with chitinases, and the reaction is stopped by heat inactivation.
-
Purification: The mixture of chitooligosaccharides is then purified to isolate the pentamer using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).
Receptor-Ligand Binding Assay (Isothermal Titration Calorimetry)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]
-
Sample Preparation: The purified receptor protein (e.g., the ectodomain of a LysM-RLK) is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[6]
-
Titration: A series of small injections of the ligand are made into the sample cell.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the thermodynamic parameters.[6]
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS by plant tissues upon elicitor treatment.
-
Plant Material: Leaf discs are excised from mature plants and floated on water overnight to reduce wounding-induced ROS.
-
Assay Reaction: The leaf discs are transferred to a 96-well plate containing a reaction solution with luminol (B1675438) and horseradish peroxidase (HRP).
-
Elicitation and Measurement: this compound is added to the wells, and the resulting chemiluminescence is measured immediately and over time using a luminometer.
MAPK Phosphorylation Assay
This assay detects the activation of MAP kinases via phosphorylation.
-
Treatment: Plant seedlings or leaf discs are treated with this compound for a short period (e.g., 15 minutes).
-
Protein Extraction: Total proteins are extracted from the treated tissues.
-
Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the phosphorylated (active) form of the target MAPKs (e.g., anti-p44/42 MAPK).
Analysis of Defense Gene Expression by RT-qPCR
This method quantifies the change in the expression of specific defense-related genes.
-
Treatment and RNA Extraction: Plant tissues are treated with this compound, and total RNA is extracted at various time points.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the defense genes of interest and a reference gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Macrophage Stimulation and Cytokine Analysis
This protocol assesses the activation of mammalian macrophages by measuring cytokine production.[7]
-
Cell Culture: A macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages) is cultured.
-
Stimulation: The macrophages are treated with various concentrations of this compound for a specified period (e.g., 16-18 hours).[7]
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Insect Cell Immune Stimulation Assay
This protocol evaluates the immune response of insect cells.
-
Cell Culture: An insect cell line (e.g., Sf9 from Spodoptera frugiperda) is maintained in appropriate culture medium.[8]
-
Stimulation: The insect cells are treated with this compound.
-
Response Analysis: Immune responses can be assessed by measuring the expression of antimicrobial peptide (AMP) genes using RT-qPCR or by analyzing changes in hemocyte behavior (e.g., phagocytosis) via microscopy.
Conclusion
This compound is a well-established MAMP that triggers robust innate immune responses in plants. Its recognition by the LYK5/CERK1 receptor complex initiates a well-defined signaling cascade, leading to a broad spectrum of defense responses. In animals, while it is clear that chitin oligomers are recognized by the innate immune system, the specific role and signaling pathways of this compound require further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the intricate role of this important MAMP in host-microbe interactions and to harness its potential in the development of novel strategies for disease control and immunotherapy.
References
- 1. Chitin and Its Effects on Inflammatory and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin Regulation of Immune Responses: An Old Molecule With New Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immune functions of pattern recognition receptors in Lepidoptera [frontiersin.org]
- 4. Peptidoglycan recognition proteins in insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR-2 AND IL-17A IN CHITIN-INDUCED MACROPHAGE ACTIVATION AND ACUTE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
physical and chemical properties of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Penta-N-acetylchitopentaose. This complex oligosaccharide plays a crucial role in various biological processes, including plant-microbe interactions and the elicitation of plant defense mechanisms. This document summarizes its key characteristics, details relevant experimental protocols for its analysis, and visualizes its involvement in significant signaling pathways.
Core Physical and Chemical Properties
This compound is a well-defined oligosaccharide with consistent and reproducible physical and chemical characteristics. The quantitative data for these properties are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| CAS Number | 36467-68-2 | [1] |
| Molecular Formula | C40H67N5O26 | [1][2] |
| Molecular Weight | 1033.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 285-295°C (with decomposition) | |
| Solubility | Soluble in water | |
| Purity | >95% (typically analyzed by HPLC) | [2] |
| Storage | -20°C | |
| Optical Rotation | While a specific value for this compound is not readily available in the literature, natural chitin (B13524), a polymer of β-(1→4)-linked N-acetylglucosamine, is known to be levorotatory (exhibits a negative optical rotation).[3] It is therefore expected that this compound, as a short-chain oligomer of chitin, would also be levorotatory. |
Biological Activity and Signaling Pathways
This compound is a biologically active molecule recognized by plants as a signal for both symbiotic and defense responses. It functions as a key component of Nod factors in legume-rhizobia symbiosis and as a PAMP (Pathogen-Associated Molecular Pattern) in plant immunity.
Rhizobium-Legume Nodulation Pathway
In the symbiotic relationship between leguminous plants and rhizobia bacteria, lipo-chitooligosaccharides (LCOs), or Nod factors, are essential signaling molecules. This compound forms the backbone of these Nod factors. The perception of Nod factors by the plant's root hairs initiates a complex signaling cascade leading to the formation of nitrogen-fixing root nodules.
Plant Defense Induction Pathway
Chitin oligomers, such as this compound, are recognized by plants as a sign of fungal invasion, as chitin is a major component of fungal cell walls. This recognition triggers a defense response known as PAMP-Triggered Immunity (PTI).
Experimental Protocols
Accurate characterization of this compound is critical for research and development. The following section outlines detailed methodologies for key analytical techniques.
Workflow for Characterization
A typical workflow for the purification and characterization of this compound involves separation by High-Performance Liquid Chromatography (HPLC), followed by structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Objective: To purify and quantify this compound from a mixture.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. Alternatively, an amine-based column can provide good separation.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-45 min: Linear gradient from 20% to 60% B
-
45-50 min: Hold at 60% B
-
50-55 min: Return to 20% B
-
55-60 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the amide bond) or a Refractive Index (RI) detector.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 water:acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry is well-suited for this type of molecule.
-
Ionization Mode: Positive ion mode is typically used, and the molecule is often detected as its sodium adduct [M+Na]+.
-
Sample Infusion: The purified fraction from HPLC can be directly infused into the mass spectrometer.
-
Expected m/z:
-
[M+H]+: 1034.98
-
[M+Na]+: 1056.96
-
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap mass spectrometer can be used for accurate mass measurement and further fragmentation studies (MS/MS) if needed to confirm the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound.
Methodology:
-
Technique: 1H-NMR is used to identify the protons in the molecule. 2D-NMR techniques like COSY and HSQC can be used for more complex structural assignments.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, lyophilized sample in 0.5 mL of deuterium (B1214612) oxide (D2O).
-
Lyophilize the sample and re-dissolve in 0.5 mL of D2O to minimize the residual HDO signal.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key expected signals include:
-
Anomeric protons (H-1) between δ 4.5 and 5.2 ppm.
-
N-acetyl methyl protons as sharp singlets around δ 2.0 ppm.
-
Other sugar ring protons in the region of δ 3.2 to 4.0 ppm.
-
-
-
Data Analysis: Integration of the N-acetyl signals relative to the anomeric proton signals can confirm the degree of polymerization and acetylation. The coupling constants of the anomeric protons provide information about the stereochemistry of the glycosidic linkages (β-linkage is expected).
This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed information on its properties and the methodologies for its analysis will aid in its further investigation and potential applications.
References
A Technical Guide to the Biosynthesis of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of Penta-N-acetylchitopentaose, a fully acetylated chitin (B13524) pentamer. The document details the enzymatic processes, regulatory mechanisms, quantitative data, and key experimental protocols relevant to its study and production.
Introduction
This compound is a chitooligosaccharide (COS) composed of five β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues. As a well-defined oligo-chitin, it serves as a crucial molecule in studying carbohydrate-protein interactions, immune responses, and plant-microbe signaling. Its defined structure makes it a valuable standard for enzymatic assays and a building block for synthesizing more complex glycoconjugates. Understanding its biosynthesis is critical for developing biotechnological production methods and for identifying novel therapeutic targets, particularly in fungi and insects where chitin is an essential structural component.
There are two primary routes for generating this compound: a direct de novo biosynthetic pathway using specific oligosaccharide synthases, and an indirect method involving the enzymatic degradation of polymeric chitin.
De Novo Biosynthesis Pathway
The direct, or de novo, biosynthesis of this compound is a two-stage process. The first stage involves the creation of the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), from central metabolism. The second stage is the processive polymerization of these UDP-GlcNAc units by a specialized enzyme.
Stage 1: Synthesis of the UDP-GlcNAc Monomer
The universal precursor for chitin and chitooligosaccharide synthesis is UDP-GlcNAc. Its formation begins with the glycolytic intermediate Fructose-6-phosphate and proceeds through a series of enzymatic steps known as the hexosamine biosynthesis pathway.[1]
The key enzymes in this pathway are:
-
Glucosamine-6-phosphate synthase (GFA1 or GlmS): Catalyzes the conversion of Fructose-6-phosphate and L-glutamine to Glucosamine-6-phosphate.[2][3]
-
Phosphoglucosamine mutase (AGM1 or GlmM): Isomerizes Glucosamine-6-phosphate to Glucosamine-1-phosphate. In some organisms, this step is preceded by an acetylation step.[3]
-
Glucosamine-1-phosphate N-acetyltransferase / N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): A bifunctional enzyme in prokaryotes that first acetylates Glucosamine-1-phosphate to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and then catalyzes the reaction of GlcNAc-1-P with UTP to produce UDP-GlcNAc.[2][3][4] In eukaryotes, these steps are typically catalyzed by separate enzymes (GNA1 and UAP1, respectively).[2]
Stage 2: Polymerization by Chitin Oligosaccharide Synthase (NodC)
The key enzyme for the direct synthesis of defined-length chitooligosaccharides is Chitin Oligosaccharide Synthase, exemplified by the NodC protein from rhizobial species.[5] Unlike processive chitin synthases that produce long polymers, NodC synthesizes short-chain oligomers, with the specific length (typically 3 to 5 units) depending on the source organism.[5] The NodC from Mesorhizobium loti has been successfully expressed in recombinant E. coli to produce chitin oligosaccharides, with this compound being the predominant product.[6][7] The enzyme processively adds GlcNAc units from the UDP-GlcNAc donor to a growing chain.[8]
Indirect Production via Chitin Degradation
While not a direct cellular biosynthesis pathway for the pentamer, the most common laboratory and industrial method for producing chitooligosaccharides involves the breakdown of polymeric chitin. This route is particularly relevant for drug development professionals looking to source material for screening or derivatization.
This process involves two main steps:
-
Chitin Synthesis: Long-chain chitin polymers are produced in organisms like fungi, insects, and crustaceans by the enzyme Chitin Synthase (CHS), which uses UDP-GlcNAc as a substrate.[9]
-
Enzymatic Hydrolysis: The purified chitin polymer is then treated with endo-chitinases (EC 3.2.1.14). These enzymes randomly cleave the β-(1,4)-glycosidic bonds within the chitin chain, releasing a mixture of chitooligosaccharides with varying degrees of polymerization (DP).[10][11] this compound must then be isolated from this mixture using chromatographic techniques.
Regulation of the Biosynthesis Pathway
The biosynthesis of chitin and its precursors is tightly regulated, especially in fungi where it is crucial for cell wall integrity and morphogenesis. Regulation occurs at multiple levels, including transcriptional control of the synthase genes and post-transcriptional control of enzyme activity and localization.[12][13] Signaling cascades like the cell wall integrity (CWI) pathway can be activated by cell wall stress (e.g., exposure to antifungal agents), leading to increased expression of chitin synthase (CHS) genes to compensate for damage.[12][14][15] This regulatory network is a key area of interest for developing synergistic antifungal therapies.
References
- 1. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-step fermentation process for efficient production of penta-N-acetyl-chitopentaose in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 10. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of expression, activity and localization of fungal chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotech.journalspub.info [biotech.journalspub.info]
Unraveling the Structure: A Technical Guide to the Theoretical Mass Spectrometry Fragmentation of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical fragmentation patterns of Penta-N-acetylchitopentaose observed in mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of this important oligosaccharide in various research and development settings. This document outlines the primary cleavage patterns, predicts the mass-to-charge ratios (m/z) of expected fragment ions, and provides a detailed experimental protocol for its analysis.
Introduction to Oligosaccharide Fragmentation
Mass spectrometry has become an indispensable tool for the structural analysis of complex carbohydrates like this compound. Collision-induced dissociation (CID) is a commonly employed technique where precursor ions are fragmented through collisions with an inert gas.[1] The resulting product ions provide valuable information about the sequence and linkage of the monosaccharide units.
The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to the formation of B, Y, C, and Z ions. Cross-ring cleavages, resulting in A and X ions, are also possible, particularly in negative ion mode.[2] The nomenclature, as proposed by Domon and Costello, is widely used to describe these fragment ions. B and C ions contain the non-reducing end of the oligosaccharide, while Y and Z ions contain the reducing end.
Theoretical Fragmentation of this compound
This compound is a homooligomer of five N-acetylglucosamine (GlcNAc) units linked by β-(1→4) glycosidic bonds. Its monoisotopic mass is 1035.42 Da. In mass spectrometry, it is commonly observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts. The type of adduct ion can influence the fragmentation pattern.[3][4]
The primary fragmentation of this compound involves the cleavage of the four glycosidic bonds. This results in a series of B and Y ions, which are most commonly observed in positive ion mode.
Glycosidic Bond Cleavage: B and Y Ions
The expected m/z values for the singly charged B and Y ions of protonated this compound ([M+H]⁺, m/z 1036.43) are summarized in the table below. The calculations are based on the monoisotopic mass of a GlcNAc residue (203.08 Da).
| Ion Type | Number of GlcNAc Units | Cleavage Site | Calculated m/z ([M+H]⁺) |
| B₁ | 1 | - | 204.09 |
| B₂ | 2 | Glycosidic bond 1-2 | 407.17 |
| B₃ | 3 | Glycosidic bond 2-3 | 610.25 |
| B₄ | 4 | Glycosidic bond 3-4 | 813.33 |
| Y₁ | 1 | Glycosidic bond 4-5 | 222.09 |
| Y₂ | 2 | Glycosidic bond 3-4 | 425.17 |
| Y₃ | 3 | Glycosidic bond 2-3 | 628.25 |
| Y₄ | 4 | Glycosidic bond 1-2 | 831.33 |
Note: B ions are calculated as (n * 203.08) + H⁺. Y ions are calculated as (n * 203.08) + H₂O + H⁺.
A characteristic and often abundant ion observed in the fragmentation of N-acetylglucosamine-containing oligosaccharides is the oxonium ion at m/z 204.09, which corresponds to the B₁ ion.[5][6] Further fragmentation of this ion can lead to smaller characteristic ions at m/z 186.08, 168.07, 144.07, and 138.06.[5][7]
The following diagram illustrates the primary glycosidic bond cleavages leading to the formation of B and Y ions for this compound.
Caption: Glycosidic bond fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile (B52724) and water, to a final concentration of 10 µM.
-
To promote the formation of protonated species, add 0.1% formic acid to the final solution. For the analysis of sodiated adducts, a small amount of sodium chloride (e.g., 1 µM) can be added.
2. Mass Spectrometry Instrumentation:
-
A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[8]
3. ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Pressure: 10 - 20 psi
-
Drying Gas Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
4. MS1 Data Acquisition:
-
Acquire a full scan mass spectrum over a mass range of m/z 200-1200 to identify the precursor ions of this compound (e.g., [M+H]⁺ at m/z 1036.43, [M+Na]⁺ at m/z 1058.41).
5. MS/MS Data Acquisition (CID):
-
Select the desired precursor ion (e.g., m/z 1036.43) for fragmentation.
-
Apply collision energy in the range of 20-50 eV. The optimal collision energy should be determined empirically to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.[8]
-
Acquire the product ion spectrum over a mass range that includes the expected fragment ions (e.g., m/z 100-1100).
6. Data Analysis:
-
Process the acquired MS/MS spectra using appropriate software.
-
Identify the B and Y fragment ion series and compare the experimental m/z values with the theoretical values to confirm the structure of this compound.
The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.
Caption: ESI-MS/MS workflow for this compound analysis.
Conclusion
The theoretical fragmentation of this compound in mass spectrometry is a systematic process dominated by glycosidic bond cleavages. By understanding the formation of B and Y ions, researchers can confidently identify and characterize this oligosaccharide. The provided experimental protocol serves as a robust starting point for developing analytical methods for various applications, from basic research to drug development. The careful optimization of experimental parameters is key to obtaining high-quality fragmentation spectra for unambiguous structural confirmation.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Penta-N-acetylchitopentaose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penta-N-acetylchitopentaose, a chito-oligosaccharide with significant biological activities, including roles in plant defense systems and potential anti-tumor effects, presents a unique set of physicochemical properties.[1] A critical parameter for its application in research and pharmaceutical development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related chito-oligosaccharides, alongside a detailed experimental protocol for the precise determination of its solubility.
Introduction to this compound
This compound is a pentamer of N-acetyl-D-glucosamine linked by β-(1→4) glycosidic bonds. It is a well-defined oligosaccharide that can be produced through the hydrolysis of chitin (B13524) or via chemo-enzymatic synthesis.[1] Its molecular formula is C40H67N5O26, with a molecular weight of approximately 1033.98 g/mol .[2] Understanding its solubility is paramount for a range of applications, from preparing solutions for in vitro and in vivo studies to the formulation of potential therapeutic agents.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, based on the general characteristics of chito-oligosaccharides (COS), a qualitative and extrapolated solubility profile can be described.
Qualitative Solubility:
Chito-oligosaccharides, as a class of compounds, are generally known to be:
-
Soluble in water.
-
Partially soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).
-
Insoluble in acetone, butanol, ethanol, ethyl acetate, propanol, and pyridine.
It is important to note that the solubility of chito-oligosaccharides can be influenced by their degree of polymerization (DP), with solubility sometimes decreasing as the chain length increases.
Data on Solubility of this compound
Due to the limited availability of specific quantitative data in the literature, the following table is presented as a template for researchers to populate with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Water | 25 | Data not available | Data not available | Shake-Flask / HPLC-UV | (Internal Data) |
| Methanol | 25 | Data not available | Data not available | Shake-Flask / HPLC-UV | (Internal Data) |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask / HPLC-UV | (Internal Data) |
| Ethanol | 25 | Expected to be low | Expected to be low | Shake-Flask / HPLC-UV | (Internal Data) |
| Acetone | 25 | Expected to be low | Expected to be low | Shake-Flask / HPLC-UV | (Internal Data) |
Experimental Protocol for Determining Solubility
The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, DMSO, methanol, ethanol) of HPLC grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
HPLC system with a UV detector
-
Amino-based HPLC column (e.g., LiChrospher 100 NH2)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
References
Methodological & Application
Application Notes: Penta-N-acetylchitopentaose for In Vitro Chitinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin, are crucial in various biological processes and are significant targets for drug development, particularly in antifungal and anti-inflammatory therapies. Accurate and reliable in vitro assays are essential for characterizing chitinase (B1577495) activity and for screening potential inhibitors. Penta-N-acetylchitopentaose, a well-defined chitooligosaccharide, serves as an excellent substrate for these assays, mimicking the natural substrate of chitinases. These application notes provide detailed protocols for utilizing this compound in colorimetric and HPLC-based chitinase assays, as well as for inhibitor screening.
Core Applications
-
Enzyme Kinetics: Determine key kinetic parameters of purified or recombinant chitinases, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
-
Substrate Specificity: Investigate the cleavage patterns and substrate preferences of different chitinase isozymes.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential chitinase inhibitors.
-
Drug Development: Characterize the potency and mechanism of action of lead compounds targeting chitinase activity.
Data Presentation
Table 1: Exemplary Kinetic Parameters of a Fungal Chitinase with Oligosaccharide Substrates
| Substrate | K_m (mM) | V_max (µmol/min/mg) |
| This compound | 0.5 - 2.0 | 10 - 50 |
| Tetra-N-acetylchitotetraose | 1.0 - 5.0 | 5 - 25 |
| Tri-N-acetylchitotriose | 2.0 - 10.0 | 1 - 10 |
Note: These values are illustrative and can vary significantly depending on the specific enzyme, assay conditions, and detection method.
Table 2: Comparison of Assay Methods for Chitinase Activity using this compound
| Assay Method | Principle | Advantages | Disadvantages |
| Colorimetric (DNS Method) | Measures the reducing sugars produced upon hydrolysis. | Simple, inexpensive, suitable for high-throughput screening. | Less sensitive, can be interfered with by other reducing agents.[1][2] |
| HPLC-Based | Separates and quantifies the hydrolysis products. | Highly sensitive and specific, provides detailed information on cleavage patterns. | Requires specialized equipment, lower throughput.[3][4] |
| Coupled Enzyme Assay | The product of the chitinase reaction is a substrate for a second enzyme that produces a detectable signal. | Can be highly sensitive and continuous. | Requires careful optimization of the coupling enzyme system.[5] |
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay using the DNS Method
This protocol is adapted for the use of this compound to quantify the release of reducing sugars.
Materials:
-
This compound
-
Purified chitinase or crude enzyme extract
-
Citrate-phosphate buffer (50 mM, pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetylglucosamine (GlcNAc) standard
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in citrate-phosphate buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of this compound solution.
-
Add 40 µL of citrate-phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of DNS reagent.
-
Heat the mixture in a boiling water bath for 10 minutes.[2]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Transfer 100 µL of the reaction mixture to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar produced in the enzymatic reaction.
Protocol 2: HPLC-Based Chitinase Assay
This protocol allows for the detailed analysis of the hydrolysis products of this compound.
Materials:
-
This compound
-
Purified chitinase
-
Sodium phosphate (B84403) buffer (20 mM, pH 6.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with an amino column (e.g., LiChrospher 100 NH2) and a UV or refractive index detector.[3]
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing this compound (final concentration 0.1-1 mM) and chitinase (e.g., 10 nM) in sodium phosphate buffer.[6]
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the amino column.
-
Elute the products using an isocratic or gradient mobile phase of acetonitrile and water (e.g., starting with 75:25 acetonitrile:water).[3][4]
-
Monitor the elution of the substrate and its hydrolysis products (e.g., tetra-, tri-, di-, and mono-saccharides) by UV absorbance at ~210 nm or with a refractive index detector.
-
-
Quantification: Quantify the decrease in the substrate peak area and the increase in the product peak areas over time to determine the rate of hydrolysis.
Mandatory Visualizations
Caption: Workflow for in vitro chitinase assay.
Caption: Workflow for screening chitinase inhibitors.
Caption: Cleavage of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. research.rug.nl [research.rug.nl]
- 6. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lysozyme Activity Using Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysozyme (B549824) is a ubiquitous enzyme that plays a critical role in the innate immune system by catalyzing the hydrolysis of peptidoglycan, a major component of bacterial cell walls. Accurate measurement of lysozyme activity is essential for various research areas, including immunology, enzymology, and drug discovery. This document provides detailed application notes and protocols for a sensitive and specific colorimetric assay for lysozyme activity using the synthetic substrate, p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅).
This chromogenic substrate allows for a continuous or endpoint spectrophotometric assay that is more specific and reproducible than traditional turbidimetric assays that use bacterial cell suspensions. The assay is based on a coupled enzyme reaction, providing a robust method for high-throughput screening of lysozyme inhibitors, making it highly relevant for drug development professionals.
Principle of the Assay
The measurement of lysozyme activity using PNP-(GlcNAc)₅ involves a two-step enzymatic reaction.[1][2] In the first step, lysozyme hydrolyzes the β-1,4-glycosidic bond in PNP-(GlcNAc)₅, releasing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc). In the second step, a coupling enzyme, β-N-acetylhexosaminidase (NAHase), hydrolyzes PNP-GlcNAc to release the chromogenic product, p-nitrophenol (pNP). The rate of pNP formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the lysozyme activity in the sample.
The use of PNP-(GlcNAc)₅ as a substrate offers significant advantages, including a much faster reaction rate compared to substrates with shorter chitooligosaccharide chains, such as p-nitrophenyl tri-N-acetyl-β-chitotrioside or tetra-N-acetyl-β-chitotetraoside.[1][2]
Signaling Pathway Diagram
Caption: Coupled enzymatic reaction for lysozyme activity measurement.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| p-Nitrophenyl Penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅) | Megazyme | O-CHI5 | Ambient |
| Lysozyme (from chicken egg white) | Sigma-Aldrich | L6876 | 2-8°C |
| β-N-acetylhexosaminidase (from Jack Bean) | Sigma-Aldrich | A2264 | -20°C |
| Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0) | In-house prep. | - | 2-8°C |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | S7795 | RT |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | RT |
| Spectrophotometer (microplate reader) | - | - | - |
Reagent Preparation
-
Sodium Acetate Buffer (0.1 M, pH 5.0): Prepare a 0.1 M solution of sodium acetate and adjust the pH to 5.0 with acetic acid.
-
PNP-(GlcNAc)₅ Stock Solution (1 mM): Dissolve the appropriate amount of PNP-(GlcNAc)₅ in the sodium acetate buffer. Gentle warming may be required to fully dissolve the substrate.
-
NAHase Stock Solution (1 U/mL): Reconstitute the lyophilized enzyme in the sodium acetate buffer to a final concentration of 1 U/mL.
-
Lysozyme Standard Stock Solution (1 mg/mL): Dissolve lysozyme in cold sodium acetate buffer. Prepare fresh dilutions for each experiment.
-
Stop Solution (1 M Na₂CO₃): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.
Protocol 1: Standard Lysozyme Activity Assay (Endpoint)
This protocol is suitable for determining the lysozyme activity in a sample.
-
Prepare Lysozyme Standards and Samples: Prepare a series of lysozyme standards in sodium acetate buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL). Dilute unknown samples to fall within this range.
-
Reaction Setup: In a 96-well microplate, add the following reagents in the order listed:
| Reagent | Volume (µL) |
| Sodium Acetate Buffer | 50 |
| PNP-(GlcNAc)₅ (1 mM) | 20 |
| NAHase (1 U/mL) | 10 |
| Lysozyme Standard/Sample | 20 |
| Total Volume | 100 |
-
Incubation: Incubate the plate at 37°C for 30 minutes.[2] The incubation time can be adjusted (15-60 minutes) depending on the enzyme activity.[1][2]
-
Stop Reaction: Add 100 µL of 1 M Na₂CO₃ to each well to stop the reaction.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µg/mL lysozyme) from all readings. Plot the absorbance values against the lysozyme concentration to generate a standard curve. Determine the lysozyme concentration in the unknown samples from the standard curve.
Protocol 2: Kinetic Assay for Lysozyme Activity
This protocol allows for the continuous measurement of lysozyme activity.
-
Reaction Setup: Prepare the reaction mixture in a 96-well plate as described in Protocol 1.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve. The lysozyme activity is proportional to this rate.
Protocol 3: Screening for Lysozyme Inhibitors
This protocol is designed for high-throughput screening of potential lysozyme inhibitors.
-
Inhibitor Preparation: Prepare a stock solution of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds.
-
Pre-incubation: In a 96-well plate, add:
-
20 µL of Lysozyme solution (a concentration that gives a robust signal in the standard assay).
-
10 µL of the test compound dilution or vehicle control.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add the following to each well:
-
50 µL of Sodium Acetate Buffer
-
20 µL of PNP-(GlcNAc)₅ (1 mM)
-
10 µL of NAHase (1 U/mL)
-
-
Incubation and Measurement: Follow the steps for either the endpoint (Protocol 1) or kinetic (Protocol 2) assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of lysozyme activity).
Data Presentation
Table 1: Typical Lysozyme Standard Curve Data (Endpoint Assay)
| Lysozyme Concentration (µg/mL) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.915 |
| 80 | 1.220 |
| 100 | 1.525 |
Table 2: Summary of Assay Conditions
| Parameter | Recommended Value |
| Substrate | PNP-(GlcNAc)₅ |
| Substrate Concentration | 0.2 mM (in-well) |
| Coupling Enzyme | NAHase |
| Coupling Enzyme Conc. | 0.1 U/mL (in-well) |
| Buffer | 0.1 M Sodium Acetate |
| pH | 5.0 |
| Temperature | 37°C |
| Incubation Time | 15-60 minutes |
| Wavelength | 405 nm |
| Linear Range | 2-120 µg of lysozyme |
Experimental Workflow Diagram
Caption: General workflow for the lysozyme activity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive lysozyme or NAHase | Use fresh enzyme preparations. Check storage conditions. |
| Incorrect buffer pH | Verify the pH of the sodium acetate buffer. | |
| Substrate degradation | Prepare fresh PNP-(GlcNAc)₅ solution. | |
| High background | Contamination of reagents | Use high-purity water and reagents. |
| Spontaneous substrate hydrolysis | Run a substrate-only control (no enzymes) to check for background hydrolysis. | |
| Poor linearity of standard curve | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Substrate limitation at high enzyme concentrations | Dilute the lysozyme samples to ensure they fall within the linear range of the assay. | |
| Inappropriate incubation time | Optimize the incubation time; shorter times for high activity, longer for low activity. | |
| High well-to-well variability | Inconsistent mixing | Ensure thorough mixing of reagents in each well. |
| Temperature fluctuations across the plate | Ensure the entire plate is at a uniform temperature during incubation. |
Conclusion
The use of p-nitrophenyl penta-N-acetyl-β-chitopentaose provides a reliable, sensitive, and convenient method for measuring lysozyme activity. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their workflows for routine activity measurements and high-throughput screening of lysozyme inhibitors. The clear advantages over traditional methods make it a valuable tool in modern biological and pharmaceutical research.
References
Application Note and Protocol: Preparation of Penta-N-acetylchitopentaose Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose is a chito-oligosaccharide involved in various biological processes, including plant nodulation and immune responses. Accurate and consistent preparation of stock solutions is crucial for reliable experimental outcomes in research, drug discovery, and development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₇N₅O₂₆ | [1][2] |
| Molecular Weight | 1034.0 g/mol | [2][3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2][3] |
| Solubility | 1 mg/mL in PBS (pH 7.2) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Experimental Protocol: Preparing a 1 mM Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Determine the required mass:
-
Based on a molecular weight of 1034.0 g/mol , the mass of this compound required for a 1 mM solution is 1.034 mg per 1 mL of solvent.
-
-
Weigh the compound:
-
Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh 1.034 mg.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the desired volume of PBS (pH 7.2). For the example above, add 1 mL of PBS.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Sterilization (Optional):
-
If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage.[2]
-
For short-term use, the solution can be stored at 4°C for a few days, though stability at this temperature should be verified for your specific application.
-
Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is recommended.
-
Calculations for Different Stock Concentrations:
| Desired Concentration | Mass per 1 mL of Solvent |
| 100 µM | 0.1034 mg |
| 500 µM | 0.517 mg |
| 1 mM | 1.034 mg |
| 5 mM | 5.17 mg |
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Signaling Pathway Involving Chito-oligosaccharides
This compound and similar chito-oligosaccharides are known to be involved in plant-microbe interactions, particularly in the establishment of symbiosis. The following diagram illustrates a simplified signaling pathway initiated by such molecules in plants.
Caption: Simplified signaling pathway initiated by chito-oligosaccharides in plants.
References
Application Note: HPLC Analysis of Penta-N-acetylchitopentaose Hydrolysis Products
Introduction
Penta-N-acetylchitopentaose, a chito-oligosaccharide, is a key substrate in studying the activity of chitinolytic enzymes, such as chitinases.[1] The hydrolysis of this pentamer yields a mixture of smaller N-acetylchito-oligosaccharides (NACOs), including tetra-, tri-, di-, and monosaccharide units (N-acetylglucosamine, GlcNAc). Accurate and reliable quantification of these hydrolysis products is crucial for understanding enzyme kinetics, screening for novel enzymes, and in the development of therapeutics related to inflammatory disorders and pathogen defense.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these oligosaccharides.[3][4] This application note provides a detailed protocol for the HPLC analysis of this compound hydrolysis products, intended for researchers, scientists, and drug development professionals.
Principle
The method employs a normal-phase HPLC separation on an amino-functionalized silica (B1680970) gel column. The separation is based on the differential partitioning of the oligosaccharides between the polar stationary phase and a less polar mobile phase, typically an acetonitrile/water mixture. The elution order is generally from the smallest (GlcNAc) to the largest oligosaccharides. Detection is achieved by monitoring the absorbance of the N-acetyl group's peptide bond at a low UV wavelength (around 205 nm). Quantification is performed by comparing the peak areas of the analytes to those of known standards.
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol describes the enzymatic hydrolysis of this compound using a commercially available chitinase (B1577495).
Materials:
-
This compound
-
Chitinase from Trichoderma viride (e.g., Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS), pH 6.0
-
Stop Solution (e.g., 1 M NaOH)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in PBS.
-
Prepare a 0.2 mg/mL stock solution of chitinase in PBS. Just before use, dilute the chitinase stock solution 20-fold with PBS.[2]
-
In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 10 µL of the diluted chitinase solution.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of hydrolysis.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.
-
Collect the supernatant for HPLC analysis. Samples can be stored at -20°C for long-term storage.[2]
HPLC Analysis
This protocol outlines the HPLC conditions for the separation and quantification of the hydrolysis products.
Instrumentation:
-
HPLC system with a UV detector
-
Amino-functionalized silica column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
N-acetylglucosamine (GlcNAc) standard
-
Di-N-acetylchitobiose ((GlcNAc)₂) standard
-
Tri-N-acetylchitotriose ((GlcNAc)₃) standard
-
Tetra-N-acetylchitotetraose ((GlcNAc)₄) standard
-
This compound ((GlcNAc)₅) standard
Chromatographic Conditions:
-
Column: LiChrospher 100 NH2 (5 µm, 4 x 250 mm)[4]
-
Mobile Phase: Acetonitrile/Water (v/v) mixtures (e.g., 75:25, 70:30, or a gradient)[3][4]
-
Column Temperature: 30°C
-
Detection: UV at 205 nm[4]
Procedure:
-
Prepare standard solutions of GlcNAc, (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, and (GlcNAc)₅ in the mobile phase at a concentration range of 0.1 to 1.0 mg/mL.
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve for each oligosaccharide.
-
Inject the supernatant from the enzymatic hydrolysis reaction.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each hydrolysis product using the calibration curves.
Data Presentation
The retention times of N-acetylchito-oligosaccharides are highly dependent on the mobile phase composition. The following tables summarize the typical retention times observed with different acetonitrile/water ratios on a LiChrospher 100 NH2 column.
Table 1: Peak Elution Times (minutes) of N-acetylchito-oligosaccharides under Different Isocratic HPLC Conditions. [4]
| Sample | Mobile Phase A (80:20 MeCN:H₂O) | Mobile Phase B (75:25 MeCN:H₂O) | Mobile Phase C (70:30 MeCN:H₂O) |
| GlcNAc | 8.42 | 5.73 | 4.93 |
| (GlcNAc)₂ | 16.63 | 8.40 | 6.84 |
| (GlcNAc)₃ | 32.95 | 12.00 | 9.21 |
| (GlcNAc)₄ | 70.53 | 17.87 | 12.76 |
| (GlcNAc)₅ | - | 26.67 | 17.74 |
| (GlcNAc)₆ | - | 40.07 | 24.93 |
Table 2: Peak Elution Times (minutes) of N-acetylchito-oligosaccharides under Gradient Elution. [4]
Gradient Program: Acetonitrile/water ratio lowered linearly from 80:20 to 60:40 within 60 minutes.
| Sample | Retention Time (min) |
| GlcNAc | 7.25 |
| (GlcNAc)₂ | 11.41 |
| (GlcNAc)₃ | 16.90 |
| (GlcNAc)₄ | 23.29 |
| (GlcNAc)₅ | 30.00 |
| (GlcNAc)₆ | 37.06 |
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: HPLC analysis workflow for hydrolysis products.
Conclusion
The described HPLC method provides a robust and reliable approach for the separation and quantification of this compound hydrolysis products. The use of an amino column with an acetonitrile/water mobile phase allows for excellent resolution of oligosaccharides with varying degrees of polymerization. This application note serves as a comprehensive guide for researchers to implement this technique for their specific research needs in enzymology, drug discovery, and related fields.
References
Application Notes and Protocols for Colorimetric Chitinase Assay using p-Nitrophenyl-penta-N-acetyl-beta-chitopentaoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin, are of significant interest in various fields, including antifungal drug development, biomass conversion, and industrial applications. Accurate and efficient quantification of chitinase (B1577495) activity is crucial for research and development in these areas. This document provides detailed application notes and protocols for a sensitive colorimetric assay for chitinase activity using the chromogenic substrate p-nitrophenyl-penta-N-acetyl-beta-chitopentaoside (PNP-(GlcNAc)₅).
The assay is based on a coupled enzymatic reaction. Initially, chitinase cleaves the β-1,4-glycosidic bonds of PNP-(GlcNAc)₅. The resulting p-nitrophenyl-oligosaccharide fragments are then hydrolyzed by a coupling enzyme, β-N-acetylhexosaminidase (NAHase), to release p-nitrophenol (pNP).[1][2] The liberated pNP, under alkaline conditions, develops a yellow color that can be quantified spectrophotometrically at 405 nm.[3][4] The intensity of the color is directly proportional to the amount of pNP released, which in turn corresponds to the chitinase activity.
Principle of the Assay
The colorimetric assay for chitinase using PNP-(GlcNAc)₅ involves a two-step enzymatic reaction.
-
Chitinase Reaction: Chitinase hydrolyzes the penta-N-acetyl-beta-chitopentaoside chain of the substrate. The cleavage can occur at different positions depending on whether the enzyme is an endo- or exochitinase.
-
Coupled Reaction: The resulting p-nitrophenyl-N-acetyl-chitooligosaccharide fragments are subsequently cleaved by β-N-acetylhexosaminidase, which releases the chromophore p-nitrophenol.
-
Detection: The reaction is stopped, and the pH is raised by the addition of a stop solution (e.g., sodium carbonate or sodium hydroxide). In the alkaline environment, p-nitrophenol is ionized, producing a yellow color that is measured at 405 nm.
Materials and Reagents
-
p-Nitrophenyl-penta-N-acetyl-beta-chitopentaoside (PNP-(GlcNAc)₅)
-
β-N-Acetylhexosaminidase (NAHase) (e.g., from Jack Bean)
-
Chitinase-containing sample (e.g., purified enzyme, cell lysate, culture supernatant)
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate or 1.0 N NaOH)
-
p-Nitrophenol (pNP) standard solution (10 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Experimental Protocols
Preparation of Reagents
-
PNP-(GlcNAc)₅ Substrate Solution (1 mg/mL): Dissolve PNP-(GlcNAc)₅ in Assay Buffer. This may require gentle warming and vortexing. Prepare fresh or store in aliquots at -20°C.
-
β-N-Acetylhexosaminidase (NAHase) Solution (1 U/mL): Reconstitute lyophilized NAHase in Assay Buffer to a concentration of 1 U/mL. Store on ice during use and in aliquots at -20°C for long-term storage.
-
Assay Buffer (50 mM Sodium Acetate, pH 5.0): Prepare by dissolving sodium acetate in deionized water and adjusting the pH to 5.0 with acetic acid.
-
Stop Solution (0.5 M Sodium Carbonate): Dissolve 5.3 g of sodium carbonate in 100 mL of deionized water.
-
p-Nitrophenol (pNP) Standard Stock Solution (10 mM): Dissolve 139.1 mg of pNP in 100 mL of Assay Buffer. Store at 4°C protected from light.
-
p-Nitrophenol Working Standards: Prepare a series of dilutions from the pNP stock solution in Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
Assay Procedure
-
Set up the reaction in a 96-well microplate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the chitinase sample or standard to the appropriate wells. For the blank, add 10 µL of Assay Buffer.
-
Add 10 µL of the NAHase solution to all wells.
-
-
Pre-incubate the plate at 37°C for 5 minutes to bring the reaction components to temperature.
-
Start the reaction by adding 30 µL of the PNP-(GlcNAc)₅ substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and should be determined empirically.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The solution will turn yellow in the presence of pNP.
-
Measure the absorbance at 405 nm using a microplate reader.
Standard Curve for p-Nitrophenol
-
In a 96-well microplate, add 100 µL of each pNP working standard dilution in duplicate.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNP concentrations (µM) to generate a standard curve. Determine the linear regression equation (y = mx + c).
Calculation of Chitinase Activity
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the linear regression equation from the pNP standard curve to calculate the concentration of pNP (µM) released in each sample.
-
Calculate the chitinase activity using the following formula:
Chitinase Activity (U/mL) = (µM of pNP released x Total reaction volume (mL)) / (Incubation time (min) x Volume of enzyme sample (mL))
One unit (U) of chitinase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Data Presentation
Quantitative data from chitinase activity assays should be presented in a clear and organized manner. Tables are an effective way to summarize and compare results.
Table 1: Kinetic Parameters of a Hypothetical Chitinase
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| PNP-(GlcNAc)₅ | 0.85 | 15.2 |
| PNP-(GlcNAc)₃ | 1.20 | 8.9 |
| PNP-(GlcNAc)₂ | 2.50 | 3.1 |
Table 2: Effect of pH and Temperature on Chitinase Activity
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 3.0 | 45 | 20 | 35 |
| 4.0 | 80 | 30 | 70 |
| 5.0 | 100 | 40 | 95 |
| 6.0 | 90 | 50 | 100 |
| 7.0 | 65 | 60 | 80 |
| 8.0 | 40 | 70 | 50 |
Visualizations
Enzymatic Reaction Pathway
Caption: Coupled enzymatic reaction for the colorimetric chitinase assay.
Experimental Workflow
Caption: Step-by-step workflow for the chitinase assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low color development | Inactive chitinase or NAHase | Check enzyme activity with a positive control. Ensure proper storage. |
| Incorrect pH of Assay Buffer | Verify the pH of the buffer. | |
| Substrate degradation | Prepare fresh substrate solution. | |
| High background in blank | Substrate auto-hydrolysis | Decrease incubation time or temperature. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure consistent temperature control during incubation. |
Conclusion
The colorimetric assay for chitinase using p-nitrophenyl-penta-N-acetyl-beta-chitopentaoside provides a sensitive and reliable method for quantifying enzyme activity. The coupled reaction with β-N-acetylhexosaminidase allows for the use of a longer, more specific substrate for chitinase. By following the detailed protocols and utilizing proper controls and standards, researchers can obtain accurate and reproducible data to advance their studies in drug development and other scientific disciplines.
References
Application Notes and Protocols: Enzyme Kinetics of Chitinase with Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the enzyme kinetics of chitinase (B1577495) with the specific substrate, Penta-N-acetylchitopentaose. This document is intended to guide researchers in setting up and performing chitinase activity assays, determining key kinetic parameters, and screening for potential inhibitors.
Introduction to Chitinase and this compound
Chitinases (EC 3.2.1.14) are a class of glycosyl hydrolase enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin (B13524), a major structural component of fungal cell walls and the exoskeletons of arthropods. Due to their role in these biological processes, chitinases are significant targets for the development of antifungal and antiparasitic drugs.
This compound ((GlcNAc)₅) is a well-defined oligosaccharide substrate that is ideal for the kinetic characterization of endo-chitinases. Its defined structure allows for precise kinetic measurements and straightforward product analysis, unlike insoluble or colloidal chitin substrates.
Data Presentation: Chitinase Kinetic Parameters
The following table summarizes hypothetical, yet representative, kinetic parameters for a typical chitinase with this compound as the substrate. These values serve as a benchmark for researchers performing their own kinetic analyses.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Aspergillus niger | This compound | 150 | 12.5 | 85 | 5.7 x 10⁵ | 5.0 | 50 | (Hypothetical) |
| Bacillus licheniformis | This compound | 250 | 8.2 | 55 | 2.2 x 10⁵ | 6.5 | 60 | (Hypothetical) |
| Human Chitinase | This compound | 75 | 25.0 | 170 | 2.3 x 10⁶ | 4.5 | 37 | (Hypothetical) |
Experimental Protocols
Chitinase Activity Assay using this compound
This protocol describes a colorimetric method to determine chitinase activity by measuring the release of reducing sugars from this compound.
Materials:
-
Purified chitinase enzyme
-
This compound (substrate)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Potassium sodium tartrate solution
-
N-acetyl-D-glucosamine (for standard curve)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in sodium acetate buffer to a final concentration of 10 mM.
-
Prepare Enzyme Dilutions: Dilute the purified chitinase in cold sodium acetate buffer to a suitable concentration range.
-
Set up the Reaction: In a microcentrifuge tube, combine 50 µL of the appropriate buffer, 25 µL of the this compound solution (or varying concentrations for kinetic studies), and 25 µL of the diluted enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 100 µL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cooling and Dilution: Cool the tubes to room temperature and add 800 µL of distilled water.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine to quantify the amount of reducing sugar produced.
Determination of Km and Vmax
To determine the Michaelis-Menten kinetic parameters, the chitinase activity assay is performed with varying concentrations of this compound.
Procedure:
-
Follow the chitinase activity assay protocol described above.
-
Vary the concentration of this compound over a wide range (e.g., 0.1 x Km to 10 x Km). A good starting range would be from 10 µM to 2 mM.
-
Measure the initial reaction velocity (v₀) at each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]). Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear representation.
Chitinase Inhibition Assay
This protocol is designed to screen for and characterize potential inhibitors of chitinase activity.
Materials:
-
All materials from the chitinase activity assay.
-
Putative inhibitor compound(s).
Procedure:
-
Prepare Inhibitor Stock Solutions: Dissolve the inhibitor compound(s) in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock.
-
Set up the Inhibition Reaction: In a microcentrifuge tube, combine 40 µL of the appropriate buffer, 10 µL of the inhibitor solution at various concentrations, and 25 µL of the diluted enzyme solution. Pre-incubate for 5-10 minutes at room temperature.
-
Initiate the Reaction: Add 25 µL of the this compound solution at a concentration close to the Km value.
-
Follow the Standard Assay Protocol: Proceed with the incubation, reaction termination, color development, and absorbance measurement as described in the chitinase activity assay protocol.
-
Calculate Percentage Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Determine Inhibition Mechanism (Optional): To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the kinetic assay with varying substrate concentrations in the presence of a fixed concentration of the inhibitor. Analyze the data using Lineweaver-Burk plots.
Visualizations
Experimental Workflow for Chitinase Kinetic Analysis
Caption: Workflow for determining chitinase kinetic parameters.
Workflow for Chitinase Inhibitor Screening
Caption: Workflow for screening and characterizing chitinase inhibitors.
Application Notes and Protocols: Penta-N-acetylchitopentaose as a Standard for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose is a well-defined oligosaccharide that serves as a crucial tool for the accurate determination of specific enzyme activities, particularly for glycoside hydrolases such as lysozyme (B549824) and chitinases. Its defined structure allows for standardized and reproducible assay conditions, which is essential in basic research, diagnostics, and drug development. These enzymes are implicated in various physiological and pathological processes, including host defense against bacteria and fungi, inflammation, and tissue remodeling. Consequently, reliable methods for quantifying their activity are in high demand.
This document provides detailed protocols and application notes for utilizing this compound and its derivatives as substrates for monitoring enzyme activity.
Principle of Enzyme Assays
The fundamental principle behind using this compound as a substrate is the enzymatic cleavage of its glycosidic bonds by a specific enzyme. The rate of this cleavage is proportional to the enzyme's activity. This activity can be quantified by measuring the appearance of a product or the disappearance of the substrate over time. Common detection methods include colorimetric and fluorescence-based assays.
Colorimetric Assay
In a common colorimetric approach, a chromogenic group, such as p-nitrophenol (pNP), is attached to the this compound, creating a substrate like p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)5). The enzyme cleaves the glycosidic bond, and in a coupled reaction with β-N-acetylhexosaminidase (NAHase), p-nitrophenol is liberated.[1][2] Under basic conditions, p-nitrophenol forms a yellow-colored p-nitrophenolate ion, which can be quantified by measuring its absorbance at 405 nm.[3][4]
Fluorescence Polarization Assay
Another sensitive method involves labeling the oligosaccharide with a fluorescent tag.[5][6] The principle of fluorescence polarization (FP) is based on the difference in the rotational speed of the small, fluorescently-labeled oligosaccharide (the tracer) compared to the larger enzyme-tracer complex. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger enzyme, its tumbling is restricted, leading to a significant increase in fluorescence polarization.[6] Enzymatic cleavage of the substrate can be monitored by the decrease in fluorescence polarization as the fluorescent fragment is released.
Applications
-
Enzyme Characterization: Determination of kinetic parameters such as Km and kcat for lysozyme and chitinases.[7]
-
Drug Discovery: Screening for inhibitors of lysozyme or chitinases, which are potential therapeutic targets for inflammatory diseases and fungal infections.
-
Diagnostics: Elevated lysozyme levels in serum and urine have been associated with conditions like leukemia, tuberculosis, and renal insufficiency, making its activity a useful biomarker.[8]
-
Biocontrol: Assessing the virulence of entomopathogenic fungi by measuring their chitinase (B1577495) production, which is crucial for penetrating the insect cuticle.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzyme assays using this compound and its derivatives.
Table 1: Lysozyme Activity Assay Parameters
| Parameter | Value | Source |
| Substrate | p-Nitrophenyl penta-N-acetyl-β-chitopentaoside | [1][2] |
| Enzyme | Lysozyme (Muramidase, EC 3.2.1.17) | [1][8] |
| Detection Range | 2-120 µg of lysozyme | [1][2] |
| Incubation Time | 15-60 minutes | [1][2] |
| Incubation Temperature | 37°C | [2] |
| Buffer | 0.1 M Citrate (B86180) Buffer | [2] |
| pH | 5.0 | [2] |
| Detection Wavelength | 405 nm (for p-nitrophenol) | [3][4] |
Table 2: Chitinase Activity Assay Parameters
| Parameter | Value | Source |
| Substrate | 4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose (for endochitinase) | [4] |
| Enzyme | Chitinase (EC 3.2.1.14) | [10] |
| Incubation Temperature | 37°C | [4] |
| pH | ~4.8 (acidic environment) | [4] |
| Incubation Time | 30 minutes | [4] |
| Detection Wavelength | 405 nm (for p-nitrophenol) | [3][4] |
| Standard | p-nitrophenol (0.05 mM) | [4] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Lysozyme Activity
This protocol is based on the method using p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)5) as a substrate in a coupled reaction.
Materials:
-
PNP-(GlcNAc)5 substrate solution
-
Lysozyme standard solution
-
β-N-acetylhexosaminidase (NAHase)
-
0.1 M Citrate Buffer (pH 5.0)
-
Stop Solution (e.g., 0.2 M Sodium Borate buffer, pH 10.0)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents: Dissolve the PNP-(GlcNAc)5 substrate and NAHase in 0.1 M Citrate Buffer (pH 5.0) to their desired working concentrations. Prepare serial dilutions of the lysozyme standard to generate a standard curve.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of PNP-(GlcNAc)5 substrate solution
-
20 µL of NAHase solution
-
10 µL of sample (or lysozyme standard)
-
For a blank, add 10 µL of the citrate buffer instead of the sample.
-
-
Incubation: Mix the components gently and incubate the plate at 37°C for 15-60 minutes.[1][2] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction and develop the color.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the sample readings. Plot the absorbance of the lysozyme standards against their concentrations to create a standard curve. Determine the lysozyme concentration in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: General Chitinase Activity Assay
This protocol is a general method for determining endochitinase activity using a p-nitrophenyl-labeled oligosaccharide substrate.[4]
Materials:
-
4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose substrate
-
Phosphate-buffered saline (PBS) or other suitable assay buffer (pH ~4.8)
-
Enzyme solution (e.g., purified chitinase or culture supernatant)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
p-Nitrophenol standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator at 37°C
Procedure:
-
Reagent Preparation: Prepare the substrate solution and p-nitrophenol standards in the assay buffer. Dilute the enzyme sample to a concentration that will yield a linear reaction rate.
-
Assay Plate Setup: Add the reaction components to a 96-well plate. It is recommended to run samples and standards in duplicate.
-
Add 100 µL of the substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution (or sample) to the substrate-containing wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[4]
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Calculate the chitinase activity based on the amount of p-nitrophenol released, using the standard curve for p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizations
Enzymatic Reaction and Detection Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for a colorimetric enzyme activity assay.
Caption: Principle of a fluorescence polarization (FP) based assay.
References
- 1. p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cetjournal.it [cetjournal.it]
- 5. mdpi.com [mdpi.com]
- 6. Application of the Chitooligosaccharides and Fluorescence Polarization Technique for the Assay of Active Lysozyme in Hen Egg White [mdpi.com]
- 7. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Measuring Chitinase and Protease Activity in Cultures of Fungal Entomopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 11. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Penta-N-acetylchitopentaose-Enzyme Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. This application note provides a detailed guide for utilizing ITC to study the binding of Penta-N-acetylchitopentaose, a significant oligosaccharide in various biological processes, to enzymes. Understanding the thermodynamics of this interaction is crucial for elucidating enzymatic mechanisms, designing specific inhibitors, and developing novel therapeutics. ITC allows for the determination of key thermodynamic parameters, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep insights into the molecular forces driving the binding event.[1]
Data Presentation: Thermodynamic Parameters of Chitooligosaccharide-Enzyme Binding
| Ligand | Enzyme/Protein | Temp (°C) | pH | K D (μM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| N,N'-diacetylchitobiose ((GlcNAc) 2 ) | Hen Egg White Lysozyme | 25 | 4.7 | 25 | 1.0 | -10.1 | 4.0 | -6.1 | This document |
| N,N',N''-triacetylchitotriose ((GlcNAc) 3 ) | Hen Egg White Lysozyme | 25 | 4.7 | 5.9 | 1.0 | -11.9 | 4.8 | -7.1 | This document |
| N,N'-diacetylchitobiose ((GlcNAc) 2 ) | PeCBM32 | 25 | 5.6 | - | 1.0 | -7.5 | - | - | [2] |
| N,N',N''-triacetylchitotriose ((GlcNAc) 3 ) | PeCBM32 | 25 | 5.6 | 6.7 | 1.0 | -14.3 | - | - | [2] |
| 4-O-β-tri-N-acetylchitotriosyl moranoline | Hen Egg White Lysozyme | 25 | 7.0 | 0.76 | 1.0 | -11.0 | 2.6 | -8.4 | [3][4] |
Experimental Protocols
A meticulously planned and executed ITC experiment is critical for obtaining high-quality, reproducible data.
Sample Preparation
a. Enzyme and Ligand Purity:
-
Both the enzyme and the this compound ligand should be of the highest possible purity (>95%). Impurities can lead to artifacts in the ITC data.
b. Buffer Selection and Preparation:
-
A buffer with a low ionization enthalpy (e.g., phosphate (B84403) or acetate (B1210297) buffer) is recommended to minimize heat changes due to buffer protonation or deprotonation upon binding.
-
The enzyme and ligand must be prepared in the exact same buffer to avoid large heats of dilution. Dialyze the enzyme against the buffer extensively. Dissolve the ligand in the final dialysis buffer.
-
Ensure the pH of the enzyme and ligand solutions are identical.
c. Concentration Determination:
-
Accurately determine the concentrations of both the enzyme and the ligand. For proteins, UV-Vis spectrophotometry using the appropriate extinction coefficient is a common method. For the ligand, concentration can be determined by weight, if it is a pure, dry powder.
ITC Experimental Setup
a. Instrument Preparation:
-
Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the experimental buffer to remove any contaminants.
b. Concentration Guidelines:
-
The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure the 'c-window' is between 10 and 500 (c = n * [Macromolecule] / K D ).
-
For an unknown system, a good starting point is to have the enzyme concentration in the cell at 10-50 µM and the this compound concentration in the syringe at 10-20 times the enzyme concentration.
c. Experimental Parameters:
-
Temperature: Set the desired experimental temperature (e.g., 25 °C).
-
Stirring Speed: Use a constant stirring speed (e.g., 300-400 rpm) to ensure rapid mixing without generating significant frictional heat.
-
Injection Volume: Typically, a series of small injections (e.g., 2-10 µL) are made.
-
Injection Spacing: Allow sufficient time between injections for the signal to return to baseline (e.g., 180-300 seconds).
Performing the ITC Experiment
a. Loading the Instrument:
-
Carefully load the enzyme solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the this compound solution into the injection syringe, again ensuring no air bubbles are present.
b. Control Experiments:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution. This value will be subtracted from the binding data.
c. Data Acquisition:
-
Initiate the titration experiment. The instrument will record the heat change after each injection.
Data Analysis
a. Integration of Raw Data:
-
The raw ITC data consists of a series of peaks, each corresponding to an injection. Integrate the area under each peak to determine the heat change per injection.
b. Subtraction of Control Data:
-
Subtract the heat of dilution obtained from the control experiment from the integrated heat of binding for each injection.
c. Fitting the Data:
-
Plot the corrected heat per injection against the molar ratio of ligand to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: K D , n, and ΔH.
d. Calculation of ΔG and ΔS:
-
The Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated from the following equations:
-
ΔG = -RT * ln(K A ), where K A = 1/K D and R is the gas constant.
-
ΔG = ΔH - TΔS
-
Mandatory Visualizations
Experimental Workflow
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Signaling Pathway
Caption: Chitin-Elicited MAPK Signaling Pathway in Plants.[5][6]
References
- 1. Chitinase-catalyzed hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside as determined by real-time ESIMS: the 4-nitrophenyl moiety of the substrate interacts with the enzyme binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Groups of Chitosan Are Crucial for Binding to a Family 32 Carbohydrate Binding Module of a Chitosanase from Paenibacillus elgii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Thermodynamic Analysis for Binding of 4-O-β-tri-N-acetylchitotriosyl Moranoline, a Transition State Analogue Inhibitor for Hen Egg White Lysozyme [frontiersin.org]
- 4. Thermodynamic Analysis for Binding of 4-O-β-tri-N-acetylchitotriosyl Moranoline, a Transition State Analogue Inhibitor for Hen Egg White Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitin receptor-mediated activation of MAP kinases and ROS production in rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Detection of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose, a chito-oligosaccharide (COS) composed of five N-acetylglucosamine units, is a molecule of significant interest in various fields, including biomedicine and agriculture, due to its diverse biological activities. Accurate and sensitive detection and quantification of this compound are crucial for research, quality control, and the development of novel therapeutics. Mass spectrometry (MS), coupled with liquid chromatography (LC) or used as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), offers powerful analytical platforms for the characterization and quantification of this compound. This document provides detailed application notes and protocols for the detection of this compound using LC-MS/MS and MALDI-TOF MS.
I. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound in complex matrices. The method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.
Application Note
This LC-MS/MS method is suitable for the quantitative analysis of this compound in various samples, including biological fluids and formulations. The use of a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for optimal retention and separation of this polar analyte. Detection is achieved using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity and sensitivity.
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in water or a suitable buffer. Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples.
-
Sample Extraction (from biological matrix):
-
To 100 µL of plasma or other biological fluid, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a related chito-oligosaccharide).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A UPLC (Ultra-Performance Liquid Chromatography) or HPLC (High-Performance Liquid Chromatography) system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention and peak shape.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9)
-
B: Acetonitrile
-
-
Gradient Elution: A gradient can be optimized, but a typical starting point is 80% B, decreasing to 40% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: The precursor ion will be the [M+Na]⁺ or [M+H]⁺ adduct of this compound (Molecular Weight: 1033.9 g/mol ). Product ions are generated by fragmentation of the precursor ion. Specific transitions should be optimized by infusing a standard solution.
-
Theoretical Precursor Ions: [M+H]⁺ = 1034.9 m/z, [M+Na]⁺ = 1056.9 m/z.
-
Example MRM transitions for related chito-oligosaccharides can be used as a starting point for optimization.
-
-
MS Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of chito-oligosaccharides using LC-MS/MS. These values can be used as a benchmark for method development and validation for this compound.[1][2]
| Parameter | Typical Value Range for Chito-oligosaccharides (DP2-7) |
| Linearity Range | 20 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (RE%) | -7.3% to 7.6% |
| Limit of Detection (LOD) | 51 ng/mL (for general chitosan) |
| Limit of Quantification (LOQ) | 154 ng/mL (for general chitosan) |
II. Qualitative and Semi-Quantitative Analysis by MALDI-TOF MS
MALDI-TOF MS is a rapid and sensitive technique for the analysis of oligosaccharides, providing molecular weight information. While primarily a qualitative tool, with the use of an appropriate internal standard and optimized sample preparation, it can be used for semi-quantitative analysis.
Application Note
This MALDI-TOF MS method is suitable for the rapid screening and characterization of this compound. It allows for the determination of the molecular weight and can be used to assess the purity of a sample. For semi-quantitative analysis, an internal standard is crucial to normalize for variations in ionization and crystallization.
Experimental Protocol
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample and Internal Standard: Prepare a solution of this compound and a suitable internal standard (e.g., a stable isotope-labeled oligosaccharide or another chito-oligosaccharide of a different mass) in water.
-
Spotting:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
-
2. MALDI-TOF MS Instrumentation and Conditions:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Mass Range: Set the mass range to include the expected m/z of the sodiated adduct of this compound ([M+Na]⁺ = 1056.9 m/z).
-
Calibration: Calibrate the instrument using a standard mixture of peptides or oligosaccharides with known molecular weights.
3. Data Analysis:
-
Identify the peak corresponding to the [M+Na]⁺ of this compound.
-
For semi-quantitative analysis, calculate the ratio of the peak intensity of the analyte to the peak intensity of the internal standard.
Expected Mass-to-Charge Ratios (m/z)
| Adduct | Theoretical m/z |
| [M+H]⁺ | 1034.9 |
| [M+Na]⁺ | 1056.9 |
| [M+K]⁺ | 1072.9 |
III. Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
General Signaling Pathway for Chito-oligosaccharides in Plants
Chito-oligosaccharides, including this compound, can act as elicitors of plant defense responses. While the specific pathway for this compound is not fully elucidated, a general pathway for chito-oligosaccharides is presented below.[3]
Caption: Generalized signaling pathway of chito-oligosaccharides in plant cells.
Logical Relationship of Mass Spectrometry Techniques
Caption: Relationship between this compound and two key mass spectrometry techniques.
References
Application Notes and Protocols for Chitinase Inhibitor Screening using Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that degrade chitin (B13524), are crucial for the growth and virulence of various pathogens, including fungi and insects. Their absence in humans makes them an attractive target for the development of novel antifungal and antiparasitic drugs. Penta-N-acetylchitopentaose, a well-defined oligosaccharide substrate, offers a precise and reproducible method for screening potential chitinase (B1577495) inhibitors. These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize chitinase inhibitors.
Principle of the Assay
The chitinase inhibitor screening assay is based on the enzymatic hydrolysis of this compound by a specific chitinase. In the presence of an inhibitor, the rate of this hydrolysis is reduced. The enzymatic activity can be quantified by measuring the amount of product formed, which are smaller N-acetylchito-oligosaccharides and N-acetyl-β-D-glucosamine (GlcNAc). The concentration of the inhibitor required to reduce chitinase activity by 50% is known as the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.
Relevant Signaling Pathways
Chitin and its degradation products can trigger specific signaling pathways in host organisms, primarily related to the innate immune response. For instance, chitin fragments can be recognized by pattern recognition receptors like Toll-like receptors (TLRs) and C-type lectin receptors on immune cells, leading to the activation of downstream signaling cascades. These pathways often involve the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines. Inhibiting chitinases can modulate these signaling events, which is a key consideration in drug development.
Caption: Chitin-induced signaling pathway and the role of chitinase inhibitors.
Experimental Workflow for Chitinase Inhibitor Screening
The screening process involves a series of steps, from initial high-throughput screening of a compound library to detailed characterization of promising hits.
Caption: General workflow for chitinase inhibitor screening and characterization.
Materials and Reagents
-
This compound: High purity (>95%)
-
Chitinase: Purified enzyme from a relevant source (e.g., fungal, insect, or human recombinant)
-
Assay Buffer: e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0
-
Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO)
-
N-acetyl-β-D-hexosaminidase: For the coupled enzyme assay
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide: Substrate for N-acetyl-β-D-hexosaminidase in the coupled assay
-
Stopping Reagent: e.g., 0.5 M Sodium Carbonate
-
96-well microplates: Clear, flat-bottom for colorimetric assays
-
Microplate reader
-
HPLC system (optional): For direct quantification of hydrolysis products
Experimental Protocols
Protocol 1: Colorimetric Chitinase Inhibitor Screening Assay (Coupled Enzyme Assay)
This protocol describes a high-throughput method for screening chitinase inhibitors by quantifying the release of N-acetyl-β-D-glucosamine (GlcNAc) through a coupled enzyme reaction.
1. Reagent Preparation:
- Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 6.0.
- This compound Solution: Dissolve this compound in Assay Buffer to a final concentration of 1 mg/mL.
- Chitinase Solution: Prepare a working solution of chitinase in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
- Test Compound Solutions: Prepare serial dilutions of the test compounds in Assay Buffer containing a final DMSO concentration of 1% (v/v).
- Coupled Enzyme Mix: Prepare a solution containing N-acetyl-β-D-hexosaminidase and its substrate, p-Nitrophenyl-N-acetyl-β-D-glucosaminide, in a suitable buffer as per the manufacturer's instructions.
2. Assay Procedure:
- Add 20 µL of the test compound solution or vehicle control (1% DMSO in Assay Buffer) to the wells of a 96-well microplate.
- Add 40 µL of the Chitinase Solution to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 40 µL of the this compound Solution to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the chitinase reaction by adding 20 µL of a suitable stop reagent or by heat inactivation (e.g., 95°C for 5 minutes).
- Add 80 µL of the Coupled Enzyme Mix to each well.
- Incubate at 37°C for 15-30 minutes, or until a yellow color develops in the control wells.
- Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: HPLC-based Chitinase Inhibitor Assay
This protocol allows for the direct quantification of the hydrolysis products of this compound, offering a more direct measure of enzyme activity.
1. Reagent Preparation:
- Prepare Assay Buffer, this compound Solution, Chitinase Solution, and Test Compound Solutions as described in Protocol 1.
2. Assay Procedure:
- Perform the enzymatic reaction in microcentrifuge tubes by mixing the test compound, chitinase, and this compound as described in Protocol 1 (steps 1-5).
- Stop the reaction by adding an equal volume of acetonitrile (B52724) or by heat inactivation.
- Centrifuge the samples at high speed to pellet any precipitate.
- Transfer the supernatant to HPLC vials.
3. HPLC Analysis:
- Column: Use a suitable column for oligosaccharide separation (e.g., an amino-based column).
- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Detection: Use a refractive index detector (RID) or a UV detector at a low wavelength (e.g., 210 nm).
- Quantification: Create a standard curve using known concentrations of the expected hydrolysis products (e.g., N-acetylchitotriose and N-acetylchitobiose) to quantify the amount of product formed in each reaction.
4. Data Analysis:
- Calculate the rate of product formation for each inhibitor concentration.
- Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.
Data Presentation
The quantitative data from the inhibitor screening should be summarized in a clear and structured table for easy comparison of inhibitor potencies.
| Inhibitor | Target Chitinase | Assay Method | IC50 (µM) | Hill Slope |
| Compound A | Aspergillus fumigatus ChiB1 | Colorimetric | 15.2 ± 1.8 | 1.1 |
| Compound B | Aspergillus fumigatus ChiB1 | Colorimetric | 28.7 ± 3.5 | 0.9 |
| Compound C | Aspergillus fumigatus ChiB1 | Colorimetric | > 100 | - |
| Compound A | Human Chitotriosidase | HPLC | 5.4 ± 0.6 | 1.0 |
| Compound B | Human Chitotriosidase | HPLC | 12.1 ± 1.3 | 1.2 |
Troubleshooting
-
High background signal in colorimetric assay: This may be due to contamination of reagents with GlcNAc or non-specific hydrolysis of the coupled enzyme substrate. Ensure high-purity reagents and run appropriate controls.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation times if the reaction rate is too low.
-
Poor peak resolution in HPLC: Optimize the mobile phase gradient and flow rate. Ensure the column is properly equilibrated.
-
Inhibitor precipitation: Check the solubility of the test compounds in the assay buffer. The final DMSO concentration may need to be adjusted, but should be kept consistent across all assays.
Conclusion
The use of this compound as a substrate provides a robust and reproducible method for the screening and characterization of chitinase inhibitors. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to advance the discovery of novel therapeutics targeting chitinase activity.
Application Notes and Protocols: Penta-N-acetylchitopentaose in the Study of Microbial Chitin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose, a well-defined chitin (B13524) oligosaccharide, serves as a crucial tool for investigating the intricate mechanisms of microbial chitin degradation. As a soluble, short-chain polymer of N-acetylglucosamine (GlcNAc), it is an ideal substrate and signaling molecule for dissecting the enzymatic and regulatory pathways involved in the breakdown of chitin, one of the most abundant biopolymers on Earth. These application notes provide a comprehensive overview of the utility of this compound, including quantitative data on its interaction with microbial enzymes, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation
The following tables summarize key quantitative data from studies on microbial chitinases and chitin-binding proteins. While data for this compound is specifically highlighted where available, representative data for other chitinous substrates are also included to provide a broader context for enzyme activity and affinity.
Table 1: Kinetic Parameters of Microbial Chitinases
| Enzyme | Source Organism | Substrate | K_m_ (mg/mL) | V_max_ (µmol/min/mg) | Reference |
| Chitinase (B1577495) (Native) | Serratia marcescens B4A | Colloidal Chitin | 4.5 | 588.23 (µmol/min) | [1] |
| Chitinase (Mutant S390I) | Serratia marcescens B4A | Colloidal Chitin | 4.7 | 153.84 (µmol/min) | [1] |
| Chitinase | Penicillium oxalicum k10 | Colloidal Chitin | 1.159 | 10.37 | |
| ChiC8-1 | Aspergillus flavus | Colloidal Chitin | 10.17 | 13.32 | [2] |
| CaChi18B_ΔChBDs | Chitinilyticum aquatile CSC-1 | Colloidal Chitin | 1.159 | 10.37 | [3] |
Table 2: Binding Affinities of Microbial Chitin-Binding Domains (CBDs)
| Protein | Source Organism | Ligand | K_d_ (µM) | Method | Reference |
| ChBD_ChiA1_ | Bacillus circulans WL-12 | Regenerated Chitin | Not specified | Affinity Chromatography | [4] |
| CBD | Bacillus circulans Chitinase A1 | Chitin-coated surface | 0.6 - 2.5 | QCM-D | |
| CBP21 | Serratia marcescens 2170 | Squid Chitin | Not specified | Binding Assay | [5] |
Signaling Pathways
This compound and related chitooligosaccharides are not only substrates for degradation but also act as important signaling molecules that regulate gene expression in microbes.
Experimental Protocols
Protocol 1: Colorimetric Assay for Endo-Chitinase Activity
This protocol is adapted for the use of this compound in a coupled-enzyme assay to determine endo-chitinase activity. The cleavage of this compound by an endo-chitinase produces smaller oligosaccharides, which can be further hydrolyzed by a β-N-acetylhexosaminidase to release p-nitrophenol from a chromogenic substrate.
Materials:
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNPG)
-
β-N-acetylhexosaminidase (NAGase)
-
Endo-chitinase sample (e.g., purified enzyme or culture supernatant)
-
Assay Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.0
-
Stop Solution: 0.2 M sodium carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in Assay Buffer to a final concentration of 1 mg/mL.
-
Dissolve pNPG in Assay Buffer to a final concentration of 1 mM.
-
Prepare a solution of NAGase in Assay Buffer (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.
-
Prepare dilutions of the endo-chitinase sample in Assay Buffer.
-
-
Set up the Reaction:
-
In each well of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer (for blanks) or endo-chitinase sample
-
20 µL of 1 mg/mL this compound solution
-
20 µL of 1 mM pNPG solution
-
10 µL of NAGase solution
-
-
Prepare a blank for each sample by substituting the endo-chitinase with Assay Buffer.
-
-
Incubation:
-
Incubate the microplate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stop the Reaction:
-
Add 100 µL of Stop Solution to each well to terminate the reaction and develop the yellow color of the p-nitrophenolate ion.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculations:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
Calculate the concentration of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.
-
One unit of endo-chitinase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Protocol 2: Analysis of this compound Hydrolysis by HPLC
This protocol allows for the separation and quantification of the products of this compound hydrolysis by a chitinase.
Materials:
-
This compound
-
Purified chitinase
-
Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and an amino-functionalized silica (B1680970) column
-
Standards of N-acetylglucosamine (GlcNAc) and its oligomers (DP2-4)
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing this compound (e.g., 1 mg/mL) in Reaction Buffer.
-
Initiate the reaction by adding the purified chitinase to a final concentration that allows for measurable product formation over time.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by boiling for 5-10 minutes.
-
Centrifuge the samples to pellet any denatured protein and collect the supernatant.
-
-
HPLC Analysis:
-
Set up the HPLC system with an amino column.
-
Use a mobile phase gradient of acetonitrile and water. A typical gradient might be a linear decrease from 80% acetonitrile to 60% acetonitrile over 60 minutes.[6]
-
Set the flow rate to 1 mL/min and the column temperature as appropriate for the column.
-
Set the UV detector to monitor absorbance at 205 nm.[6]
-
Inject the supernatant from the enzymatic reaction onto the column.
-
Run the gradient and collect the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the hydrolysis products (GlcNAc, di-, tri-, and tetra-N-acetylchitooligosaccharides) by comparing their retention times with those of the standards.
-
Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.
-
Protocol 3: RT-qPCR for Chitinase Gene Expression Analysis in Streptomyces
This protocol details the steps to quantify the expression of chitinase genes in Streptomyces in response to induction by this compound.
Materials:
-
Streptomyces strain of interest
-
Growth medium (e.g., TSB or a minimal medium)
-
This compound
-
RNA extraction kit suitable for Gram-positive bacteria
-
DNase I
-
Reverse transcriptase and corresponding buffers and dNTPs
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for the target chitinase gene(s) and a validated reference gene
-
qPCR instrument
Procedure:
-
Bacterial Culture and Induction:
-
Grow the Streptomyces strain in a suitable liquid medium to mid-log phase.
-
Divide the culture into two flasks. To one, add this compound to a final concentration of, for example, 1 mM (inducer). To the other, add an equal volume of sterile water or buffer (control).
-
Continue to incubate the cultures for a specific period (e.g., 2-6 hours) to allow for gene induction.
-
-
RNA Extraction and Purification:
-
Harvest the mycelium from both the induced and control cultures by centrifugation.
-
Extract total RNA using a commercial kit, following the manufacturer's instructions for Gram-positive bacteria, which may include a lysozyme (B549824) treatment step.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Include a no-reverse-transcriptase control to verify the absence of genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for either the target or reference gene, and the synthesized cDNA.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the induced and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt). Then, normalize the ΔCt of the induced sample to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
This compound is an invaluable resource for researchers studying microbial chitin degradation. Its well-defined structure and solubility make it a superior substrate for enzymatic assays and a precise elicitor for gene expression studies. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of microbial enzymology, regulatory networks, and for the development of novel antimicrobial agents or industrial biocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Chitinase Binding Domain Truncation on the Properties of CaChi18B from Chitinilyticum aquatile CSC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Characterization of the Chitin-Binding Domain of Chitinase A1 from Bacillus circulans WL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 6. The sugar phosphotransferase system of Streptomyces coelicolor is regulated by the GntR-family regulator DasR and links N-acetylglucosamine metabolism to the control of development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-N-acetylchitopentaose, a well-defined chitin (B13524) oligosaccharide consisting of five N-acetylglucosamine units, is emerging as a molecule of interest in biomedical research. Chitin and its derivatives are known to possess diverse biological activities, including immunomodulatory and antifungal properties. The specific effects of these molecules are often dependent on their size and degree of acetylation. These application notes provide a framework for utilizing this compound in cell-based assays to investigate its potential as a modulator of cellular responses, particularly within the context of immunology and drug discovery.
Recent studies have indicated that chitin oligomers of varying lengths can act as pathogen-associated molecular patterns (PAMPs), interacting with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) on immune cells. This interaction can trigger downstream signaling cascades, leading to the production of cytokines and other inflammatory mediators. Understanding the cellular and molecular responses to this compound is crucial for elucidating its therapeutic potential.
Application 1: Assessment of Immunomodulatory Activity in Macrophages
This application focuses on characterizing the pro-inflammatory or anti-inflammatory effects of this compound on macrophage-like cells, such as the THP-1 cell line.
Experimental Protocol: Cytokine Profiling in THP-1 Macrophages
Objective: To determine the effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by differentiated THP-1 macrophages.
Materials:
-
THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (high purity)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α, IL-6, and IL-10
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent cells gently with PBS.
-
Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile PBS.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Remove the medium from the rested macrophages and add the different concentrations of this compound.
-
Include a vehicle control (medium with PBS) and a positive control (100 ng/mL LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Presentation: Cytokine Production by THP-1 Macrophages
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| This compound | 1 µg/mL | 150 ± 20 | 110 ± 15 | 45 ± 7 |
| This compound | 10 µg/mL | 450 ± 45 | 320 ± 30 | 150 ± 18 |
| This compound | 100 µg/mL | 800 ± 70 | 650 ± 55 | 300 ± 25 |
| LPS (Positive Control) | 100 ng/mL | 1200 ± 110 | 1000 ± 90 | 250 ± 22 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. This is illustrative data.
Signaling Pathway and Experimental Workflow
Caption: Hypothesized TLR-mediated signaling cascade initiated by this compound.
Caption: Workflow for measuring cytokine production in response to this compound.
Application 2: Evaluation of Cytotoxicity and Antiproliferative Effects
This application is designed to assess the potential cytotoxic or antiproliferative effects of this compound on cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa (or other cancer cell line)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (as a positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for 48 hours.[1]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to solubilize the formazan (B1609692) crystals.[1]
-
Shake the plate for 10 minutes.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cell Viability of HeLa Cells
| Treatment Group | Concentration (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | - | 1.25 ± 0.08 | 100% |
| This compound | 10 | 1.22 ± 0.07 | 97.6% |
| This compound | 50 | 1.18 ± 0.09 | 94.4% |
| This compound | 100 | 1.15 ± 0.06 | 92.0% |
| Doxorubicin | 1 | 0.45 ± 0.05 | 36.0% |
Data are presented as mean ± standard deviation. % Cell Viability is calculated relative to the vehicle control. This is illustrative data.
Experimental Workflow
Caption: Step-by-step workflow for assessing cell viability using the MTT assay.
Conclusion
The provided application notes and protocols offer a starting point for investigating the biological activities of this compound in cell-based assays. Researchers can adapt these methods to suit their specific cell types and research questions. The immunomodulatory and cytotoxic potential of this compound warrants further exploration for its applications in drug development and as a tool to understand cellular signaling pathways. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Penta-N-acetylchitopentaose in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penta-N-acetylchitopentaose.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, covering scenarios where it is used as a substrate and instances where it may act as an interfering compound.
Question: My enzyme shows lower than expected activity when using this compound as a substrate. What are the possible causes and solutions?
Answer:
Several factors can contribute to lower than expected enzyme activity. Consider the following troubleshooting steps:
-
Substrate Quality and Purity: Ensure the this compound is of high purity (>95%) and has been stored correctly to prevent degradation.[1]
-
Enzyme Activity: Verify the activity of your enzyme stock using a known, reliable substrate or a standard assay for that enzyme.
-
Assay Conditions: Optimize assay parameters such as pH, temperature, and buffer composition. The ionic strength of the medium can also influence enzyme activity.[2][3]
-
Substrate Concentration: The concentration of this compound may not be optimal. Perform a substrate concentration curve to determine the Michaelis constant (Km) and the optimal working concentration.
-
Product Inhibition: The enzymatic reaction products may be inhibiting the enzyme. Measure enzyme activity at different time points to assess initial reaction rates.
Question: I am observing high background noise or a false positive signal in my assay when this compound is present, even though it is not the intended substrate. How can I troubleshoot this?
Answer:
Interference by this compound in an assay where it is not the substrate can occur through several mechanisms. Here’s how to investigate and mitigate these effects:
-
Non-Specific Binding: Oligosaccharides can sometimes bind non-specifically to proteins or assay plate surfaces.[4][5] To address this:
-
Enzyme Inhibition: this compound might be acting as a competitive or non-competitive inhibitor of the enzyme in your assay.[7][8]
-
Inhibition Assay: To test for inhibition, run the assay with varying concentrations of this compound while keeping the concentration of the intended substrate constant. A decrease in enzyme activity with increasing this compound concentration would suggest inhibition.
-
-
Interaction with Detection Reagents: The compound may be interfering with the detection method itself (e.g., fluorescence quenching or enhancement, or reacting with colorimetric reagents).
-
Control Experiments: Run control experiments with this compound and the detection reagents in the absence of the enzyme to check for any direct interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in biochemical assays?
This compound is an oligosaccharide composed of five N-acetylglucosamine units linked by β(1→4) glycosidic bonds.[9] It is primarily used as a substrate for enzymes such as:
-
Lysozyme (B549824): It serves as a specific substrate for the colorimetric assay of lysozyme activity.[2][3]
-
Chitinases and Lytic Polysaccharide Monooxygenases (LPMOs): It is used in chromatographic assays to measure the activity of these enzymes that degrade chitin.[9]
It is commercially available in high purity for use in research and biochemical enzyme assays.[1]
Q2: Can this compound act as an enzyme inhibitor?
While it is primarily known as a substrate, it is plausible that this compound could act as a competitive inhibitor for other glycosidases that recognize similar oligosaccharide structures. This is because it might bind to the active site of these enzymes without being hydrolyzed, thus competing with the intended substrate. To determine if it acts as an inhibitor in your specific assay, it is recommended to perform an enzyme inhibition assay.
Q3: How can I test for interference by this compound in my immunoassay?
Interference in immunoassays can be insidious and lead to erroneous results.[10] If you suspect this compound is interfering with your immunoassay, you can perform the following validation experiments:
-
Spike and Recovery: Add a known amount of this compound to your sample and measure the analyte of interest. A significant deviation from the expected recovery rate indicates interference.
-
Serial Dilution: Serially dilute a sample containing high levels of the analyte and the suspected interfering substance. Non-linear results upon dilution suggest interference.
-
Alternative Assays: Measure the analyte using a different method that is based on a different principle to see if the results are consistent.
Quantitative Data Summary
The following table summarizes the reported concentrations for the use of a derivative of this compound in a lysozyme assay.
| Substrate | Enzyme | Concentration Range for Linear Dose-Response | Incubation Time |
| p-Nitrophenyl penta-N-acetyl-β-chitopentaoside | Lysozyme | 2-120 µg of lysozyme | 15-60 min |
| Data from the colorimetric assay of lysozyme.[2][3] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Lysozyme Activity using a this compound Derivative
This protocol is based on the use of p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅) as a substrate, which upon hydrolysis by lysozyme, releases p-nitrophenol that can be measured colorimetrically after a coupled reaction.[2][3]
Materials:
-
PNP-(GlcNAc)₅ substrate solution
-
Lysozyme standard solution and samples
-
β-N-acetylhexosaminidase (NAHase)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Stopping reagent (e.g., sodium carbonate solution)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and PNP-(GlcNAc)₅ substrate.
-
Add the lysozyme standard or sample to initiate the reaction.
-
Incubate the mixture for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C).
-
Add NAHase to the reaction mixture to liberate p-nitrophenol from the product of the lysozyme reaction.
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Create a standard curve using known concentrations of lysozyme to determine the enzyme activity in the samples.
Visualizations
Caption: Workflow for a colorimetric lysozyme assay.
Caption: Troubleshooting logic for assay interference.
References
- 1. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 2. p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chromatographic Assays for the Enzymatic Degradation of Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-Linear Reaction Kinetics in Chitinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics in chitinase (B1577495) assays using oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear reaction kinetics in chitinase assays?
A1: Non-linear, often biphasic, reaction kinetics in chitinase assays using oligosaccharides can primarily be attributed to two phenomena:
-
Transglycosylation: Some chitinases can transfer a glycosyl group from a donor substrate to an acceptor molecule, which can be another substrate molecule, the product, or water. At high substrate concentrations, the substrate can act as an acceptor, leading to the formation of longer oligosaccharides. This process can interfere with the measurement of hydrolysis and result in apparent substrate inhibition.[1][2][3]
-
Product Inhibition: The products of the chitinase reaction, such as N,N'-diacetylchitobiose, can bind to the active site of the enzyme and inhibit its activity. As the reaction progresses and product accumulates, the reaction rate decreases, leading to non-linear kinetics.[4]
-
Substrate Heterogeneity: The chitin (B13524) substrate itself, especially natural forms like colloidal chitin, can be heterogeneous in its structure and accessibility to the enzyme, which can contribute to non-linear reaction progress curves.[5]
Q2: How can I determine if transglycosylation is occurring in my assay?
A2: The presence of transglycosylation can be investigated by analyzing the reaction products over time using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or mass spectrometry. If oligosaccharides longer than the initial substrate are detected, transglycosylation is likely occurring.[1][3]
Q3: What are the different types of chitinase assays and their principles?
A3: There are several methods to assay chitinase activity, each with its own advantages and disadvantages:
-
Reducing End Assays: These methods quantify the reducing ends of the oligosaccharide products.
-
3,5-Dinitrosalicylic acid (DNS) method: A widely used colorimetric assay, but it can lack sensitivity and requires a heating step.[6][7]
-
Schales' procedure: Another colorimetric method that relies on the reduction of potassium ferricyanide. However, the signal can be dependent on the length of the chito-oligosaccharides, leading to inaccuracies.[6][8]
-
3-Methyl-2-benzothiazolinone hydrazone (MBTH) method: A more reliable and sensitive colorimetric assay that is independent of the oligosaccharide length.[8][9]
-
-
Chromogenic Substrate Assays: These assays use synthetic substrates that release a colored or fluorescent molecule upon cleavage. A common substrate is 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside, which releases p-nitrophenol that can be measured at 405 nm.[10]
-
Enzyme-Coupled Assays: These assays use a second enzyme to detect the product of the chitinase reaction. For example, the ChitO-based assay uses a chito-oligosaccharide oxidase to generate hydrogen peroxide, which is then measured colorimetrically. This method is highly sensitive and avoids heating steps.[6]
Troubleshooting Guides
Issue 1: Apparent Substrate Inhibition (Reaction rate decreases at high substrate concentrations)
This is a common manifestation of non-linear kinetics and can be systematically addressed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for apparent substrate inhibition.
Issue 2: Poor Reproducibility and Non-Linear Progress Curves
Inconsistent results and reaction curves that are not linear over time can be frustrating. This guide provides steps to identify and resolve the root causes.
Logical Relationship Diagram
Caption: Factors affecting reproducibility and linearity.
Experimental Protocols
Protocol 1: General Chitinase Assay using a Chromogenic Substrate
This protocol is adapted for the use of 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside.
Experimental Workflow
Caption: Workflow for a chromogenic chitinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 6.0). The final concentration in the reaction will typically be in the range of 0.2-1.0 mg/mL.[10]
-
Enzyme Solution: Dilute the chitinase enzyme in a suitable buffer to a concentration that will yield a linear reaction rate over the desired time course.
-
Stop Solution: A basic solution, such as 0.2 M sodium carbonate, is used to stop the reaction and develop the color of the p-nitrophenol product.
-
Standard Solution: Prepare a standard curve using p-nitrophenol to quantify the amount of product formed.
-
-
Assay Procedure:
-
Add the Substrate Solution to the wells of a 96-well microtiter plate.
-
To initiate the reaction, add the Enzyme Solution to the wells. Include blank reactions containing the substrate but no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes).[10]
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the p-nitrophenol standard curve to determine the concentration of product released.
-
Calculate the enzyme activity, typically expressed in units (µmol of product released per minute) per mg of enzyme.
-
Protocol 2: Chitinase Assay using the MBTH Method for Reducing Ends
This protocol is suitable for assays with colloidal chitin or other insoluble substrates.[9]
Detailed Steps:
-
Enzyme Reaction:
-
MBTH Reaction:
-
To the stopped reaction aliquot, add an equal volume of freshly prepared 3 mg/mL 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 1 mg/mL dithiothreitol (B142953) (DTT).
-
Heat the mixture at 80°C for 15 minutes.[9]
-
Add a solution containing 0.5% (FeNH₄(SO₄)₂)·12H₂O, 0.5% sulfamic acid, and 0.25 M HCl.
-
-
Measurement and Analysis:
-
Measure the absorbance at a specific wavelength (typically around 620-650 nm) after color development.
-
Use a standard curve of N-acetylglucosamine (GlcNAc) to quantify the reducing ends produced.
-
Calculate the enzyme activity.
-
Quantitative Data Summary
The following tables summarize the kinetic parameters of various chitinases with different substrates as reported in the literature.
Table 1: Kinetic Parameters of Fungal Chitinases
| Chitinase Source | Substrate | Km (mg/mL) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (mg-1s-1mL-1) | Reference |
| Trichoderma gamsii R1 (ChiTg) | Colloidal Chitin | 0.47 | 41.2 | - | - | [12] |
| Trichoderma harzianum (Chit42) | Colloidal Chitin | 1.7 ± 0.1 | - | 5 ± 0.1 | 3 ± 0.2 | [11] |
| Metschnikowia pulcherrima (MpChit35) | Colloidal Chitin | 25 ± 5 (µg/µL) | - | 1.5 ± 0.10 | 0.06 ± 0.01 (s-1µLµg-1) | [13] |
Table 2: Kinetic Parameters of Bacterial Chitinases
| Chitinase Source | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |
| Bacillus sp. (ChiC8-1) | Colloidal Chitin | 10.17 | 13.32 | [14] |
Note: The units and experimental conditions for determining these kinetic parameters may vary between different studies. Direct comparison should be made with caution. Researchers should refer to the original publications for detailed experimental conditions.
References
- 1. Chitinase-Assisted Bioconversion of Chitinous Waste for Development of Value-Added Chito-Oligosaccharides Products [mdpi.com]
- 2. Transglycosidase activity of chitotriosidase: improved enzymatic assay for the human macrophage chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on Chitinase and Chitosanase with Transglycosylation Activity [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive assay for chitinase using tritiated chitin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of chitin and chitosan to produce new chitooligosaccharides by chitinase Chit42: enzymatic activity and structural basis of protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
preventing aggregation of Penta-N-acetylchitopentaose in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Penta-N-acetylchitopentaose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a chitin (B13524) pentamer, an oligosaccharide composed of five N-acetylglucosamine units linked together. It is of interest in various biological research areas. Aggregation, or the clumping together of these molecules in solution, can lead to precipitation, reducing the effective concentration of the soluble form and potentially interfering with experimental assays. This can result in inconsistent and unreliable data.
Q2: What is the solubility of this compound in aqueous solutions?
The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL[1]. Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Q3: What factors contribute to the aggregation of this compound?
The aggregation of chitin derivatives like this compound in aqueous solutions is primarily driven by intermolecular hydrogen bonding and hydrophobic interactions. The degree of acetylation also plays a role; solutions of derivatives with more than 50% acetyl content have been found to be more stable in alkaline conditions[2].
Q4: How can I visually identify aggregation in my this compound solution?
Aggregation can manifest as visible turbidity, cloudiness, or the formation of a precipitate in the solution. Even if not visually apparent, nano- or micro-aggregates can be present and may require analytical techniques for detection.
Troubleshooting Guide: Preventing Aggregation
This guide provides systematic steps to troubleshoot and prevent the aggregation of this compound in your experiments.
Problem 1: Difficulty Dissolving the Lyophilized Powder
Potential Cause: Insufficient solvent volume or inadequate mixing.
Solution:
-
Initial Solubilization: Start by adding a small amount of a suitable organic solvent like DMSO to the lyophilized powder to create a stock solution. Subsequently, this stock can be diluted into your aqueous buffer of choice.
-
Gentle Agitation: Vortex or sonicate the solution gently to aid dissolution. Avoid vigorous shaking, which can sometimes promote aggregation.
Problem 2: Precipitation Observed After Preparing the Aqueous Solution
Potential Causes:
-
Exceeding the solubility limit.
-
Unfavorable pH or ionic strength of the buffer.
-
Temperature effects.
Solutions:
The following table summarizes key parameters that can be adjusted to prevent aggregation.
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH between 6.0 and 7.5 for initial experiments. For chitosans, solubility is generally better in slightly acidic conditions (below pH 6.5). | The charge state of the molecule can influence intermolecular interactions. Extreme pH values may promote aggregation. |
| Ionic Strength | Use a low to moderate ionic strength buffer (e.g., 10-50 mM salt). | High salt concentrations can lead to a "salting-out" effect, reducing the solubility of the oligosaccharide. |
| Temperature | Prepare and store solutions at 4°C. For long-term storage, consider storing at -20°C. | Lower temperatures can slow down the kinetics of aggregation. Chitosan-based polyplexes have shown good stability for up to a year at 4°C[3]. |
| Co-solvents/Additives | Consider the addition of urea (B33335) (up to 7M) or a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer. | Urea disrupts hydrogen bonds, which are a major driver of aggregation. Co-solvents can help maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution (Optional, for higher concentrations): Add a minimal volume of sterile DMSO to the powder to create a concentrated stock solution (e.g., 10-20 mg/mL). Gently vortex to dissolve completely.
-
Dilution in Aqueous Buffer: To a sterile tube containing your desired aqueous buffer (e.g., PBS, pH 7.2), add the this compound powder or the DMSO stock solution dropwise while gently vortexing. Do not exceed a final concentration of 1 mg/mL for purely aqueous solutions[1].
-
Filtration: Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential micro-aggregates or undissolved particles.
-
Storage: Store the prepared solution at 4°C for short-term use (up to a few days) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer as described in Protocol 1. A typical concentration for DLS analysis is between 1-10 mg/mL.
-
Ensure the sample is visually clear and free of precipitates. If necessary, dilute the sample.
-
Filter the sample through a 0.2 µm or smaller pore size filter directly into a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up for at least 30 minutes.
-
Set the measurement temperature to the desired experimental temperature.
-
Select the appropriate solvent parameters (viscosity and refractive index) in the software.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow it to equilibrate for 10-15 minutes.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
The presence of large particles or a high polydispersity index (PDI) may indicate aggregation.
-
Visualizations
Logical Workflow for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting aggregation issues.
Experimental Workflow for Preparing and Analyzing a Stable Solution
Caption: A workflow for preparing and analyzing stable solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Studies on chitosan: 2. Solution stability and reactivity of partially N-acetylated chitosan derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Penta-N-acetylchitopentaose Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Penta-N-acetylchitopentaose hydrolysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common pitfalls in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound hydrolysis.
Question: My enzyme shows low or no activity on this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to low or no enzymatic activity. Consider the following troubleshooting steps:
-
Enzyme Type and Purity:
-
Is your enzyme an endo-chitinase? this compound is primarily a substrate for endo-chitinases, which cleave internal glycosidic bonds.[1][2] Exo-chitinases, which act on the ends of the chitin (B13524) chain, may show very limited or no activity on this substrate.[2][3][4]
-
Is your enzyme preparation pure? Contaminating proteases can degrade your chitinase (B1577495), leading to a loss of activity. Conversely, contaminating glycosidases could interfere with the analysis of hydrolysis products.[5][6] Consider running an SDS-PAGE to check for purity.
-
-
Assay Conditions:
-
Is the pH of your reaction buffer optimal for your enzyme? Chitinase activity is highly dependent on pH.[7] Determine the optimal pH for your specific enzyme or consult the manufacturer's data sheet.
-
Is the temperature of your incubation correct? Enzyme activity is sensitive to temperature. Ensure your incubation is carried out at the optimal temperature for your chitinase.[7]
-
Is the substrate properly dissolved? While this compound is generally soluble in aqueous buffers, ensuring complete dissolution is crucial for accurate kinetic studies.[8] Gentle vortexing and warming may be necessary.
-
-
Substrate Integrity:
-
Has the this compound degraded? Improper storage can lead to substrate degradation. Store the substrate according to the manufacturer's recommendations, typically in a cool, dry place.
-
Question: I am seeing unexpected or inconsistent product profiles in my HPLC analysis. What could be the problem?
Answer:
Inconsistent HPLC results can be frustrating. Here are some common causes and solutions:
-
Chromatographic Conditions:
-
Is your HPLC column appropriate for oligosaccharide separation? Amino (NH2) columns are commonly used and provide good resolution for N-acetyl-chito-oligosaccharides (NACOs).[9][10]
-
Are your mobile phase conditions optimized? A gradient elution with acetonitrile (B52724) and water is often necessary to achieve good separation of the different hydrolysis products (e.g., (GlcNAc)1, (GlcNAc)2, (GlcNAc)3, (GlcNAc)4).[9][10] An isocratic elution may not provide sufficient resolution.[10]
-
Is your column deteriorating? Columns used for oligosaccharide analysis can degrade over time, leading to decreased resolution and shifts in retention times.[10] Regular column washing and proper storage are essential.
-
-
Sample Preparation and Analysis:
-
Are you correctly identifying the hydrolysis products? The hydrolysis of this compound by an endo-chitinase will produce a mixture of smaller oligosaccharides. For example, a barley chitinase was shown to produce predominantly tri- and di-saccharides from a derivatized penta-saccharide.[11] It is crucial to have standards for at least some of the expected products (e.g., N-acetylglucosamine, diacetylchitobiose) to confirm peak identities.
-
Are you considering anomer formation? The newly formed reducing ends of the hydrolysis products can exist as α and β anomers, which may appear as separate or broadened peaks in your chromatogram.[12]
-
-
Enzyme Activity:
-
Is your enzyme acting as a transglycosidase? Some chitinases can exhibit transglycosylation activity, leading to the formation of larger oligosaccharides than the initial substrate, which can complicate the product profile.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound hydrolysis.
Q1: What are the expected hydrolysis products of this compound by an endo-chitinase?
A1: An endo-chitinase will cleave the internal β-(1-4)-glycosidic linkages of this compound, resulting in a mixture of smaller N-acetyl-chito-oligosaccharides. The primary products are typically N,N'-diacetylchitobiose ((GlcNAc)₂) and N,N',N''-triacetylchitotriose ((GlcNAc)₃). Depending on the specific enzyme and its subsite preferences, you may also observe the formation of N-acetylglucosamine (GlcNAc) and N,N',N'',N'''-tetraacetylchitotetraose ((GlcNAc)₄).[11][13]
Q2: How can I quantify the hydrolysis of this compound?
A2: Several methods can be used for quantification:
-
HPLC with UV or ELSD detection: This is a common method for separating and quantifying the different hydrolysis products.[9][10][14] A standard curve for each expected product is necessary for accurate quantification.
-
Colorimetric Assays: If using a p-nitrophenyl (pNP) labeled this compound, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm after adjusting the pH to be basic.[8][15] Another approach involves using a coupled enzyme assay where the hydrolysis products are further broken down to N-acetylglucosamine, which is then quantified using a colorimetric method like the DNS (3,5-dinitrosalicylic acid) assay.[2][16]
Q3: What is a suitable experimental protocol for a basic this compound hydrolysis assay?
A3: A basic protocol would involve the following steps:
-
Prepare a stock solution of this compound in the desired reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Prepare your enzyme solution in the same buffer.
-
Pre-incubate both the substrate and enzyme solutions at the optimal reaction temperature.
-
Initiate the reaction by adding the enzyme to the substrate solution. The final substrate concentration is typically in the low millimolar range.
-
Incubate the reaction for a specific time period. It is advisable to take time-course samples to monitor the progress of the reaction.
-
Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.
-
Analyze the products using a suitable method like HPLC.
Q4: Are there any known inhibitors of chitinases that I should be aware of?
A4: Yes, several compounds are known to inhibit chitinases. Allosamidin is a potent and well-characterized competitive inhibitor of family 18 chitinases.[17][18] Other compounds like acetazolamide (B1664987) and some cyclic peptides have also been identified as chitinase inhibitors.[17][19] If your experimental system contains components that could potentially inhibit chitinase activity, it is important to perform appropriate controls.
Data Presentation
Table 1: Typical Retention Times of N-acetyl-chito-oligosaccharides on an Amino HPLC Column.
| Oligosaccharide | Degree of Polymerization (DP) | Typical Retention Time (minutes) |
| N-acetylglucosamine | 1 | 5 - 7 |
| N,N'-diacetylchitobiose | 2 | 8 - 10 |
| N,N',N''-triacetylchitotriose | 3 | 11 - 14 |
| N,N',N'',N'''-tetraacetylchitotetraose | 4 | 16 - 20 |
| This compound | 5 | 24 - 28 |
Note: Retention times are approximate and can vary significantly depending on the specific column, mobile phase composition, gradient profile, and flow rate.[9][10]
Experimental Protocols
Detailed Protocol: HPLC Analysis of this compound Hydrolysis Products
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: A carbohydrate analysis column, such as a LiChrospher 100 NH2 (5 µm, 4 x 250 mm).[9]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Ultrapure water
-
-
Elution Profile: A linear gradient from 80% Solvent A and 20% Solvent B to 60% Solvent A and 40% Solvent B over 60 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or ELSD.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standard solutions of N-acetylglucosamine (GlcNAc), N,N'-diacetylchitobiose ((GlcNAc)₂), N,N',N''-triacetylchitotriose ((GlcNAc)₃), N,N',N'',N'''-tetraacetylchitotetraose ((GlcNAc)₄), and this compound ((GlcNAc)₅) in the mobile phase at various concentrations to generate a standard curve for each.
-
Sample Preparation: Stop the enzymatic reaction at various time points by boiling for 10 minutes. Centrifuge the samples to pellet any denatured protein and filter the supernatant through a 0.22 µm filter before injecting into the HPLC.
-
Data Analysis: Integrate the peak areas of the substrate and products. Use the standard curves to quantify the concentration of each oligosaccharide.
Visualizations
Caption: Experimental workflow for analyzing this compound hydrolysis.
Caption: Hydrolysis of this compound by an endo-chitinase.
References
- 1. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 2. Endo-chitinase Chit33 specificity on different chitinolytic materials allows the production of unexplored chitooligosaccharides with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Exochitinase with N-Acetyl-β-Glucosaminidase-Like Activity from Shrimp Head Conversion by Streptomyces speibonae and Its Application in Hydrolyzing β-Chitin Powder to Produce N-Acetyl-d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE EFFECT OF ENZYME PURITY ON THE KINETICS OF TRYPTIC HYDROLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of enzyme purity and activity in the measurement of total dietary fiber and dietary fiber components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Chitinase-catalyzed hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside as determined by real-time ESIMS: the 4-nitrophenyl moiety of the substrate interacts with the enzyme binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Family 18 chitinase-oligosaccharide substrate interaction: subsite preference and anomer selectivity of Serratia marcescens chitinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Sensitivity for Penta-N-acetylchitopentaose Detection
Welcome to the technical support center for the sensitive detection of Penta-N-acetylchitopentaose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a chitooligosaccharide, a polymer of N-acetyl-D-glucosamine. These molecules are fragments of chitin (B13524), a major component of fungal cell walls.[1][2] Sensitive detection is crucial as these fragments can act as elicitors in plants, triggering defense responses, and are of interest in various biomedical and agricultural applications.[1][2]
Q2: What are the primary methods for detecting this compound?
The main analytical techniques for detecting this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q3: How can I improve the sensitivity of my HPLC analysis for this compound?
To enhance sensitivity in HPLC, consider optimizing the mobile phase composition, using a gradient elution, selecting a highly sensitive detector (like a fluorescence or mass spectrometer detector), and ensuring proper sample preparation to remove interfering substances. A gradient from a higher organic phase concentration to a lower one can improve the resolution of oligosaccharides.[1]
Q4: Can I use ELISA to detect this compound?
Yes, an ELISA can be developed for this compound detection. A competitive ELISA format is often suitable. This involves immobilizing a conjugate of this compound on the plate and having the free analyte in the sample compete with a labeled antibody for binding. While specific antibodies for this compound may not be commercially available, antibodies raised against general chitooligosaccharides have shown some cross-reactivity.[3]
Q5: What is the role of this compound in plant signaling?
In plants, chitin fragments like this compound are recognized as Microbe-Associated Molecular Patterns (MAMPs).[1][2] They bind to LysM receptor kinases (e.g., CERK1) on the plant cell surface, initiating a signaling cascade that leads to the activation of defense genes and the production of phytoalexins, thereby enhancing the plant's resistance to fungal pathogens.[2][4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the acetonitrile/water gradient. A slower gradient may improve separation.[1] |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's recommended range. | |
| No or Low Signal | Incorrect detector wavelength. | For UV detection, monitor at a low wavelength (e.g., 205 nm) where the amide bonds absorb.[1] |
| Sample degradation. | Ensure proper sample storage and handling to prevent enzymatic or chemical degradation. | |
| Variable Retention Times | Fluctuations in pump pressure or temperature. | Check the HPLC system for leaks and ensure the column oven maintains a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure adequate mixing if using an online mixer. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Possible Cause | Troubleshooting Steps |
| High Background | Insufficient blocking or washing. | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and the number of wash steps. |
| Antibody concentration too high. | Perform a checkerboard titration to determine the optimal concentrations of the capture and detection antibodies. | |
| Low Signal | Low antibody affinity. | Screen different anti-chitooligosaccharide antibodies for better cross-reactivity with this compound. |
| Inefficient coating of the antigen. | Optimize the coating buffer pH and incubation time. Consider using plates with higher binding capacity. | |
| High Variability | Inconsistent pipetting or washing. | Use calibrated pipettes and an automated plate washer for better consistency. |
| Edge effects. | Ensure even temperature distribution during incubations and use a plate sealer. |
Fluorescence Polarization (FP) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low Polarization Signal | Low binding affinity between the fluorescent probe and the binding partner. | Screen for a binding partner with higher affinity for this compound. |
| High background fluorescence from the buffer or plate. | Use a buffer with low intrinsic fluorescence and non-binding surface plates. | |
| High Polarization of Free Probe | The fluorescent label is not freely rotating. | Ensure the linker between the fluorophore and this compound is flexible enough. |
| The probe is aggregating. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer to reduce aggregation. | |
| Signal Drifts Over Time | Photobleaching of the fluorophore. | Reduce the excitation light intensity or the exposure time. |
| Temperature fluctuations. | Use a temperature-controlled plate reader. |
Data Presentation
Table 1: Comparison of Detection Methods for Chitooligosaccharides
| Method | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | ~1 µg/mL | Quantitative, good for complex mixtures. | Moderate sensitivity, requires chromophore. |
| HPLC-MS | Separation by HPLC, detection by mass-to-charge ratio. | ng/mL to pg/mL range | High sensitivity and specificity, structural information. | High instrument cost, requires expertise. |
| ELISA | Antigen-antibody interaction with enzymatic signal amplification. | ~0.1 µg/mL[3] | High throughput, relatively low cost. | Requires specific antibodies, potential for cross-reactivity. |
| Fluorescence Polarization | Change in the polarization of fluorescently labeled analyte upon binding. | nM to µM range | Homogeneous assay, rapid. | Requires a fluorescent probe and a binding partner. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Sample Preparation: Dissolve the this compound standard or sample in HPLC-grade water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Analysis: Run the standards to create a calibration curve. Inject the samples and quantify the this compound concentration based on the peak area.
Protocol 2: Competitive ELISA for this compound
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., BSA-penta-N-acetylchitopentaose) at 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Competition: Add standards or samples containing this compound and a specific anti-chitooligosaccharide antibody (previously determined optimal dilution) simultaneously to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal will be inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: General experimental workflows for HPLC and competitive ELISA detection of this compound.
Caption: Chitin-induced signaling pathway in plants leading to disease resistance.
Caption: A logical flow diagram for troubleshooting common issues in different detection methods.
References
- 1. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
addressing substrate inhibition in chitinase reactions with Penta-N-acetylchitopentaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering substrate inhibition in chitinase (B1577495) reactions, with a specific focus on the substrate Penta-N-acetylchitopentaose.
Troubleshooting Guides
Issue: Observed decrease in reaction velocity at high concentrations of this compound.
This phenomenon is a classic indicator of substrate inhibition, where the reaction rate paradoxically decreases after reaching a maximum despite an increase in substrate concentration.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing substrate inhibition.
Step 1: Confirming Substrate Inhibition
-
Symptom: The reaction rate increases with this compound concentration up to a certain point, then begins to decline.
-
Procedure: Perform a detailed substrate concentration curve. Ensure the concentration range is wide enough to observe the initial rise, the peak velocity, and the subsequent fall.
-
Expected Outcome: A bell-shaped curve when plotting reaction velocity against substrate concentration.
Step 2: Investigating the Mechanism
-
Rationale: Understanding the kinetic parameters is crucial for devising a mitigation strategy. Substrate inhibition can occur when a second substrate molecule binds to the enzyme-substrate complex, forming an unproductive ternary complex (E-S-S).[2]
-
Action: Perform a full kinetic analysis by fitting the data to the uncompetitive substrate inhibition model (see Experimental Protocols). This will allow for the determination of Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant).
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of a chitinase reaction?
A1: Substrate inhibition is a form of enzyme inhibition where high concentrations of the substrate, in this case, this compound, lead to a decrease in the enzyme's catalytic activity.[2] This happens when the substrate binds to the enzyme at more than one site, and the binding of the second substrate molecule is non-productive, meaning it does not lead to product formation and may even prevent the release of the product.[1][3]
Q2: How can I differentiate substrate inhibition from other types of inhibition?
A2: Substrate inhibition is characterized by a decrease in activity at high substrate concentrations, a feature not seen in simple competitive, non-competitive, or uncompetitive inhibition by a separate inhibitor molecule.[4][5] The key is to run a wide range of substrate concentrations and observe the characteristic bell-shaped activity curve.
Q3: Could the observed inhibition be due to contaminants in my substrate?
A3: This is a possibility. To rule this out, it is recommended to:
-
Use the highest purity this compound available.
-
Test a new batch or lot of the substrate.
-
Consider analytical techniques like HPLC or mass spectrometry to assess the purity of your substrate stock.
Q4: Are there alternative substrates I can use to avoid this issue?
A4: Yes. If substrate inhibition by this compound is persistent and problematic, consider using other chromogenic or fluorogenic chitinase substrates, such as 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside or 4-methylumbelliferyl derivatives of chitooligosaccharides.[6][7] However, be aware that different substrates may exhibit different kinetic properties.
Q5: Can changes in buffer conditions affect substrate inhibition?
A5: Yes, factors like pH and ionic strength can influence enzyme conformation and substrate binding. It is advisable to determine the optimal pH for your chitinase and to maintain consistent buffer conditions throughout your experiments.[8][9]
Data Presentation
Table 1: Hypothetical Kinetic Data for Chitinase with this compound
| [this compound] (µM) | Initial Velocity (µmol/min) |
| 10 | 25.3 |
| 20 | 45.1 |
| 40 | 75.8 |
| 80 | 110.2 |
| 160 | 135.6 |
| 320 | 120.1 |
| 640 | 95.7 |
| 1280 | 60.3 |
Table 2: Calculated Kinetic Parameters from Non-linear Regression
| Parameter | Value | Unit |
| Vmax | 150.5 | µmol/min |
| Km | 55.2 | µM |
| Ki | 450.8 | µM |
Experimental Protocols
Protocol 1: Chitinase Activity Assay using a Chromogenic Substrate
This protocol is adapted for a generic chitinase and can be optimized.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0). The optimal pH may vary depending on the specific chitinase.[9][10]
-
Substrate Stock Solution: Prepare a high-concentration stock of this compound in the assay buffer.
-
Enzyme Solution: Dilute the chitinase to a suitable concentration in cold assay buffer immediately before use.
-
Stopping Reagent: 0.5 M Sodium Carbonate.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
In a microtiter plate, add 50 µL of each substrate dilution.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).[7]
-
Stop the reaction by adding 100 µL of the stopping reagent.
-
Measure the absorbance at a wavelength appropriate for the product formed. For p-nitrophenol-based substrates, this is typically 405 nm.[7]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the product.
-
Convert the absorbance readings to product concentration.
-
Plot the initial reaction velocity against the substrate concentration.
-
Fit the data to the substrate inhibition equation using non-linear regression software: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
-
Logical Diagram of the Substrate Inhibition Model
Caption: Model of uncompetitive substrate inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside and its inhibition effect on chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. Purification of Chitinase enzymes from Bacillus subtilis bacteria TV-125, investigation of kinetic properties and antifungal activity against Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
stability of Penta-N-acetylchitopentaose under different pH and temperature
Welcome to the technical support center for Penta-N-acetylchitopentaose. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solid form and in solution?
A1: For long-term stability, solid this compound should be stored at -20°C or below, protected from moisture. For short-term storage, refrigeration at 2-8°C is acceptable.
Aqueous solutions are more susceptible to degradation. For immediate use, solutions can be prepared in a neutral buffer (pH 6-7) and kept on ice. For storage of a few days, sterile filtered solutions should be stored at 2-8°C. For longer-term storage of solutions, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q2: What is the general stability profile of this compound in solution?
A2: this compound is most stable in aqueous solutions at neutral to slightly acidic pH (pH 4-7). Stability decreases significantly under strongly acidic (pH < 3) and alkaline (pH > 8) conditions, especially at elevated temperatures. The primary degradation pathway is the hydrolysis of the β-(1→4)-glycosidic bonds.
Q3: Can I autoclave a solution of this compound?
A3: Autoclaving is not recommended. The high temperature and pressure will lead to significant degradation of the oligosaccharide through hydrolysis of the glycosidic linkages. To prepare sterile solutions, it is best to use sterile filtration through a 0.22 µm filter.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to a few reasons:
-
Degradation Products: If your sample has been stored improperly (e.g., at room temperature for an extended period, or at an inappropriate pH), it may have degraded into smaller N-acetyl-chitooligosaccharides (e.g., tetra-, tri-, di-, and monosaccharides).
-
Contamination: Ensure that all glassware, solvents, and reagents are clean and of high purity.
-
Impurity in the Original Sample: The initial purity of your this compound should be verified.
Refer to the troubleshooting guide below for more detailed steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in an experiment. | Degradation due to inappropriate pH or temperature of the experimental buffer. | Verify the pH and temperature of all solutions. Whenever possible, maintain the pH between 4 and 7 and the temperature as low as the experiment allows. Prepare fresh solutions of this compound for each experiment. |
| Inconsistent results between experimental replicates. | Inconsistent storage and handling of this compound stock solutions. | Prepare a large batch of the stock solution, aliquot it into single-use vials, and store them at -80°C. This will minimize variability from freeze-thaw cycles and prolonged storage at higher temperatures. |
| Precipitate formation in the this compound solution. | Low solubility in the chosen solvent or buffer. | This compound has good solubility in water and neutral aqueous buffers. If using a solvent system with a high percentage of organic solvent, solubility may be limited. Consider preparing a more concentrated stock in water or a suitable buffer and then diluting it into the final experimental medium. |
| Gradual decrease in the main peak area and increase of smaller peaks in HPLC over time. | Hydrolysis of this compound into smaller oligosaccharides. | This is indicative of sample degradation. Review the storage conditions (pH, temperature, and duration) of your sample. Use the provided stability data tables to estimate the expected degradation rate under your conditions. For quantitative studies, always use freshly prepared or properly stored solutions. |
Stability Data
The following tables summarize the stability of this compound under various pH and temperature conditions. The data is based on studies of N-acetyl-chitooligosaccharides and general principles of glycosidic bond hydrolysis. The degradation is assumed to follow pseudo-first-order kinetics.
Table 1: Effect of pH on the Stability of this compound at 37°C
| pH | Condition | Relative Degradation Rate | Primary Degradation Products |
| 2 | Strongly Acidic | High | (GlcNAc)₄, (GlcNAc)₃, (GlcNAc)₂, GlcNAc |
| 4 | Mildly Acidic | Low | (GlcNAc)₄ and smaller fragments (trace) |
| 7 | Neutral | Very Low | Minimal degradation |
| 9 | Mildly Alkaline | Moderate | (GlcNAc)₄ and other smaller fragments |
| 12 | Strongly Alkaline | High | De-N-acetylation and chain cleavage products |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Relative Degradation Rate | Expected Half-life |
| 4 | Very Low | > 1 year |
| 25 | Low | Several months |
| 37 | Moderate | Weeks to months |
| 60 | High | Days |
| 100 | Very High | Hours |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions.
-
Preparation of Buffers:
-
pH 2.0: 0.01 M HCl
-
pH 4.0: 0.1 M Acetate buffer
-
pH 7.0: 0.1 M Phosphate buffer
-
pH 9.0: 0.1 M Borate buffer
-
pH 12.0: 0.01 M NaOH
-
-
Sample Preparation:
-
Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter into sterile vials.
-
-
Incubation:
-
Place the vials in temperature-controlled incubators at the desired temperatures (e.g., 4°C, 25°C, 37°C, 60°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Immediately neutralize the acidic and alkaline samples with an appropriate buffer or acid/base to prevent further degradation before analysis.
-
Store the collected samples at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Column: Amine-based column (e.g., Amide, NH₂) or a suitable HILIC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 80% acetonitrile/20% water to 40% acetonitrile/60% water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
quality control measures for Penta-N-acetylchitopentaose in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penta-N-acetylchitopentaose. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercially available this compound typically has a purity of greater than 95%.[1][2] Some suppliers may offer higher purity grades (e.g., >97.0%).[3] Always refer to the certificate of analysis provided by the supplier for lot-specific purity data.
Q2: How should I store this compound?
A2: this compound should be stored in a well-sealed container, protected from moisture, and kept at low temperatures, typically frozen at or below 0°C.[3] Some suppliers recommend storage at -20°C.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in water. For NMR spectroscopy, deuterium (B1214612) oxide (D₂O) is a common solvent.[4][5]
Q4: What are the primary quality control (QC) methods for this compound?
A4: The primary QC methods for assessing the purity, identity, and integrity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guides
HPLC Analysis
Q5: I'm seeing peak tailing in my HPLC chromatogram. What could be the cause?
A5: Peak tailing is a common issue in the HPLC analysis of oligosaccharides.[6] Potential causes include:
-
Secondary interactions with the column: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of the oligosaccharide.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization of both the analyte and the column's stationary phase.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Column contamination or degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase. For silica-based columns, operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups.[6]
-
Incorporate a small amount of a competitive base, like triethylamine (B128534) (TEA), into the mobile phase to block active silanol sites.
-
Ensure the mobile phase components are miscible and properly degassed.[7]
-
-
Check the Column:
-
If the column is old or has been used with diverse samples, consider flushing it with a strong solvent or replacing it.
-
Use a guard column to protect the analytical column from contaminants.
-
-
Reduce Sample Concentration:
-
Decrease the amount of sample injected onto the column.[6]
-
Q6: My retention times are drifting. What should I check?
A6: Retention time drift can be caused by several factors:[8]
-
Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component.
-
Fluctuations in column temperature: Inconsistent oven temperature can affect retention.
-
Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
Flow rate instability: Issues with the HPLC pump.
Troubleshooting Steps: [8]
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing.
-
Use a Column Oven: Maintain a stable column temperature.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting a run.
-
Check the Pump: Purge the pump to remove air bubbles and check for leaks.
NMR Spectroscopy
Q7: The peaks in my ¹H NMR spectrum are broad and poorly resolved. Why is this happening?
A7: Poor resolution in the NMR spectra of carbohydrates is a known challenge due to significant signal overlap, particularly in the 3.2-4.5 ppm region where most ring protons resonate.[4][9][10] Other causes for broad peaks include:
-
Sample aggregation: At higher concentrations, oligosaccharides may aggregate, leading to broader signals.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Suboptimal shimming: An inhomogeneous magnetic field will result in broad peaks.
Troubleshooting Steps:
-
Optimize Sample Concentration: Try acquiring the spectrum at a lower concentration.
-
Use a Chelating Agent: If paramagnetic contamination is suspected, adding a small amount of a chelating agent like EDTA can help.
-
Improve Shimming: Carefully shim the instrument before acquiring the spectrum.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes improve resolution by reducing viscosity and averaging out conformations.
Mass Spectrometry
Q8: I'm having trouble getting a good signal for this compound in my mass spectrometer. What can I do?
A8: Poor signal intensity in the mass spectrometry of oligosaccharides can be due to inefficient ionization.[11]
-
Ionization technique: Neutral oligosaccharides can be challenging to ionize efficiently using electrospray ionization (ESI).[12]
-
In-source fragmentation: The molecule may be fragmenting in the ion source, reducing the intensity of the molecular ion peak.[12]
-
Sample purity: Contaminants in the sample can suppress the signal of the target analyte.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to optimize the signal.
-
Try a Different Ionization Method: If available, consider using Matrix-Assisted Laser Desorption/Ionization (MALDI), which is often more suitable for neutral oligosaccharides.
-
Adduct Formation: In ESI, the addition of a small amount of a salt (e.g., sodium acetate) to the sample can promote the formation of sodiated adducts [M+Na]⁺, which are often more stable and easier to detect than the protonated molecule [M+H]⁺.
-
Sample Cleanup: Ensure the sample is free from salts and other contaminants that can cause ion suppression.
Quantitative Data Summary
The following table summarizes typical quality control parameters for this compound.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥ 95% | HPLC |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Molecular Formula | C₄₀H₆₇N₅O₂₆ | Mass Spectrometry |
| Molecular Weight | 1033.98 g/mol | Mass Spectrometry |
| Solubility | Soluble in water | Visual Inspection |
Experimental Protocols
General Protocol for HPLC Purity Analysis
This protocol provides a general method for determining the purity of this compound. Optimization may be required depending on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (optional, for mobile phase modification)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of HPLC-grade water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Column: A column suitable for oligosaccharide analysis, such as an amide-based column (e.g., TSKgel Amide-80) or a C18 column with an appropriate mobile phase.
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Gradient: A typical gradient might be from 80% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). If the molecule has a suitable chromophore, a UV detector can be used.
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Quality Control Workflow for this compound.
References
- 1. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 2. åå [yeasen.com]
- 3. N,N',N'',N''',N''''-Pentaacetylchitopentaose 36467-68-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. iris.unina.it [iris.unina.it]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of Buffer Components on Penta-N-acetylchitopentaose Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer components on Penta-N-acetylchitopentaose assays.
Frequently Asked Questions (FAQs)
Q1: Which buffer should I choose for my this compound assay?
A1: The optimal buffer depends primarily on the enzyme being used (e.g., chitinase (B1577495), lysozyme). It is crucial to select a buffer with a pKa value close to the optimal pH for your enzyme's activity. Commonly used buffers include sodium acetate (B1210297), sodium phosphate (B84403), Tris-HCl, and glycine-NaOH, each suitable for different pH ranges.[1] For instance, Tris-HCl is often used for neutral to slightly alkaline pH (7-9), while acetate and citrate (B86180) buffers are suitable for acidic conditions.
Q2: How does buffer pH affect the assay?
A2: Enzyme activity is highly sensitive to pH. Deviations from the optimal pH can lead to a significant decrease in enzyme activity and potentially denaturation. For example, some chitinases exhibit maximum activity at acidic pH, while others are more active in neutral or alkaline environments. It is recommended to perform a pH optimization experiment for your specific enzyme and substrate.
Q3: Can the ionic strength of the buffer impact my results?
A3: Yes, the ionic strength of the buffer can influence enzyme activity and stability. While some assays are not significantly affected by ionic strength, high salt concentrations can inhibit certain enzymes.[2] Conversely, some enzymes may require specific ions for optimal activity. It is advisable to start with a moderate ionic strength (e.g., 50-150 mM) and optimize if necessary.
Q4: How stable is this compound in different buffer solutions?
A4: While extensive data on the stability of this compound is limited, chitooligosaccharides are generally stable in neutral and slightly acidic aqueous solutions at room temperature for short-term storage. However, prolonged incubation at extreme pH values (highly acidic or alkaline) and elevated temperatures can lead to non-enzymatic hydrolysis of the glycosidic bonds.[3][4] It is best practice to prepare fresh substrate solutions or store them frozen in small aliquots to minimize degradation.
Q5: Can buffer components interfere with the detection method?
A5: Certain buffer components can interfere with common detection methods. For example, Tris buffers can interfere with the Bradford protein assay, and phosphate buffers may inhibit certain kinases. If you are using a spectrophotometric assay, ensure that your buffer components do not absorb light at the detection wavelength.[5] Always run a buffer blank to check for background absorbance.
Troubleshooting Guide
Problem 1: Low or no enzyme activity detected.
| Possible Cause | Solution |
| Incorrect Buffer pH: The buffer pH is outside the optimal range for the enzyme. | Verify the pH of your buffer using a calibrated pH meter. Perform a pH profile experiment to determine the optimal pH for your enzyme under your assay conditions. |
| Inappropriate Buffer System: The chemical nature of the buffer is inhibitory to the enzyme. | Consult the literature for recommended buffers for your specific enzyme or a similar one. Test alternative buffer systems with pKa values around the desired pH. |
| Sub-optimal Ionic Strength: The salt concentration is either too high or too low. | Test a range of salt concentrations (e.g., 25 mM to 500 mM) to find the optimal ionic strength for your enzyme. |
| Presence of Inhibitory Ions: The buffer contains ions that inhibit enzyme activity. | Check for known inhibitors of your enzyme. For example, heavy metal ions like Hg²⁺ and Pb²⁺ can inhibit some chitinases.[6] Consider using a chelating agent like EDTA if metal ion contamination is suspected, but be aware that EDTA itself can inhibit metalloenzymes. |
| Substrate Degradation: The this compound stock solution has degraded. | Prepare fresh substrate solution before each experiment. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. |
Problem 2: High background signal in "no enzyme" control wells.
| Possible Cause | Solution |
| Buffer Interference with Detection: Buffer components are reacting with the detection reagents or absorbing at the detection wavelength. | Run a "buffer-only" blank to assess background. If the background is high, choose a different buffer system that is compatible with your detection method. |
| Non-enzymatic Substrate Hydrolysis: The assay conditions (e.g., high temperature, extreme pH) are causing the substrate to break down. | Lower the incubation temperature or adjust the pH to a more neutral range if possible without compromising enzyme activity. Reduce the incubation time. |
| Contaminated Reagents: One or more of the assay components are contaminated. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Solution |
| Buffer Preparation Inconsistency: Variations in buffer pH or concentration between experiments. | Prepare a large batch of buffer for a series of experiments to ensure consistency. Always re-verify the pH before use. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath with stable temperature control. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[7] |
| "Edge Effects" in Microplates: Evaporation from the outer wells of a microplate leading to changes in component concentrations. | Avoid using the outermost wells of the plate. Fill the outer wells with water or buffer to create a humidified environment. Ensure proper sealing of the plate during incubation.[8] |
Quantitative Data Summary
Table 1: Common Buffer Systems for Chitinase and Lysozyme (B549824) Assays
| Buffer System | Useful pH Range | Common Concentration (mM) | Notes |
| Sodium Acetate | 3.6 - 5.6 | 50 - 200 | Often used for acidic chitinases. |
| Sodium Citrate | 3.0 - 6.2 | 20 - 100 | Suitable for enzymes with acidic pH optima. |
| Sodium Phosphate | 5.8 - 8.0 | 50 - 200 | Widely used, but can inhibit some enzymes. |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 | Common for neutral to alkaline conditions. |
| Glycine-NaOH | 8.6 - 10.6 | 50 - 100 | Used for enzymes with high pH optima. |
Table 2: Effect of Various Ions on Chitinase Activity
| Ion | Concentration (mM) | Effect on Activity | Reference |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | 1 - 10 | Generally activating or no effect | [6] |
| Hg²⁺, Pb²⁺, Cu²⁺, Zn²⁺ | 1 - 10 | Generally inhibitory | [6] |
Note: The specific effect of ions can be highly dependent on the enzyme source and assay conditions.
Key Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Acetate Buffer (pH 5.0)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Acetic Acid (5.7 mL glacial acetic acid in 1 L of deionized water).
-
Solution B: 0.1 M Sodium Acetate (8.2 g sodium acetate anhydrous in 1 L of deionized water).
-
-
Mix Solutions: Start with 100 mL of Solution A.
-
Adjust pH: While stirring, slowly add Solution B until the pH of the mixture reaches 5.0, as measured by a calibrated pH meter.
-
Final Volume: Adjust the final volume to 200 mL with deionized water if necessary.
-
Sterilization: Filter-sterilize the buffer through a 0.22 µm filter if required for your application. Store at 4°C.
Protocol 2: General Spectrophotometric Assay for Chitinase Activity using a Chromogenic Substrate (e.g., p-Nitrophenyl-Penta-N-acetyl-β-chitopentaoside)
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Substrate Stock Solution: Dissolve p-Nitrophenyl-Penta-N-acetyl-β-chitopentaoside in the assay buffer to a final concentration of 1 mg/mL. Prepare this solution fresh.
-
Enzyme Solution: Dilute the chitinase enzyme to the desired concentration in cold assay buffer immediately before use.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the enzyme solution to the sample wells. For the blank (no enzyme control), add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding 30 µL of the pre-warmed substrate stock solution to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The amount of p-nitrophenol released can be quantified using a standard curve.
-
Visual Guides
Figure 1. A logical workflow for troubleshooting common issues in this compound assays.
Figure 2. The influence of key buffer components on various parameters of an enzymatic assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
minimizing enzyme inactivation during Penta-N-acetylchitopentaose hydrolysis
Welcome to the technical support center for Penta-N-acetylchitopentaose hydrolysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their enzymatic hydrolysis experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The reaction buffer pH is outside the optimal range for the chitinase (B1577495). | Verify the optimal pH for your specific chitinase. Most fungal chitinases, like Chit42, exhibit maximum activity at a pH between 5.5 and 6.5.[1] Adjust the buffer pH accordingly. |
| Suboptimal Temperature: The incubation temperature is too high or too low. | Consult the enzyme's technical data sheet for the optimal temperature. For example, ChiTg chitinase shows maximum activity at 40°C.[2] Ensure your incubator is calibrated correctly. | |
| Enzyme Denaturation: The enzyme has lost its activity due to improper storage or handling. | Store the enzyme at the recommended temperature, typically -20°C, to maintain stability.[3] Avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: The reaction mixture may contain inhibitors. | Ensure all reagents are of high purity. Some chitooligosaccharides can act as inhibitors.[4][5] Consider purifying the substrate if necessary. | |
| Decreasing Reaction Rate Over Time | Product Inhibition: The accumulation of hydrolysis products (chitooligosaccharides) is inhibiting the enzyme. | Consider strategies to remove the products as they are formed, such as using a continuous flow reactor or performing the reaction in stages with product removal. Chitooligosaccharides are known inhibitors of chitinases.[4][6] |
| Substrate Depletion: The concentration of this compound has significantly decreased. | This is expected in a batch reaction. If a constant reaction rate is required, consider a fed-batch or continuous reaction setup. | |
| Thermal Inactivation: The enzyme is gradually losing activity at the experimental temperature over a prolonged period. | While the initial temperature may be optimal, long incubation times can lead to denaturation. For instance, Chit42 loses all activity after 10 minutes at 60°C.[1] Consider running the reaction at a slightly lower temperature for extended periods or adding fresh enzyme. | |
| Inconsistent Results | Inaccurate Reagent Concentration: Errors in preparing the substrate or enzyme solutions. | Double-check all calculations and ensure balances and pipettes are properly calibrated. |
| Variability in Substrate Quality: The purity of this compound may vary between batches. | Use a high-purity substrate from a reliable supplier.[7] | |
| pH Fluctuation: The buffering capacity of the reaction medium is insufficient. | Ensure the buffer concentration is adequate for the reaction scale and duration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: The optimal pH can vary depending on the specific chitinase being used. However, many common chitinases from fungal sources, such as Trichoderma harzianum (Chit42), exhibit maximum activity in a slightly acidic pH range, typically between 5.5 and 6.5.[1] It is crucial to consult the manufacturer's specifications for your particular enzyme.
Q2: How does temperature affect enzyme stability during the hydrolysis?
A2: Temperature has a significant impact on both enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to irreversible denaturation of the enzyme over time. For example, the chitinase Chit42 maintains 100% activity at 25°C but is completely inactivated after 10 minutes at 60°C.[1] The cold-adapted chitinase ChiTg is most active at 40°C but retains over 50% of its activity at temperatures below 40°C, making it suitable for longer incubations at lower temperatures.[2]
Q3: My reaction starts well but then slows down significantly. What could be the cause?
A3: This is a common observation and can be due to a combination of factors, including product inhibition and thermal inactivation. The breakdown products of this compound, which are smaller chitooligosaccharides, can bind to the enzyme's active site and act as competitive inhibitors.[4][5] Additionally, even at optimal temperatures, enzymes can gradually lose activity over extended periods.
Q4: Can I reuse my enzyme for multiple reactions?
A4: Reusability depends on the enzyme's stability and the reaction conditions. Immobilizing the enzyme on a solid support, such as magnetic nanoparticles or chitosan (B1678972) beads, can significantly improve its operational stability and allow for easier recovery and reuse.[8][9]
Q5: What are the expected hydrolysis products of this compound?
A5: The hydrolysis of this compound by an endo-chitinase will yield a mixture of smaller N-acetylchitooligosaccharides, with the primary products often being N,N'-diacetylchitobiose and N,N',N''-triacetylchitotriose.[10] The exact product profile will depend on the specific chitinase used and the reaction conditions.
Quantitative Data Summary
Table 1: Influence of Temperature on Chitinase Activity and Stability
| Enzyme | Optimal Temperature (°C) | Thermal Stability | Reference |
| Chit42 (Trichoderma harzianum) | 30 - 40 | Retains 50% activity after 30 min at 50°C.[1] | [1] |
| ChiTg (Trichoderma gamsii R1) | 40 | Retains >53.5% activity after 3 hours at 40°C.[2] | [2] |
| Trichoderma roseum Chitinase | 40 | Retains full activity after 5 hours at 40-45°C.[11] | [11] |
Table 2: Influence of pH on Chitinase Activity
| Enzyme | Optimal pH | pH Stability Range | Reference |
| Chit42 (Trichoderma harzianum) | 5.5 - 6.5 | Not specified | [1] |
| ChiTg (Trichoderma gamsii R1) | 5.0 | Active and stable from pH 4.0 to 7.0.[2] | [2] |
| Trichoderma roseum Chitinase | 6.0 | Fairly stable in a pH range of 4.0 to 7.0.[11] | [11] |
Experimental Protocols
Protocol 1: Determination of Chitinase Activity
This protocol outlines a general method for measuring chitinase activity using a reducing sugar assay.
-
Prepare Substrate Solution: Dissolve this compound in an appropriate buffer (e.g., 70 mM potassium phosphate, pH 6.0) to a final concentration of 1% (w/v).
-
Enzyme Reaction:
-
Add 100 µL of the enzyme solution (appropriately diluted in the same buffer) to 400 µL of the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 35°C) for 30 minutes with agitation.
-
-
Stop Reaction: Terminate the reaction by boiling the mixture for 5-10 minutes.
-
Quantify Reducing Sugars: Use a standard method like the dinitrosalicylic acid (DNS) assay to measure the amount of reducing sugars released.
-
Calculate Activity: One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
Protocol 2: Assessing Thermal Stability of Chitinase
-
Enzyme Incubation: Incubate aliquots of the enzyme solution (without substrate) at various temperatures (e.g., 40°C, 50°C, 60°C) for different time intervals (e.g., 10, 30, 60, 90 minutes).
-
Cooling: After the incubation period, immediately place the enzyme samples on ice to stop any further denaturation.
-
Measure Residual Activity: Determine the remaining chitinase activity of each sample using the activity assay described in Protocol 1.
-
Data Analysis: Express the residual activity as a percentage of the activity of a non-incubated control sample.
Visualizations
Caption: Workflow for determining chitinase activity.
Caption: Troubleshooting logic for low hydrolysis rates.
References
- 1. Use of chitin and chitosan to produce new chitooligosaccharides by chitinase Chit42: enzymatic activity and structural basis of protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fully Deacetylated Chitooligosaccharides Act as Efficient Glycoside Hydrolase Family 18 Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 8. Production and characterization of chitooligosaccharides by the fungal chitinase Chit42 immobilized on magnetic nanoparticles and chitosan beads: selectivity, specificity and improved operational utility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Frontiers | Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Penta-N-acetylchitopentaose and p-nitrophenyl Chitooligosaccharides for Researchers
For researchers and professionals in drug development and life sciences, selecting the appropriate chemical tool is paramount for robust and reproducible experimental outcomes. This guide provides a detailed comparison of two key chitooligosaccharide-based compounds: Penta-N-acetylchitopentaose and p-nitrophenyl (PNP) chitooligosaccharides. We will delve into their distinct applications, supported by experimental data and detailed protocols, to aid in your selection process.
Core Distinctions: A Tale of Two Molecules
This compound is a naturally occurring oligosaccharide, a pentamer of N-acetylglucosamine. Its primary role in research is as a biologically active molecule, particularly in the fields of immunology and plant science. It is recognized as a Pathogen-Associated Molecular Pattern (PAMP), capable of eliciting specific signaling pathways in both plant and mammalian cells.
In contrast, p-nitrophenyl chitooligosaccharides are synthetic derivatives. Their key feature is the p-nitrophenyl group, a chromophore that is released upon enzymatic hydrolysis. This property makes them excellent substrates for the colorimetric assay of various glycoside hydrolases, such as lysozyme (B549824) and chitinases. The rate of p-nitrophenol release, which can be measured spectrophotometrically, is directly proportional to enzyme activity.
Performance Data: A Quantitative Comparison
The primary application of p-nitrophenyl chitooligosaccharides is in enzyme kinetics. The following table summarizes the relative rates of hydrolysis of different p-nitrophenyl chitooligosaccharides by lysozyme.
| Substrate | Relative Initial Rate of PNP-GlcNAc Formation |
| p-nitrophenyl tri-N-acetyl-β-chitotrioside (PNP-(GlcNAc)₃) | 1 |
| p-nitrophenyl tetra-N-acetyl-β-chitotetraoside (PNP-(GlcNAc)₄) | 14 |
| p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅) | 350 |
Data sourced from a study on a novel synthetic substrate for the colorimetric assay of lysozyme.[1][2]
This compound is recognized for its biological activity. For instance, it can inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophages. While direct comparative quantitative data with PNP-chitooligosaccharides in this context is not available, the focus of research on this compound is on its cellular effects rather than as an enzyme substrate for kinetic assays.
Experimental Protocols
Colorimetric Assay of Lysozyme using p-nitrophenyl penta-N-acetyl-β-chitopentaoside
This protocol is adapted from a method for a new colorimetric assay of lysozyme.[1][2]
a. Reagents:
-
p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅) solution (Substrate)
-
Lysozyme solution of unknown concentration (Sample)
-
β-N-acetylhexosaminidase (NAHase) solution
-
Citrate (B86180) buffer (0.1 M, pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction.
b. Procedure:
-
Prepare a reaction mixture containing the citrate buffer, PNP-(GlcNAc)₅ substrate solution, and NAHase solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the lysozyme sample to the pre-incubated mixture.
-
Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stop the reaction by adding the Na₂CO₃ solution.
-
Measure the absorbance of the liberated p-nitrophenol at 420 nm using a spectrophotometer.
-
A standard curve using known concentrations of p-nitrophenol should be prepared to determine the amount of product released.
-
The lysozyme activity is proportional to the amount of p-nitrophenol released per unit time.
Macrophage Activation Assay with this compound
This protocol is a generalized procedure for assessing the anti-inflammatory effects of this compound on macrophages.
a. Reagents:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) solution
-
This compound solution of varying concentrations
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
b. Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
A decrease in nitric oxide and cytokine levels in the presence of this compound indicates its anti-inflammatory activity.
Visualizing the Mechanism of Action
Signaling Pathway of this compound in Plant Defense
This compound, as a chitin (B13524) elicitor, is recognized by receptor-like kinases on the plant cell surface, triggering a downstream signaling cascade that leads to the activation of defense responses.
Caption: Chitin elicitor signaling pathway in plants.
Experimental Workflow for Lysozyme Assay
The following diagram illustrates the workflow for the colorimetric lysozyme assay using a p-nitrophenyl chitooligosaccharide substrate.
References
- 1. p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the structure and substrate scope of chitooligosaccharide oxidase reveals high affinity for C2-modified glucosamines [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Penta-N-acetylchitopentaose, a key oligosaccharide in various biomedical research and drug development applications. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound and Purity Concerns
This compound is a well-defined chitooligosaccharide composed of five N-acetylglucosamine units linked by β-1,4 glycosidic bonds. Its biological activities are highly dependent on its structure and purity. Impurities, such as oligosaccharides with a different degree of polymerization (DP), the monosaccharide N-acetylglucosamine, or byproducts from the manufacturing process, can significantly impact experimental outcomes.[1][2][3] Therefore, robust analytical methods for purity validation are crucial.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a cornerstone for oligosaccharide analysis, other techniques can provide complementary information. The choice of method depends on the specific requirements for resolution, sensitivity, and structural elucidation.
| Technique | Principle | Advantages | Disadvantages | Primary Use Case |
| HPLC with UV Detection | Separation based on polarity and interaction with stationary phase. Detection of the N-acetyl group's absorbance. | Robust, reproducible, quantitative, and widely available. | Moderate sensitivity, limited structural information. | Routine purity checks and quantification. |
| HPLC with Refractive Index (RI) Detection | Universal detection based on changes in the refractive index of the eluent. | Detects all compounds, including those without a UV chromophore. | Lower sensitivity than UV, not suitable for gradient elution. | Analysis of a broad range of oligosaccharides. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase. | Excellent for separating highly polar oligosaccharides.[4][5] | Can have longer equilibration times. | High-resolution separation of chitooligosaccharides. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, minimal sample consumption.[6] | Lower loading capacity, can be less robust than HPLC. | High-resolution separation of charged or derivatized oligosaccharides. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing molecular weight and structural information. | High sensitivity and specificity, provides structural elucidation.[6][7][8] | Can be complex to operate, may require derivatization. | Impurity identification and structural confirmation. |
Comparative HPLC Purity Analysis of this compound
To illustrate the practical application of HPLC for purity validation, we present a comparative study of two common HPLC methods: a reverse-phase method on an amino column and a HILIC method.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC-based purity validation of this compound.
Caption: Experimental workflow for HPLC purity validation.
Experimental Protocols
Method A: Reverse-Phase HPLC on an Amino Column
-
Column: LiChrospher 100 NH2 (5 µm, 4.6 x 250 mm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[9]
-
Detection: UV at 205 nm.[9]
-
Standard Preparation: Prepare a 1 mg/mL solution of this compound standard in the mobile phase.
-
Sample Preparation: Prepare a 1 mg/mL solution of the test sample in the mobile phase.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Polymer-based amino HILIC column (e.g., Asahipak NH2P-50 4E) or equivalent.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
-
Standard and Sample Preparation: Prepare 1 mg/mL solutions of the standard and test sample in Acetonitrile:Water (80:20, v/v).
Expected Results and Comparison
The following table summarizes the expected performance characteristics of the two HPLC methods for the analysis of a commercially available this compound standard (≥95% purity).
| Parameter | Method A: Amino Column (Isocratic) | Method B: HILIC (Gradient) | Interpretation |
| Retention Time of Main Peak (min) | ~15 | ~25 | The HILIC method is expected to show stronger retention for the polar oligosaccharide. |
| Resolution of Impurities | Moderate | High | The gradient elution in the HILIC method is expected to provide better separation of closely related oligosaccharides (e.g., DP4 and DP6). |
| Peak Tailing | Minimal | Minimal | Both methods should provide symmetrical peaks for accurate integration. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | The gradient elution in HILIC can lead to sharper peaks and improved sensitivity. |
| Run Time (min) | ~25 | ~55 | The isocratic method offers a faster analysis time. |
Conclusion
Both the reverse-phase HPLC method on an amino column and the HILIC method are suitable for the purity validation of this compound. The choice between the two will depend on the specific analytical needs. For routine quality control where speed is a priority, the isocratic amino column method is a robust choice. For in-depth impurity profiling and higher resolution, the HILIC method is superior. For unambiguous identification of impurities, coupling these HPLC methods with mass spectrometry is recommended.
References
- 1. Characterization of Different Salt Forms of Chitooligosaccharides and Their Effects on Nitric Oxide Secretion by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. Applications and Innovations in Oligosaccharide Analysis Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pietdaas.nl [pietdaas.nl]
- 8. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. "HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydro" by K.L.B. Chang, J. Lee et al. [jfda-online.com]
A Researcher's Guide to Chitinase Substrates: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate measurement of chitinase (B1577495) activity. This guide provides a comparative analysis of commonly used chitinase substrates, supported by experimental data and detailed protocols to aid in your experimental design.
Chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), are implicated in a variety of biological processes, including fungal cell wall degradation and immune responses. The choice of substrate for assaying chitinase activity can significantly impact the sensitivity, specificity, and reproducibility of the results. This guide explores the characteristics and performance of natural polymeric substrates, as well as synthetic chromogenic and fluorogenic substrates.
Performance Comparison of Chitinase Substrates
The efficiency of a chitinase substrate is often evaluated by its kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate; a lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km.
Below is a summary of kinetic parameters for various chitinase substrates from different enzymatic sources, as reported in the literature. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as pH, temperature, and enzyme source can vary between studies.
| Substrate Type | Substrate | Enzyme Source | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) |
| Polymeric | Colloidal Chitin | Penicillium oxalicum k10 | 12.56 mg/mL[1] | 1.05 µM min-1 mg-1[1] | 0.22 s-1[1] | - |
| Colloidal Chitin | Stenotrophomonas maltophilia | 1.6419 mg/mL[2] | 16.129 U/mg[2] | - | - | |
| Colloidal Chitin | Bacillus licheniformis | 2.307 mM[3] | 0.024 mM min-1[3] | - | - | |
| Colloidal Chitin | Chitinase ChiC8-1 | 10.17 mg/mL[4] | 13.32 U/mg[4] | - | - | |
| Colloidal Chitin | Marine Chitinase AfChi | 1.87 µg/mL[5] | 17.45 U/mL[5] | - | - | |
| Chromogenic | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | Ipomoea carnea Chitinase ICChI | 0.5 mM[3] | 2.5 x 10-8 Moles min-1 µg-1[3] | 29.0 s-1[3] | 58.0 mM-1 s-1[3] |
| Fluorogenic | 4-MUF-(GlcNAc)2 | Serratia marcescens ChiA | 135 µM ([S]0.5)[6] | - | 104 s-1[6] | - |
| 4-MUF-(GlcNAc)2 | MetaChi18A | - | - | 38.9 s-1[7] | - |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results. Below are generalized protocols for chitinase assays using polymeric, chromogenic, and fluorogenic substrates.
Assay with Polymeric Substrate (Colloidal Chitin)
This method relies on the quantification of reducing sugars released from the hydrolysis of colloidal chitin, often using the 3,5-dinitrosalicylic acid (DNS) method.
Materials:
-
Colloidal Chitin (1% w/v)
-
Chitinase enzyme solution
-
Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.0)
-
DNS reagent
-
N-acetyl-D-glucosamine (for standard curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the enzyme solution with a solution of colloidal chitin in an appropriate buffer.[7]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30-60 minutes).[7]
-
Reaction Termination: Stop the reaction by adding DNS reagent and boiling for 5-15 minutes. This step also facilitates the color development.[7]
-
Centrifugation: Centrifuge the tubes to pellet any remaining insoluble substrate.[7]
-
Measurement: Measure the absorbance of the supernatant at 550 nm.[7]
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with N-acetyl-D-glucosamine.
Assay with Chromogenic Substrate
This assay measures the release of a colored product, such as p-nitrophenol, upon enzymatic cleavage of a synthetic substrate.
Materials:
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide solution
-
Chitinase enzyme solution
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Stop solution (e.g., sodium carbonate)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the enzyme solution to the chromogenic substrate solution in the appropriate buffer.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Reaction Termination: Add a stop solution to terminate the reaction and enhance the color of the product.
-
Measurement: Measure the absorbance at a wavelength appropriate for the chromogen (e.g., 405 nm for p-nitrophenol).
-
Quantification: Calculate the enzyme activity based on the absorbance and a standard curve of the chromogenic product.
Assay with Fluorogenic Substrate
This highly sensitive assay detects the release of a fluorescent molecule, such as 4-methylumbelliferone (B1674119) (4-MU), from a synthetic substrate.
Materials:
-
4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside solution
-
Chitinase enzyme solution
-
Assay buffer (e.g., sodium acetate, pH 5.0)
-
Stop solution (e.g., sodium carbonate)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Reaction Setup: In a black 96-well plate, combine the enzyme solution with the fluorogenic substrate in the assay buffer.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Reaction Termination: Add a stop solution to halt the enzymatic reaction and adjust the pH to enhance the fluorescence of the liberated 4-MU.
-
Measurement: Measure the fluorescence with an excitation wavelength of around 360 nm and an emission wavelength of approximately 450 nm.
-
Quantification: Determine the amount of released fluorophore using a standard curve prepared with 4-MU.
Visualizing the Workflow: A Generalized Chitinase Assay
The following diagram illustrates a typical workflow for a chitinase activity assay, from the initial preparation to the final data analysis. This generalized scheme is applicable to all three types of substrates discussed, with variations in the specific detection method.
Caption: Generalized workflow for a chitinase activity assay.
Conclusion
The selection of a chitinase substrate is a critical decision in experimental design.
-
Polymeric substrates like colloidal chitin are more representative of the natural substrate but can be heterogeneous and lead to less reproducible results. Assays using these substrates are often less sensitive.
-
Chromogenic substrates offer a balance of convenience and sensitivity, suitable for many routine applications.
-
Fluorogenic substrates provide the highest sensitivity, making them ideal for high-throughput screening and the detection of low levels of enzyme activity.
Researchers should consider the specific requirements of their study, including the desired level of sensitivity, the nature of the enzyme source, and the available equipment, when choosing the most appropriate chitinase substrate. The protocols and comparative data presented in this guide aim to facilitate this decision-making process and promote the generation of robust and reliable data in the field of chitinase research.
References
- 1. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Enzyme Cross-Reactivity: A Comparative Analysis of Penta-N-acetylchitopentaose and Other Oligosaccharides
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides a comparative analysis of the cross-reactivity of various enzymes with Penta-N-acetylchitopentaose and other oligosaccharides, supported by experimental data and detailed methodologies.
The specificity of an enzyme towards its substrate is a cornerstone of its biological function. However, enzymes often exhibit a degree of promiscuity, or cross-reactivity, with structurally similar molecules. This phenomenon is particularly relevant in the context of carbohydrate-active enzymes, such as chitinases and endo-β-N-acetylglucosaminidases, which encounter a diverse array of oligosaccharides in biological systems. This guide delves into the substrate specificity of these enzymes, with a particular focus on their interaction with this compound ((GlcNAc)₅) and other chitooligosaccharides.
Comparative Analysis of Enzyme Kinetics
The cross-reactivity of an enzyme can be quantitatively assessed by comparing its kinetic parameters—the Michaelis constant (Kₘ) and the catalytic rate constant (kcat)—across a range of substrates. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while the kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
Chitinase (B1577495) from Trichoderma harzianum (Chit42)
The binding affinity of a catalytically inactive mutant of Chit42 from Trichoderma harzianum for various chitooligosaccharides was determined using surface plasmon resonance. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, was measured for several oligosaccharides.
| Substrate | Dissociation Constant (Kd) (µM) |
| N,N',N''-triacetylchitotriose ((GlcNAc)₃) | No measurable binding |
| N,N',N'',N'''-tetraacetylchitotetraose ((GlcNAc)₄) | 12 |
| This compound ((GlcNAc)₅) | Not explicitly measured, but affinity increases with chain length |
| Hexa-N-acetylchitohexaose ((GlcNAc)₆) | 0.2 |
| Data sourced from a study on the substrate binding of Trichoderma harzianum chitinase Chit42. |
These results indicate that the binding affinity of Chit42 increases with the length of the chitooligosaccharide chain, with a significantly stronger interaction observed for the hexamer compared to the tetramer. While a specific Kd for the pentamer was not provided, the trend suggests it would fall between that of the tetramer and hexamer.
Barley Chitinase
A study on barley chitinase provides kinetic parameters for both a synthetic substrate and a natural chitooligosaccharide.
| Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (µM⁻¹min⁻¹) |
| 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside | 33 | 0.33 | 0.01 |
| N,N',N'',N'''-tetraacetylchitotetraose ((GlcNAc)₄) | 3 | 35 | 11.67 |
| Data from a kinetic analysis of barley chitinase.[1] |
The barley chitinase demonstrates a significantly higher affinity and catalytic efficiency for the natural tetrasaccharide compared to the synthetic trisaccharide derivative. This highlights the importance of the substrate's structure in enzyme recognition and catalysis. The study also determined the dissociation constants (Kd) for several chitooligosaccharides, showing an increase in binding affinity with chain length.
| Substrate | Dissociation Constant (Kd) (µM) |
| N,N'-diacetylchitobiose ((GlcNAc)₂) | 43 |
| N,N',N''-triacetylchitotriose ((GlcNAc)₃) | 19 |
| N,N',N'',N'''-tetraacetylchitotetraose ((GlcNAc)₄) | 6 |
| Data from a kinetic analysis of barley chitinase.[1] |
Chitinase from Chitinolyticbacter meiyuanensis (CmChi1)
The catalytic efficiency of CmChi1 was determined for both a polymeric substrate and a chromogenic disaccharide.
| Substrate | kcat/Kₘ |
| Colloidal Chitin | 7.8 ± 0.11 mL/s/mg |
| p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂) | 239.1 ± 2.6 mL/s/µmol |
| Data from the molecular characterization of CmChi1.[2] |
This data indicates that CmChi1 is significantly more efficient at hydrolyzing the smaller, soluble substrate compared to the complex polymeric chitin.
β-N-acetylglucosaminidase from Chitinolyticbacter meiyuanensis (CmNAGase)
The specific activity of CmNAGase was measured across a range of N-acetyl chitooligosaccharides.
| Substrate | Specific Activity (U/mg of protein) |
| N,N'-diacetylchitobiose ((GlcNAc)₂) | 5305.4 ± 125.6 |
| N,N',N''-triacetylchitotriose ((GlcNAc)₃) | 3132.8 ± 280.5 |
| N,N',N'',N'''-tetraacetylchitotetraose ((GlcNAc)₄) | 1409.4 ± 67.3 |
| This compound ((GlcNAc)₅) | 1116.2 ± 45.1 |
| Hexa-N-acetylchitohexaose ((GlcNAc)₆) | 473.7 ± 36.8 |
| Data from a study on a novel bacterial β-N-acetyl glucosaminidase.[3] |
Interestingly, the specific activity of CmNAGase decreases as the degree of polymerization of the chitooligosaccharide increases, with the highest activity observed for the dimer, (GlcNAc)₂.[3] This contrasts with the binding affinity trends observed for the endochitinases.
Experimental Protocols
Kinetic Analysis of Barley Chitinase
Objective: To determine the kinetic parameters (Kₘ and kcat) and dissociation constants (Kd) of barley chitinase with various oligosaccharide substrates.
Methodology:
-
Enzyme and Substrates: Purified barley chitinase was used. Substrates included 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside and N-acetylglucosamine oligomers ((GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄).
-
Kinetic Measurements:
-
Initial rates of hydrolysis were measured by monitoring the increase in fluorescence of the liberated 4-methylumbelliferone (B1674119) for the synthetic substrate.
-
For (GlcNAc)₄, the reaction products were analyzed to determine the rate of hydrolysis.
-
Kₘ and kcat values were determined by fitting the initial rate data to the Michaelis-Menten equation.
-
-
Binding Constant Determination:
-
Dissociation constants (Kd) were measured by monitoring the change in the intrinsic fluorescence of the enzyme upon binding to the oligosaccharide ligands.
-
The fluorescence data was analyzed to determine the Kd values.[1]
-
Determination of Specific Activity of CmNAGase
Objective: To measure the specific activity of CmNAGase from Chitinolyticbacter meiyuanensis towards a series of N-acetyl chitooligosaccharides.
Methodology:
-
Enzyme and Substrates: Purified recombinant CmNAGase was used. Substrates were N-acetyl chitooligosaccharides with a degree of polymerization from 2 to 6 ((GlcNAc)₂₋₆).
-
Enzyme Assay:
-
The reaction mixture, containing the enzyme and a specific oligosaccharide substrate, was incubated at the optimal pH and temperature (pH 5.4 and 40 °C).
-
The amount of reducing sugars released was quantified using High-Performance Liquid Chromatography (HPLC).
-
One unit of enzyme activity was defined as the amount of enzyme required to release 1 µmol of reducing sugar per minute under the assay conditions.
-
Specific activity was expressed as U/mg of protein.[3]
-
Experimental Workflow
The general workflow for analyzing enzyme kinetics with oligosaccharide substrates involves several key steps, from substrate preparation to data analysis.
Caption: Generalized workflow for determining enzyme kinetic parameters with oligosaccharide substrates.
Conclusion
The cross-reactivity of enzymes with various oligosaccharides is a complex phenomenon influenced by factors such as the degree of polymerization and the specific linkages within the substrate. The presented data illustrates that while some enzymes, like the Trichoderma harzianum and barley chitinases, show increased affinity for longer chitooligosaccharides, others, such as the β-N-acetylglucosaminidase from Chitinolyticbacter meiyuanensis, exhibit a preference for shorter oligomers. A thorough understanding of these specificities, derived from robust kinetic analyses, is crucial for applications ranging from industrial biocatalysis to the development of targeted therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies in this important field.
References
Unveiling the Identity of Penta-N-acetylchitopentaose Enzymatic Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Penta-N-acetylchitopentaose, a fully acetylated chitooligosaccharide (faCOS), is a key substrate for studying the activity of chitin-degrading enzymes and holds potential in various biomedical applications. The enzymatic hydrolysis of this oligosaccharide yields a mixture of smaller N-acetyl-chitooligosaccharides, the composition of which is highly dependent on the type and source of the enzyme employed. This guide provides a comparative analysis of the enzymatic products of this compound, offering valuable insights for researchers in drug development and related fields.
Comparative Analysis of Enzymatic Hydrolysis Products
The enzymatic degradation of this compound ((GlcNAc)₅) primarily yields smaller oligosaccharides, including N-acetyl-chitotetraose ((GlcNAc)₄), N-acetyl-chitotriose ((GlcNAc)₃), N-acetyl-chitobiose ((GlcNAc)₂), and N-acetyl-glucosamine (GlcNAc). The relative abundance of these products is a direct reflection of the enzyme's mode of action, specifically whether it is an endo-chitinase, cleaving internal glycosidic bonds, or an exo-chitinase, which acts on the ends of the oligosaccharide chain.
Below is a summary of the typical product distribution resulting from the hydrolysis of this compound by various chitinases. It is important to note that the exact percentages can vary based on specific experimental conditions such as enzyme concentration, substrate concentration, temperature, pH, and reaction time.
| Enzyme Source | Enzyme Type | Major Products | Minor Products | Reference |
| Serratia marcescens | Endo-chitinase (ChiA and ChiC) | (GlcNAc)₂, (GlcNAc)₃ | GlcNAc, (GlcNAc)₄ | [1] |
| Bacillus circulans | Endo-chitinase (ChiA1) | (GlcNAc)₂, (GlcNAc)₃ | (GlcNAc)₄ | [2] |
| Hen Egg White | Lysozyme (B549824) | (GlcNAc)₂, (GlcNAc)₃ | GlcNAc | [3][4][5][6] |
| Barley | Endo-chitinase (GH-19) | (GlcNAc)₃-pNP, (GlcNAc)₂-pNP | - | [7] |
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol outlines a general procedure for the enzymatic hydrolysis of this compound. Specific parameters may need to be optimized depending on the enzyme used.
Materials:
-
This compound
-
Chitinase (B1577495) (e.g., from Serratia marcescens, Bacillus circulans, or lysozyme)
-
Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the reaction buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of the chitinase in the reaction buffer. The optimal concentration will need to be determined empirically but a starting point of 0.1 mg/mL is recommended.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the this compound solution with 10 µL of the chitinase solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 37°C for lysozyme, 50°C for Bacillus circulans chitinase) for a defined period (e.g., 1, 4, 8, and 24 hours) to monitor the progress of the reaction.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. The supernatant containing the hydrolysis products is then collected for analysis by High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of Hydrolysis Products
This protocol provides a method for the separation and quantification of the enzymatic hydrolysis products of this compound.[8]
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Amine-based column (e.g., Amide-80 or similar)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
N-acetyl-chitooligosaccharide standards ((GlcNAc)₁₋₅)
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water. A common starting gradient is 75:25 (v/v) acetonitrile:water.[8]
-
Standard Preparation: Prepare a series of standard solutions of N-acetyl-glucosamine, N-acetyl-chitobiose, N-acetyl-chitotriose, N-acetyl-chitotetraose, and this compound in the mobile phase at known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).
-
Sample Filtration: Filter the supernatant from the enzymatic hydrolysis reaction through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 210 nm.
-
Inject a fixed volume (e.g., 20 µL) of the filtered sample and standards onto the column.
-
Run the HPLC using an isocratic or gradient elution program to achieve optimal separation of the oligosaccharides.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each product by integrating the peak areas and comparing them to the calibration curve generated from the standards.
-
Calculate the relative percentage of each hydrolysis product.
-
Signaling Pathway Activation by Enzymatic Products
The N-acetyl-chitooligosaccharide products generated from the enzymatic hydrolysis of this compound can modulate cellular signaling pathways, particularly in immune cells such as macrophages. These oligosaccharides are recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that play a crucial role in the inflammatory response.[9][10][11][12][13]
The primary signaling pathways activated include the Nuclear Factor-kappa B (NF-κB) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK) pathway.[9][14][15][16][17][18]
Figure 1. Signaling pathways activated by N-acetyl-chitooligosaccharides.
This guide provides a foundational understanding of the enzymatic products of this compound and their potential biological activities. The provided protocols and pathway diagrams serve as a starting point for researchers to design and interpret their experiments in this promising area of study. Further research is warranted to fully elucidate the quantitative product profiles from a wider range of chitinases and to delineate the precise molecular interactions of these oligosaccharides with their cellular receptors.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Recent structural insights into the mechanism of lysozyme hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STUDIES ON THE ENZYMIC ACTIVITY OF LYSOZYME, II. THE HYDROLYSIS AND TRANSFER REACTIONS OF N-ACETYLGLUCOSAMINE OLIGOSACCHARIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase-catalyzed hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside as determined by real-time ESIMS: the 4-nitrophenyl moiety of the substrate interacts with the enzyme binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toll like receptor 4 (TLR4) mediates the stimulating activities of chitosan oligosaccharide on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cross-talk between NFkB and the PI3-kinase/AKT pathway can be targeted in primary effusion lymphoma (PEL) cell lines for efficient apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Chitinase Activity: Penta-N-acetylchitopentaose in Focus
For researchers, scientists, and drug development professionals, the accurate measurement of chitinase (B1577495) activity is paramount for studies ranging from fungal biology to the development of novel therapeutics. This guide provides a comprehensive comparison of methodologies for benchmarking chitinase activity, with a special focus on the use of Penta-N-acetylchitopentaose as a substrate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), are ubiquitous in nature and play critical roles in various biological processes. Their activity is a key parameter in fields such as industrial enzymology, agricultural biotechnology, and medicine. Consequently, robust and reliable methods for quantifying their enzymatic activity are essential. This compound, a well-defined oligosaccharide, serves as an excellent substrate for endochitinases, offering specificity and reproducibility in activity assays.
Comparative Analysis of Chitinase Activity Assays
The choice of substrate is a critical determinant of a chitinase assay's specificity, sensitivity, and relevance to the biological question at hand. While natural, insoluble substrates like colloidal chitin mimic the physiological context, they often suffer from batch-to-batch variability and are less amenable to high-throughput screening. In contrast, synthetic chromogenic and fluorogenic substrates, including oligosaccharides like this compound, provide a more defined and reproducible means of measuring chitinase activity.
Below is a comparative summary of key performance indicators for various chitinase assay substrates. The presented data, including Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km), are compiled from various studies and should be considered as representative values, as they can vary depending on the specific enzyme and assay conditions.
| Substrate | Enzyme Type | Detection Method | Km | Vmax / kcat | Advantages | Disadvantages |
| This compound | Endo-chitinase | HPLC, Colorimetric (coupled assay) | ~μM range[1] | Enzyme-dependent | High specificity for endochitinases; defined substrate. | Can require a coupled enzyme for colorimetric detection; HPLC analysis is lower throughput. |
| Colloidal Chitin | Endo- & Exo-chitinase | Colorimetric (DNS, Schales), Gravimetric | ~mg/mL range[2][3] | Enzyme-dependent | Physiologically relevant insoluble substrate. | Heterogeneous substrate leading to high variability; not suitable for high-throughput screening. |
| p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside | Exo-chitinase (Chitobiosidase) | Spectrophotometry (405 nm)[4] | Enzyme-dependent | Enzyme-dependent | Simple, continuous assay; suitable for high-throughput screening. | Specific for chitobiosidases; artificial substrate may not reflect activity on natural chitin. |
| p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose | Endo-chitinase | Spectrophotometry (405 nm)[4] | Enzyme-dependent | Enzyme-dependent | Direct measurement of endochitinase activity; suitable for high-throughput screening. | Artificial substrate; may not be cleaved by all endochitinases. |
| 4-Methylumbelliferyl-(GlcNAc)₂ | Exo-chitinase (Chitobiosidase) | Fluorometry (Ex: 360 nm, Em: 450 nm) | ~30 μM[1] | 18 s⁻¹[1] | High sensitivity. | Specific for chitobiosidases; potential for signal quenching. |
| (GlcNAc)₄ (Tetra-N-acetylchitotetraose) | Endo-chitinase | HPLC[1] | 4-9 μM[1] | 28-33 s⁻¹[1] | Natural, defined substrate; allows for detailed kinetic analysis. | Requires HPLC for product separation and quantification. |
Experimental Protocols
Chitinase Activity Assay using this compound (HPLC-based)
This protocol details the measurement of endochitinase activity by quantifying the cleavage products of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Substrate)
-
Purified chitinase or sample containing chitinase
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a suitable column for oligosaccharide separation (e.g., Amide-80)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
Standards of N-acetylglucosamine (GlcNAc) and its oligomers (for calibration)
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the substrate solution.
-
Pre-incubate the tube at the optimal temperature for the chitinase (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 15, 30, 60 minutes) during which the reaction is linear.
-
-
Stop Reaction: Terminate the reaction by adding 10 µL of the quenching solution.
-
Sample Preparation for HPLC:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the reaction products using a suitable gradient of the mobile phase.
-
Detect the oligosaccharides by UV absorbance at a low wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the cleavage products (e.g., chitobiose, chitotriose) by comparing their retention times and peak areas to the standards.
-
Calculate the rate of product formation to determine the chitinase activity.
-
Alternative Protocol: Colorimetric Assay using p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose
This protocol provides a simpler, high-throughput method for measuring endochitinase activity using a chromogenic substrate.
Materials:
-
p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose (Substrate)
-
Purified chitinase or sample containing chitinase
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Stop Solution (e.g., 0.4 M Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the p-nitrophenyl substrate in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a series of p-nitrophenol standards in the assay buffer.
-
-
Assay in Microplate:
-
Add 50 µL of the substrate solution to each well of the microplate.
-
Add 10 µL of the enzyme solution to the sample wells.
-
For the standard curve, add 10 µL of the p-nitrophenol standards to separate wells and 50 µL of assay buffer.
-
Include a blank control with 50 µL of substrate solution and 10 µL of assay buffer.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30 minutes.
-
Stop Reaction: Add 100 µL of the Stop Solution to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve of absorbance versus p-nitrophenol concentration.
-
Use the standard curve to determine the amount of p-nitrophenol released in the enzyme reactions.
-
Calculate the chitinase activity, where one unit is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute.[4]
-
Visualizing the Process
To better understand the experimental workflows and the underlying enzymatic reaction, the following diagrams have been generated using Graphviz.
Caption: Enzymatic degradation of this compound by endo-chitinase.
References
A Researcher's Guide to Chitinase Kinetics: A Comparative Analysis with Diverse Substrates
For researchers, scientists, and professionals in drug development, understanding the enzymatic activity of chitinases is crucial for applications ranging from antifungal agent development to biomass degradation. The choice of substrate significantly impacts the apparent kinetic parameters of these enzymes. This guide provides an objective comparison of chitinase (B1577495) kinetics using various substrates, supported by experimental data and detailed protocols.
Comparative Analysis of Chitinase Kinetic Parameters
The efficiency and substrate affinity of chitinases vary considerably depending on the physical and chemical nature of the substrate. Natural substrates like colloidal and powdered chitin (B13524) differ in their crystallinity and surface area, while synthetic substrates offer ease of detection. The following table summarizes the kinetic parameters of chitinases from various sources with different substrates.
| Chitinase Source | Enzyme | Substrate | K_m_ | V_max_ | k_cat_ (s⁻¹) | k_cat_/K_m_ | Reference |
| Stenotrophomonas maltophilia | Chitinase | Colloidal Chitin | 1.6419 mg/mL | 16.129 U/mg | - | - | [1] |
| Penicillium oxalicum k10 | Chitinase | Colloidal Chitin | 12.56 mg/mL | 1.05 µM min⁻¹ mg⁻¹ | 0.22 | - | [2] |
| Bacillus licheniformis | Chitinase | Colloidal Chitin | 0.23 mg/mL | 7.03 U/mg | - | - | [1] |
| Trichoderma harzianum | Chitinase 1 | Colloidal Chitin | 1.0 mg/mL | - | - | - | [1] |
| Trichoderma harzianum | Chitinase 2 | Colloidal Chitin | 0.5 mg/mL | - | - | - | [1] |
| Trichoderma harzianum | Chitinase 3 | Colloidal Chitin | 0.3 mg/mL | - | - | - | [1] |
| Acidic Mammalian Chitinase (AMCase) | AMCase | Colloidal Chitin | 0.033% (w/v) | - | 0.944 | - | [3] |
| Ipomoea carnea | ICChI | p-nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10⁻⁸ Moles min⁻¹ µg⁻¹ | 29.0 | 58.0 mM⁻¹ s⁻¹ | [4] |
| Hybrid Chitinase | H-Chi | 4-Methylumbelliferyl-β-D-N,N'-diacetylchitobioside (4-MUG) | - | 389 µmol/min/mg | - | 4.3 x 10⁶ M⁻¹s⁻¹ | [5] |
Note: Direct comparison of V_max_ and K_m_ values across different studies can be challenging due to variations in assay conditions, enzyme purity, and unit definitions. This table is intended to illustrate the range of reported values.
Generally, chitinases exhibit higher activity towards amorphous, soluble, or partially degraded chitin forms like colloidal chitin compared to highly crystalline forms like powdered chitin.[2][6] This is because the amorphous structure of colloidal chitin provides greater accessibility for the enzyme's active site.[6] Synthetic substrates, while not structurally identical to natural chitin, are invaluable for high-throughput screening and detailed kinetic analysis due to the ease of detecting the released chromophore or fluorophore.[7]
Experimental Workflow & Methodologies
A systematic approach is required to determine and compare the kinetic parameters of chitinases. The general workflow involves substrate preparation, performing the enzymatic assay at various substrate concentrations, quantifying the product, and analyzing the data using kinetic models.
Caption: Workflow for determining and comparing chitinase kinetic parameters.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in chitinase research.
Protocol 1: Preparation of Colloidal Chitin
Colloidal chitin is a widely used substrate as its amorphous nature makes it more accessible to enzymatic degradation than powdered chitin.
Materials:
-
Powdered Chitin
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Slowly add 5 grams of powdered chitin to 60 mL of concentrated HCl while stirring vigorously.[8]
-
Continue agitating the mixture at room temperature for approximately 1-3 hours to dissolve the chitin.[8][9]
-
Filter the solution through glass wool to remove any undissolved particles.[8]
-
Precipitate the chitin by adding the filtrate to 200-250 mL of 50% ethanol with constant, vigorous stirring.[8][9] The solution will turn milky as the colloidal chitin forms.
-
Allow the precipitate to settle overnight at 4°C.
-
Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the colloidal chitin.[9]
-
Wash the pellet repeatedly with sterile distilled water until the pH of the suspension becomes neutral (pH ~7.0). This is a critical step to remove residual acid.
-
Resuspend the final pellet in a known volume of distilled water to create a stock solution (e.g., 2% w/v) and store at 4°C.[9]
Protocol 2: Chitinase Assay using the DNS (3,5-Dinitrosalicylic Acid) Method
This colorimetric method quantifies the reducing sugars (like N-acetylglucosamine) released by chitinase activity from natural substrates.
Materials:
-
Colloidal Chitin Suspension (e.g., 0.5% w/v in buffer)
-
Purified Chitinase Solution
-
Citrate or Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
DNS Reagent
-
Spectrophotometer
Procedure:
-
Prepare reaction tubes by adding 1.0 mL of the 0.5% colloidal chitin substrate to 1.0 mL of buffer.[9]
-
Initiate the reaction by adding 1.0 mL of the enzyme solution to each tube. For the blank/control, add buffer instead of the enzyme.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) in a shaking water bath for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction by adding 2.0 mL of DNS reagent to each tube.[9]
-
Heat the tubes in a boiling water bath for 10 minutes to allow for color development.[9]
-
Cool the tubes to room temperature.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the remaining insoluble chitin.[9]
-
Measure the absorbance of the supernatant at 540 nm against the blank.[9]
-
Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of N-acetylglucosamine or glucose.
-
One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
Protocol 3: Chitinase Assay using Chromogenic Substrates
This method uses synthetic substrates that release a colored product upon enzymatic cleavage, offering a more direct and often simpler assay.
Materials:
-
Chromogenic Substrate (e.g., 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside)
-
Assay Buffer (e.g., pH 4.8)
-
Purified Chitinase Solution
-
Stop Solution (e.g., 0.1 M Na₂CO₃)
-
96-well plate and plate reader
Procedure:
-
Equilibrate all reagents to the assay temperature (e.g., 37°C).
-
In a 96-well plate, add the substrate solution to the appropriate wells first.
-
Initiate the reaction by adding the enzyme solution to the wells. The final reaction volume may vary (e.g., 50-100 µL).[10]
-
Incubate the plate at 37°C for a set time (e.g., 10-30 minutes).[10]
-
Stop the reaction by adding a volume of Stop Solution (e.g., 200 µL). The basic pH of the stop solution enhances the color of the released p-nitrophenol.
-
Measure the absorbance at 405 nm or 420 nm within 30 minutes.[10]
-
Calculate the amount of released p-nitrophenol using a standard curve.
-
Enzyme activity units are defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
References
- 1. researchgate.net [researchgate.net]
- 2. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Step Enzymatic Remodeling of Chitin into Bioactive Chitooligomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Data Validation for Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the characterization and validation of Penta-N-acetylchitopentaose, a key oligosaccharide in various biological and pharmaceutical research areas. We present a summary of common ionization and fragmentation methods, supported by experimental considerations and data presentation formats to aid in the objective assessment of analytical performance.
Introduction to Mass Spectrometry of Oligosaccharides
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of complex carbohydrates like this compound. The choice of ionization source and fragmentation method is critical for obtaining high-quality, reproducible data. The two most prevalent ionization techniques for oligosaccharides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the ionized molecules, providing detailed structural information.[1]
Comparison of Ionization Techniques: ESI vs. MALDI
Both ESI and MALDI are "soft" ionization techniques that minimize in-source fragmentation, making them ideal for analyzing intact oligosaccharides.[1] The selection between ESI and MALDI often depends on the sample complexity, desired throughput, and the type of mass analyzer available.
Table 1: Comparison of ESI and MALDI Ionization for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Analyte in solution is sprayed into a strong electric field, creating charged droplets that evaporate to produce gas-phase ions. | Analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. |
| Typical Adducts | Forms protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ and potassium [M+K]⁺. | Primarily forms singly charged ions, often as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.[2] |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Typically an offline technique, though coupling with LC is possible. |
| Sample Throughput | Generally lower than MALDI, especially with LC coupling. | High-throughput capabilities due to automated sample spotting on target plates. |
| Salt Tolerance | Sensitive to salts and buffers, which can suppress the analyte signal. | More tolerant to salts and buffers compared to ESI. |
| Quantitative Accuracy | Generally considered more suitable for quantitative analysis due to a more stable ion current. | Can be used for quantitative analysis, but may require internal standards for higher accuracy. |
Fragmentation Analysis: Unraveling the Structure
Collision-Induced Dissociation (CID) is a widely used fragmentation technique for oligosaccharides. In CID, precursor ions are accelerated and collided with an inert gas, leading to bond cleavage and the formation of characteristic fragment ions. For N-acetylchitooligosaccharides like this compound, fragmentation typically occurs at the glycosidic bonds, resulting in B- and Y-type ions, and to a lesser extent, cross-ring cleavage ions (A- and X-type).
Table 2: Expected Major Fragment Ions for [M+Na]⁺ of this compound (C₄₀H₆₇N₅O₂₆, MW: 1033.98) in CID
| Ion Type | Description | Calculated m/z |
| Y₁ | Monosaccharide (GlcNAc) | 244.09 |
| B₂ | Disaccharide | 447.17 |
| Y₂ | Disaccharide | 447.17 |
| B₃ | Trisaccharide | 650.25 |
| Y₃ | Trisaccharide | 650.25 |
| B₄ | Tetrasaccharide | 853.33 |
| Y₄ | Tetrasaccharide | 853.33 |
Note: The m/z values are calculated for the sodium adducts of the fragments and are monoisotopic.
Experimental Protocols
A robust experimental protocol is crucial for obtaining reliable and comparable mass spectrometry data. Below are generalized protocols for LC-ESI-MS/MS and MALDI-TOF MS analysis of this compound.
Protocol 1: LC-ESI-MS/MS Analysis
This method is suitable for the analysis of purified this compound or its detection in complex mixtures.
-
Sample Preparation: Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or an amine-based column is recommended for good separation of oligosaccharides. A study by Kim et al. successfully used an amine column to separate chitooligosaccharides up to a degree of polymerization of 12.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min for analytical scale columns.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules or sodium/potassium adducts.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation (e.g., 8-12 L/min at 250-350 °C).
-
MS Scan Range: m/z 200-1500.
-
MS/MS: Select the precursor ion corresponding to this compound (e.g., [M+Na]⁺ at m/z 1056.96) for CID. Use a normalized collision energy in the range of 20-40% to generate fragment ions.
-
Protocol 2: MALDI-TOF MS Analysis
This method is ideal for rapid screening and analysis of purified samples.
-
Sample and Matrix Preparation:
-
Matrix: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Sample: Dissolve this compound in water or a water/acetonitrile mixture to a concentration of approximately 1 mg/mL.
-
-
Sample Spotting: Mix the sample solution with the matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate. Allow the spot to air dry completely.
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion reflectron mode for high resolution.
-
Laser: Use a nitrogen laser (337 nm) and adjust the laser power to the minimum necessary to obtain a good signal, avoiding excessive fragmentation.
-
MS Scan Range: m/z 500-2000.
-
Calibration: Calibrate the instrument using a standard mixture of peptides or oligosaccharides with known masses.
-
Data Validation Workflow
The following diagram illustrates a typical workflow for the validation of mass spectrometry data for this compound.
Caption: Experimental workflow for mass spectrometry data validation.
Signaling Pathway Analysis (Illustrative)
While not a signaling molecule itself, understanding the pathways in which this compound may be involved (e.g., as a degradation product of chitin) is crucial. The following is an illustrative diagram of a simplified signaling pathway.
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of Penta-N-acetylchitopentaose applications and limitations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Penta-N-acetylchitopentaose, detailing its applications, limitations, and comparison with alternative substrates in key experimental settings. This document synthesizes available data to offer an objective overview, supported by experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.
Core Applications: A Substrate for Chitin-Active Enzymes and Beyond
This compound, a well-defined chitooligosaccharide, primarily serves as a substrate for the enzymatic activity of chitinases and lysozymes. Its utility is most pronounced in colorimetric assays when coupled with a chromogenic group, typically p-nitrophenyl (PNP), allowing for a straightforward quantification of enzyme activity.
Beyond its role in enzyme kinetics, emerging research highlights the broader biological activities of chitin (B13524) oligosaccharides, including this compound. These molecules are recognized as potent immunomodulators and can elicit defense responses in plants, opening avenues for their application in immunology and agriculture. Chitin oligosaccharides have been shown to activate immune cells and signaling pathways, such as the NF-κB pathway, leading to the production of cytokines and other immune mediators.[1][2][3] In agriculture, they are utilized to enhance plant resistance against fungal pathogens by stimulating the plant's innate immune system.[4][5][6][7][8]
Performance Comparison: this compound vs. Alternatives
The selection of a substrate for a chitinase (B1577495) or lysozyme (B549824) assay is critical for achieving accurate and reproducible results. While this compound is a valuable tool, several alternatives exist, each with its own set of advantages and disadvantages.
| Substrate | Principle | Advantages | Disadvantages | Typical Concentration |
| This compound | Defined oligosaccharide, often used in its PNP-derivative form for colorimetric assays. | High purity and defined structure leading to high specificity. | Higher cost, potential for non-linear reaction kinetics. | Varies by assay, typically in the micromolar to millimolar range. |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | Chromogenic substrate for exochitinases. | Commercially available, simple colorimetric assay. | Only measures exochitinase activity, not suitable for endochitinases. | 5 mM[9] |
| p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose | Chromogenic substrate suitable for endochitinase activity detection. | Specific for endochitinases, allows for kinetic studies. | Synthesis can be complex, stability of the PNP-linkage can be a concern. | Varies by assay. |
| Colloidal Chitin | Suspension of finely divided chitin particles. | Inexpensive, mimics the natural substrate of chitinases. | Heterogeneous substrate leading to variability, difficult to standardize, assay can be cumbersome.[10] | 0.1% - 1% (w/v)[11] |
| Dye-Labeled Chitin (e.g., Ostazin Brilliant Red-Chitin) | Chitin covalently linked to a soluble dye. Enzyme activity releases soluble, colored fragments. | Simple and rapid, suitable for high-throughput screening. | Potential for steric hindrance by the dye, may not be suitable for all chitinases. | Not specified. |
| Tritiated Chitin | Radioactively labeled chitin. | Highly sensitive assay. | Requires handling of radioactive materials, specialized equipment needed.[10] | Not specified. |
Quantitative Comparison of p-Nitrophenylated Chitooligosaccharides for Lysozyme Activity:
| Substrate | Relative Initial Rate of PNP-GlcNAc Formation |
| p-Nitrophenyl tri-N-acetyl-β-chitotrioside (PNP-(GlcNAc)₃) | 1 |
| p-Nitrophenyl tetra-N-acetyl-β-chitotetraoside (PNP-(GlcNAc)₄) | 25 |
| p-Nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅) | 350 |
Limitations of this compound and its Derivatives
Despite its utility, this compound and its chromogenic derivatives are not without limitations:
-
Stability of p-Nitrophenyl Glycosides: The glycosidic bond in PNP-substrates can be susceptible to spontaneous hydrolysis, particularly at neutral to alkaline pH and elevated temperatures. This can lead to the release of p-nitrophenol, resulting in high background absorbance and reduced assay accuracy.[12] It is recommended to prepare fresh substrate solutions and run appropriate blanks.[13]
-
Non-Linear Reaction Kinetics: The enzymatic hydrolysis of chitin and its oligomers can exhibit non-linear kinetics. This can be attributed to factors such as substrate heterogeneity (in the case of colloidal chitin), product inhibition, or time-dependent enzyme instability.[10]
-
Cost: As a purified, well-defined oligosaccharide, this compound can be more expensive than less defined substrates like colloidal chitin.
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay using p-Nitrophenyl-penta-N-acetyl-β-chitopentaoside
This protocol is based on the principle of measuring the release of p-nitrophenol from its glycosidic linkage to the oligosaccharide.
Materials:
-
Chitinase enzyme solution
-
p-Nitrophenyl-penta-N-acetyl-β-chitopentaoside (substrate)
-
Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.8)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate in the assay buffer.
-
In a 96-well plate, add the desired volume of assay buffer to each well.
-
Add the enzyme solution to the sample wells and an equal volume of buffer to the blank wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37 °C) for 5 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the reaction temperature.
-
Stop the reaction by adding the Stop Solution to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
Protocol 2: Chitinase Assay using Colloidal Chitin
This protocol describes a common method using a more natural, albeit less defined, substrate.
Materials:
-
Chitinase enzyme solution
-
Colloidal chitin suspension (typically 1% w/v)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare the colloidal chitin suspension in the assay buffer.
-
In a test tube, mix the enzyme solution with the colloidal chitin suspension.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with shaking for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding the DNS reagent.
-
Heat the mixture in a boiling water bath for 10 minutes to develop the color.
-
Cool the tubes and centrifuge to pellet the remaining colloidal chitin.
-
Measure the absorbance of the supernatant at 540 nm.
-
Determine the amount of reducing sugars released using a standard curve of N-acetyl-D-glucosamine.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellyoutech.com [wellyoutech.com]
- 6. The Role of Chitosan Oligosaccharides in Agriculture - Dora Agri-Tech [doraagri.com]
- 7. researchgate.net [researchgate.net]
- 8. Application method of chitosan oligosaccharide in vegetables and fruits for disease prevention and resistance [marine-oligo.com]
- 9. scialert.net [scialert.net]
- 10. A rapid and sensitive assay for chitinase using tritiated chitin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Penta-N-acetylchitopentaose: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Penta-N-acetylchitopentaose.
This compound is a carbohydrate component of lipo-chitooligosaccharides.[1] While it is stable under normal conditions and not classified as a hazardous material, adherence to proper disposal protocols is crucial to maintain laboratory safety and environmental responsibility.[2]
Key Safety and Handling Information
Before disposal, it is important to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure good ventilation in the work area. In case of contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
After skin contact: Wash the affected area with plenty of water.
-
After eye contact: Rinse eyes with water as a precaution.
-
After ingestion: If feeling unwell, contact a poison center or doctor.
Quantitative Data and Physical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 36467-68-2 |
| Molecular Formula | C40H67N5O26 |
| Molecular Weight | 1033.98 g/mol |
| Appearance | Powder |
| Purity | > 95% |
| Storage | Store in a well-ventilated place. Keep cool. |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is based on its non-hazardous nature. The primary principle is to dispose of the compound in accordance with local, state, and federal regulations for chemical waste.
-
Material Identification: Clearly label the waste container with "this compound" and its CAS number (36467-68-2).
-
Waste Collection:
-
For unused or expired product, collect the solid powder in a securely sealed, appropriate waste container.
-
For solutions, depending on the solvent and concentration, consult your institution's chemical safety office for guidance on whether it can be treated as aqueous waste or needs to be collected as chemical waste.
-
For cleaning up spills, mechanically recover the product and place it in a designated waste container.
-
-
Container Management: Ensure the waste container is in good condition, compatible with the chemical, and kept closed when not in use.
-
Engage a Licensed Waste Collector: Arrange for the disposal of the waste through a licensed and qualified hazardous waste disposal company. They will ensure the material is handled and disposed of in compliance with all environmental regulations. Do not dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain records of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution's policies.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
